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  • Product: ethyl 5-(chloromethyl)thiazole-2-carboxylate
  • CAS: 175675-74-8

Core Science & Biosynthesis

Foundational

ethyl 5-(chloromethyl)thiazole-2-carboxylate chemical properties

This guide details the chemical properties, synthesis, and applications of ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS 175675-74-8). It is designed for researchers requiring a rigorous understanding of this interme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and applications of ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS 175675-74-8). It is designed for researchers requiring a rigorous understanding of this intermediate's behavior in drug discovery and agrochemical synthesis.

[1][2][3][4]

CAS Number: 175675-74-8 Molecular Formula: C


H

ClNO

S Molecular Weight: 205.66 g/mol IUPAC Name: Ethyl 5-(chloromethyl)-1,3-thiazole-2-carboxylate

Executive Summary

Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a bifunctional heterocyclic building block characterized by two distinct electrophilic sites: a highly reactive benzylic-like chloromethyl group at the C5 position and a carboxylate ester at the C2 position. This dual functionality makes it a critical scaffold for "fragment-based" drug design, particularly in the synthesis of protease inhibitors (e.g., Ritonavir analogs) and novel agrochemicals where the thiazole ring serves as a bioisostere for pyridine or benzene rings.

Its utility lies in the orthogonal reactivity of its functional groups: the chloromethyl moiety undergoes rapid nucleophilic substitution (


) under mild conditions, while the ester remains intact for subsequent hydrolysis or reduction.

Physicochemical & Structural Analysis

Electronic Structure

The thiazole ring is electron-deficient (π-excessive but inductively withdrawing), similar to pyridine.

  • C2 Position: The most electron-deficient carbon due to the inductive effect of both the Nitrogen and Sulfur atoms. The attachment of the electron-withdrawing ester group further depletes electron density, making the C2-ester highly susceptible to nucleophilic attack (hydrolysis/aminolysis).

  • C5 Position: The chloromethyl group at C5 is activated. The lone pair on the sulfur atom can stabilize the transition state of carbocations formed at this position, but in

    
     reactions, the adjacent 
    
    
    
    -system facilitates orbital overlap, enhancing reactivity toward nucleophiles (amines, thiols).
Physical Properties (Predicted/Experimental Consensus)
PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidLow-melting solid tendency
Melting Point 45–50 °CTypical for ethyl thiazole carboxylates
Boiling Point ~290 °C (at 760 mmHg)Decomposes at high T
Solubility DCM, Chloroform, Ethyl Acetate, DMSOPoor water solubility; hydrolyzes slowly
Stability Moisture sensitiveStore under inert gas (Ar/N

) at 2–8°C

Synthetic Routes

Two primary pathways exist for the synthesis of this compound. The Hantzsch Thiazole Synthesis is the most convergent, while Radical Halogenation is preferred for modifying existing thiazole scaffolds.

Pathway A: Modified Hantzsch Synthesis (Convergent)

This route involves the condensation of ethyl thiooxamate with 2,3-dichloropropanal (or its acetal equivalent).

  • Reagents: Ethyl thiooxamate (Nucleophile), 2,3-Dichloropropanal (Electrophile).

  • Mechanism:

    • Initial attack of the thioamide sulfur on the

      
      -carbon of the aldehyde.
      
    • Cyclization via nitrogen attack on the aldehyde carbonyl.

    • Dehydration to aromatize the ring.

  • Outcome: Direct formation of the 5-chloromethyl derivative.

Pathway B: Radical Chlorination (Divergent)

This method is often more accessible if ethyl 5-methylthiazole-2-carboxylate is available.

  • Precursor: Ethyl 5-methylthiazole-2-carboxylate.

  • Reagents: N-Chlorosuccinimide (NCS), AIBN (Initiator), CCl

    
     or Benzotrifluoride (Solvent).
    
  • Conditions: Reflux under inert atmosphere.

  • Selectivity: Radical chlorination occurs selectively at the benzylic methyl group due to resonance stabilization of the radical intermediate by the thiazole ring.

Synthesis Start1 Ethyl Thiooxamate (CAS 16982-21-1) Product Ethyl 5-(chloromethyl) thiazole-2-carboxylate (CAS 175675-74-8) Start1->Product Hantzsch Cyclization (EtOH, Reflux) Start2 2,3-Dichloropropanal Start2->Product Precursor Ethyl 5-methylthiazole- 2-carboxylate Precursor->Product Radical Chlorination (NCS, AIBN, Reflux)

Figure 1: Convergent vs. Divergent synthetic strategies.

Reactivity & Functionalization Protocols

Nucleophilic Substitution at C5 (Chloromethyl)

The primary utility of this molecule is the installation of nucleophiles at the C5 position.

Protocol: Amination (Synthesis of Amino-Thiazole Intermediates)

  • Rationale: The chloride is a good leaving group. Using a secondary amine prevents over-alkylation.

  • Reagents: 1.2 eq Secondary Amine (e.g., Morpholine), 1.5 eq DIPEA, DCM or MeCN.

  • Procedure:

    • Dissolve ethyl 5-(chloromethyl)thiazole-2-carboxylate in anhydrous DCM (0.1 M).

    • Cool to 0°C. Add DIPEA followed by the amine dropwise.

    • Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hex/EtOAc).[1]

    • Workup: Wash with water, dry over Na

      
      SO
      
      
      
      , concentrate.
Ester Manipulation at C2

The C2 ester is electronically deactivated but can be hydrolyzed or reduced.

  • Hydrolysis: LiOH in THF/Water (0°C) yields the free carboxylic acid. Note: Avoid harsh basic conditions (NaOH, reflux) to prevent decomposition of the chloromethyl group or ring opening.

  • Reduction: NaBH

    
     in MeOH typically reduces the ester to the alcohol. Caution: The chloromethyl group may also be susceptible to reduction or solvolysis under these conditions.
    

Reactivity Center Ethyl 5-(chloromethyl) thiazole-2-carboxylate NuSub C5 Substitution (Sn2) (Amines, Thiols, Azides) Center->NuSub Fast (< 4h) Hydrolysis C2 Ester Hydrolysis (LiOH, THF/H2O) Center->Hydrolysis Controlled (0°C) Reduction C2 Reduction (LiBH4 or DIBAL) Center->Reduction Chemoselective req.

Figure 2: Orthogonal reactivity profile of the C2 and C5 positions.

Handling, Safety & Stability

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns), H317 (May cause allergic skin reaction).[2][3][4]

  • Vesicant Warning: Like many

    
    -halomethyl heterocycles, this compound is a potent alkylating agent. It can cause blistering and permanent eye damage.
    
  • Storage:

    • Temperature: 2–8°C (Refrigerator).

    • Atmosphere: Argon or Nitrogen (Hygroscopic and susceptible to hydrolysis).

    • Container: Tightly sealed glass vial with Teflon-lined cap.

  • Decontamination: Spills should be treated with dilute ammonia or 10% sodium thiosulfate solution to quench the alkylating chloromethyl group before disposal.

References

  • ChemicalBook. Ethyl 5-(chloromethyl)thiazole-2-carboxylate Product Page. Retrieved from .

  • Sigma-Aldrich. Ethyl 4-(chloromethyl)thiazole-2-carboxylate Safety Data Sheet (Analogous Handling). Retrieved from .

  • Organic Syntheses.Synthesis of Thiazole Derivatives via Hantzsch Reaction. Org. Synth. 1988, 66, 142.
  • TCI Chemicals. Ethyl Thiooxamate (Precursor) Technical Data. Retrieved from .

Sources

Exploratory

Technical Guide: 5-Chloromethyl Thiazole-2-Carboxylic Acid Ethyl Ester

The following technical guide details the structure, synthesis, and application of 5-chloromethyl thiazole-2-carboxylic acid ethyl ester , a specialized heterocyclic building block. Core Domain: Heterocyclic Organic Synt...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and application of 5-chloromethyl thiazole-2-carboxylic acid ethyl ester , a specialized heterocyclic building block.

Core Domain: Heterocyclic Organic Synthesis & Medicinal Chemistry Document Type: Technical Whitepaper & Protocol Guide[1]

Executive Summary

5-chloromethyl thiazole-2-carboxylic acid ethyl ester (Ethyl 5-(chloromethyl)thiazole-2-carboxylate) is a bifunctional thiazole scaffold characterized by two distinct electrophilic sites: the C2-ester and the C5-chloromethyl moiety.[1] This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly HIV protease inhibitors (e.g., Ritonavir analogues) and neonicotinoid agrochemicals .

Its structural value lies in the "benzylic-like" reactivity of the C5-chloromethyl group, which allows for facile nucleophilic substitution (S_N2) to introduce amines, thiols, or carbamates, while the C2-ester provides a handle for further derivatization or lipophilicity modulation.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData / Prediction
IUPAC Name Ethyl 5-(chloromethyl)-1,3-thiazole-2-carboxylate
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
CAS Number Not widely listed; Analogous to 81449-93-6 (2-Cl isomer)
Appearance Off-white to pale yellow solid or viscous oil
Boiling Point ~290–300 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, Chloroform; Insoluble in water
Stability Moisture sensitive (Ester hydrolysis); Light sensitive (C-Cl bond)
Structural Analysis

The thiazole ring is electron-deficient at C2, making the ester susceptible to hydrolysis or amidation. Conversely, the C5 position is electron-rich relative to C2, but the attached chloromethyl group is highly reactive due to the resonance stabilization of the transition state by the sulfur atom (neighboring group participation) and the aromatic system.

Synthetic Utility & Mechanism

The synthesis of this compound presents a regiochemical challenge. Direct Hantzsch synthesis often yields the 4-chloromethyl isomer (using 1,3-dichloroacetone).[1] Accessing the 5-chloromethyl isomer requires a stepwise approach: constructing the 5-methyl thiazole core followed by radical functionalization.[1]

Mechanism of Formation (Radical Halogenation)

The most reliable route involves the Wohl-Ziegler bromination/chlorination of Ethyl 5-methylthiazole-2-carboxylate .[1]

  • Initiation: A radical initiator (AIBN or Benzoyl Peroxide) generates a radical species.

  • Propagation: The radical abstracts a hydrogen from the C5-methyl group. The resulting methylene radical is stabilized by the adjacent thiazole pi-system.[1]

  • Termination: The radical reacts with the halogen source (NCS or NBS) to install the halide.

Experimental Protocols

Phase 1: Synthesis of Precursor (Ethyl 5-methylthiazole-2-carboxylate)

Method: Hantzsch Thiazole Synthesis[1]

  • Reagents: Ethyl thiooxamate, 2-Bromopropanal (or 2-chloropropanal diethyl acetal).[1]

  • Rationale: Ethyl thiooxamate provides the N-C-S fragment with the pre-installed C2-ester. 2-Bromopropanal provides the C-C backbone with the methyl group at the correct position (alpha to the aldehyde).[1]

Protocol:

  • Dissolution: Dissolve Ethyl thiooxamate (1.0 eq) in anhydrous Ethanol (0.5 M).

  • Addition: Add 2-Bromopropanal (1.1 eq) dropwise at Room Temperature (RT).

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Concentrate in vacuo. Neutralize the residue with sat. NaHCO₃. Extract with EtOAc (3x).[2]

  • Purification: Silica gel chromatography (Gradient 0-30% EtOAc in Hexane).

  • Yield: Expect 70–85% of the 5-methyl ester.

Phase 2: Radical Chlorination to Target

Method: Radical Substitution using N-Chlorosuccinimide (NCS)[1]

  • Note: While NBS (Bromination) is faster, NCS is used here to obtain the specific chloromethyl target. If the bromide is acceptable, use NBS for higher yields.

Protocol:

  • Setup: In a flame-dried round-bottom flask, dissolve Ethyl 5-methylthiazole-2-carboxylate (1.0 eq) in CCl₄ or Benzotrifluoride (Green alternative).

  • Reagents: Add N-Chlorosuccinimide (NCS, 1.1 eq) and AIBN (0.05 eq).

  • Reaction: Reflux the mixture (75–80 °C) under Nitrogen or Argon.

    • Critical Step: Irradiate with a tungsten lamp (optional) or ensure vigorous reflux to initiate the radical chain.

  • Monitoring: Reaction is typically complete in 2–4 hours. Look for the disappearance of the starting methyl peak in NMR or a shift in TLC Rf.

  • Workup: Cool to 0 °C to precipitate Succinimide. Filter the solid.[3] Wash the filtrate with water and brine.

  • Purification: Flash chromatography (rapid, neutral silica) is recommended as the product is an alkylating agent and can degrade.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Ethyl Thiooxamate (C2-Ester Source) Intermediate Ethyl 5-methylthiazole- 2-carboxylate Start->Intermediate Hantzsch Cyclization (EtOH, Reflux) Reagent1 2-Bromopropanal (C5-Methyl Source) Reagent1->Intermediate Product Ethyl 5-(chloromethyl) thiazole-2-carboxylate Intermediate->Product Radical Chlorination (CCl4, Reflux) Reagent2 NCS / AIBN (Radical Source) Reagent2->Product

Caption: Stepwise synthesis of the target compound via Hantzsch cyclization followed by radical functionalization.

Reactivity & Derivatization

The 5-chloromethyl group is a potent electrophile.[1] It reacts readily with nucleophiles, making it a versatile "linker" in drug design.

Key Transformations:
  • Amination (S_N2): Reaction with secondary amines (e.g., piperazine, morpholine) in the presence of K₂CO₃/DMF yields 5-aminomethyl derivatives.

  • Thioether Formation: Reaction with thiols (R-SH) generates sulfide linkages, common in metabolic probes.

  • Carbamate Synthesis: Displacement by cyanate or reaction with alcohols allows the construction of carbamate motifs seen in protease inhibitors.

Visualization: Reactivity Profile

Reactivity Core Ethyl 5-(chloromethyl) thiazole-2-carboxylate NuSub Nucleophilic Substitution (S_N2 at C5) Core->NuSub Amines/Thiols (K2CO3, DMF) Hydrolysis Ester Hydrolysis (at C2) Core->Hydrolysis LiOH (THF/H2O) Reduction Ester Reduction (to Alcohol) Core->Reduction LiAlH4 (THF, -78°C) Prod1 5-Aminomethyl / 5-Thiomethyl Derivatives NuSub->Prod1 Prod2 5-Chloromethyl thiazole- 2-carboxylic acid Hydrolysis->Prod2 Prod3 2-Hydroxymethyl analogues Reduction->Prod3

Caption: Divergent reactivity pathways: The C5-chloromethyl group allows substitution, while the C2-ester allows acid/alcohol conversion.[1]

Safety & Handling Standards

This compound is an alkylating agent and should be treated as a potential mutagen.

  • PPE: Double nitrile gloves, chemical safety goggles, and lab coat. Handle strictly inside a fume hood.[4]

  • Lachrymator: Chloromethyl heterocycles are often potent lachrymators (tear gas agents). Avoid dust/vapor inhalation.[4]

  • Storage: Store at -20 °C under inert atmosphere (Argon). The C-Cl bond can degrade upon prolonged exposure to moisture or light, releasing HCl.[1]

  • Waste: Quench excess alkylating agent with dilute ammonia or thiosulfate solution before disposal into halogenated waste.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications: Source: Alfa Chemistry. "Hantzsch Dihydropyridine Synthesis" (Contextual reference for Hantzsch mechanism).
  • Synthesis of Ethyl 5-(bromomethyl)thiazole-2-carboxylate (Precursor Analog)

    • Source: Google Patents (WO2017136727A2). "Compounds, compositions and methods".[3][5][6][7][8] Describes the NBS bromination of ethyl 5-methylthiazole-2-carboxylate.

    • URL
  • Ethyl Thiooxamate Properties (Starting Material)

    • Source: PubChem.[9][10][11] "Ethyl thiooxamate | C4H7NO2S".

    • URL:[Link]

  • Thiazole Derivatives in Medicinal Chemistry

    • Source: NCBI / PMC. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs".[3]

    • URL:[Link]

Sources

Foundational

Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8): A Comprehensive Whitepaper on Synthesis and Medicinal Chemistry Applications

Executive Summary Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8) is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8) is a highly versatile, bifunctional heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Bearing a privileged 1,3-thiazole core, an electrophilic chloromethyl group at the C5 position, and a hydrolyzable ethyl ester at the C2 position, this compound serves as a critical linchpin for divergent synthetic strategies. It is prominently featured in the development of complex pharmacophores, including epothilone analogues and Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists[2][3]. This guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and downstream applications in drug discovery.

Physicochemical Profiling

Understanding the structural parameters of CAS 175675-74-8 is essential for predicting its reactivity, stability, and pharmacokinetic trajectory when incorporated into larger molecular frameworks[4]. The electron-withdrawing nature of the thiazole ring and the C2-ester significantly activates the C5-chloromethyl group toward nucleophilic attack.

Table 1: Physicochemical and Structural Properties

PropertyValue
CAS Number 175675-74-8
Molecular Formula C7H8ClNO2S
Monoisotopic Mass 204.9964 Da
SMILES CCOC(=O)C1=NC=C(S1)CCl
InChIKey MCTAWJVLEBVJTC-UHFFFAOYSA-N
Predicted XlogP 1.9
Core Scaffold 1,3-Thiazole

Mechanistic Synthetic Pathways

The synthesis of chloromethyl-substituted thiazoles requires precise control over regioselectivity. While classical Hantzsch thiazole synthesis—utilizing ethyl thiooxamate and 1,3-dichloroacetone—is highly efficient, it predominantly yields the 4-(chloromethyl) isomer[2][5]. To specifically access the 5-(chloromethyl) architecture of CAS 175675-74-8, alternative strategies must be employed, most notably the radical halogenation of a pre-formed 5-methylthiazole core[3][6].

Wohl-Ziegler Radical Chlorination

The most robust and scalable method for synthesizing ethyl 5-(chloromethyl)thiazole-2-carboxylate involves the radical chlorination of ethyl 5-methylthiazole-2-carboxylate.

  • Causality & Reagent Selection: N-Chlorosuccinimide (NCS) is specifically chosen over sulfuryl chloride (

    
    ) or chlorine gas to ensure chemoselectivity. NCS minimizes the risk of electrophilic aromatic substitution on the thiazole ring itself. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.
    
  • Mechanism: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a succinimidyl radical from NCS. This radical abstracts a hydrogen atom from the C5-methyl group. The resulting benzylic-like radical reacts with

    
     (generated in situ from NCS and trace HCl) to yield the targeted chloromethyl product.
    

SyntheticWorkflow SM Ethyl 5-methylthiazole- 2-carboxylate Reagents NCS, AIBN Reflux, Radical Init. SM->Reagents Target Ethyl 5-(chloromethyl) thiazole-2-carboxylate CAS: 175675-74-8 Reagents->Target SN2 SN2 Amination (C5 Modification) Target->SN2 Amines Hydrolysis Saponification (C2 Modification) Target->Hydrolysis LiOH

Fig 1. Radical chlorination workflow and orthogonal functionalization pathways.

Applications in Drug Discovery

The orthogonal reactivity of the C5-chloromethyl and C2-ester groups allows for rapid, divergent elaboration in medicinal chemistry campaigns.

Nucleophilic Substitution ( ) at C5

The chloromethyl group is highly activated toward


 displacement due to the electron-withdrawing nature of the adjacent thiazole system. It readily reacts with primary/secondary amines, thiols, and alkoxides. This strategy is frequently employed to append solubilizing basic amines or to link the thiazole core to other pharmacophores without requiring transition-metal catalysis.
Pharmacological Relevance: MRGPRX2 Antagonism

Recent patent literature extensively highlights the use of 5-substituted thiazole-2-carboxylates in the development of MRGPRX2 antagonists[3][7]. MRGPRX2 is a receptor implicated in IgE-independent mast cell degranulation, driving inflammatory skin disorders like atopic dermatitis and chronic itch. The thiazole core acts as a rigid, metabolically stable bioisostere that optimally orients the C2 and C5 substituents within the receptor's binding pocket to block activation.

Pathway Drug Thiazole-based MRGPRX2 Antagonist Receptor MRGPRX2 Receptor (Mast Cells) Drug->Receptor Competitive Inhibition Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Degranulation Mast Cell Degranulation (Inflammation / Itch) Ca->Degranulation

Fig 2. Mechanism of action for thiazole-derived MRGPRX2 antagonists in inflammatory pathways.

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of Ethyl 5-(chloromethyl)thiazole-2-carboxylate via Radical Chlorination

Objective: Chemoselective chlorination of the C5-methyl group while preserving the thiazole core[3][6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve ethyl 5-methylthiazole-2-carboxylate (1.0 equiv) in anhydrous carbon tetrachloride (

    
    ) or a greener alternative such as trifluorotoluene (to achieve a 0.2 M concentration).
    
  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.05 equiv) and AIBN (0.05 equiv). Causality: A strict stoichiometric limit of 1.05 equivalents of NCS is critical; excess reagent leads to the formation of the unreactive gem-dichloromethyl byproduct.

  • Initiation & Reflux: Heat the reaction mixture to reflux (

    
    ). Irradiate with a standard UV lamp to accelerate homolytic cleavage. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1).
    
  • Workup: Upon consumption of the starting material (typically 4-6 hours), cool the mixture to

    
    . The succinimide byproduct will precipitate out of solution. Filter the suspension through a tightly packed pad of Celite.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to isolate the target compound.

  • Self-Validation: Verify the product via

    
     NMR. The complete disappearance of the C5-methyl singlet (
    
    
    
    ppm) and the emergence of a new
    
    
    singlet (
    
    
    ppm) confirm successful transformation.
Protocol 2: Downstream Amination

Objective: Displacement of the primary chloride with a secondary amine to build an extended pharmacophore.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve ethyl 5-(chloromethyl)thiazole-2-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Base and Nucleophile: Add anhydrous potassium carbonate (

    
    , 2.5 equiv) and the desired secondary amine (1.2 equiv). Causality:
    
    
    
    acts as a heterogeneous acid scavenger to neutralize the HCl generated during substitution. This prevents the amine nucleophile from being protonated into an unreactive ammonium salt, driving the reaction to completion.
  • Reaction: Stir the suspension vigorously at

    
     for 12 hours.
    
  • Isolation: Dilute the mixture with EtOAc, wash sequentially with saturated aqueous

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo before final chromatographic purification.

References

1.1 2.4 3.5 4.2 5.6 6.3 7.7

Sources

Exploratory

Thiazole-2-Carboxylate Derivatives in Medicinal Chemistry: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Version: 1.0 Executive Summary The thiazole-2-carboxylate scaffold represents a privileged ph...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Version: 1.0

Executive Summary

The thiazole-2-carboxylate scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its 4- and 5-carboxylate isomers due to its unique electronic profile and vector orientation. This moiety serves as a critical junction in fragment-based drug discovery (FBDD), particularly in the design of kinase inhibitors (e.g., c-Met), anti-inflammatory agents (COX-2), and antimicrobial peptides.

This guide provides a comprehensive analysis of the synthetic accessibility, chemical reactivity, and medicinal utility of thiazole-2-carboxylates. It moves beyond generic textbook descriptions to address practical challenges—specifically the stability of the free acid, the regioselectivity of the Hantzsch synthesis, and the optimization of amide coupling reactions.

Chemical Architecture & Reactivity

Electronic Profile

The placement of the carboxylate group at the C2 position exerts a profound electron-withdrawing effect (-I, -M) on the thiazole ring, rendering the system significantly more electron-deficient than simple thiazoles.

  • Nucleophilicity: The ring nitrogen (N3) becomes less basic (pKa of conjugate acid < 1.0) compared to unsubstituted thiazole (pKa ~2.5). This reduces the risk of N-oxidation during metabolic processing but necessitates stronger activation for N-alkylation.

  • Electrophilicity: The C4 and C5 positions are deactivated toward electrophilic aromatic substitution (SEAr). However, the C5 proton remains sufficiently acidic for lithiation-mediated functionalization, provided the C2-carboxylate is protected (e.g., as an oxazoline or hindered ester) to prevent nucleophilic attack at the carbonyl.

The Decarboxylation Challenge

A critical stability issue often overlooked is the propensity of thiazole-2-carboxylic acids to undergo decarboxylation. Unlike the 4- and 5-isomers, the 2-isomer can decarboxylate via a zwitterionic intermediate stabilized by the adjacent ring nitrogen and sulfur.

  • Mechanism: Protonation of the ring nitrogen facilitates the loss of CO2, generating a transient ylide species.

  • Mitigation: Avoid prolonged heating of the free acid in acidic media. In synthetic workflows, it is advisable to perform ester hydrolysis under mild basic conditions (LiOH/THF/Water) and proceed immediately to the next coupling step without isolating the dry free acid if possible.

Synthetic Strategies

Method A: The Modified Hantzsch Synthesis (Primary Route)

The classical Hantzsch synthesis typically yields thiazole-4-carboxylates when using ethyl bromopyruvate. To access the thiazole-2-carboxylate , one must invert the functional group sources: the carboxylate must originate from the thioamide component.

Key Reagent: Ethyl Thiooxamate (EtOOC-CS-NH2).

Experimental Protocol: Synthesis of Ethyl 4-Phenylthiazole-2-carboxylate

This protocol is a self-validating system; the formation of the product is driven by the precipitation of the hydrobromide salt or the stability of the aromatic system.

Reagents:

  • Ethyl thiooxamate (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl thiooxamate (1.33 g, 10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise at room temperature. Note: The reaction is exothermic; control addition rate to maintain a gentle warmth.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting thioamide spot will disappear.

  • Workup: Cool the reaction mixture to 0 °C. The product often crystallizes directly as the hydrobromide salt.

  • Neutralization: Filter the solid and suspend it in saturated NaHCO3 solution. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75–85%.

Method B: C2-Lithiation and Carboxylation

Used when the thiazole ring is already constructed (e.g., commercially available 4-methylthiazole).

Protocol Logic:

  • Deprotonation: Treat 4-substituted thiazole with n-BuLi at -78 °C in THF. The proton at C2 is the most acidic (pKa ~29) and is removed selectively over C5.

  • Quench: Bubble dry CO2 gas or add ethyl chloroformate.

  • Caution: Temperature control is critical. Above -50 °C, the lithiated species can undergo ring-opening fragmentation.

Medicinal Chemistry Applications

Amide Isosteres and Kinase Inhibition

The thiazole-2-carboxamide motif is a bioisostere for the benzamide group found in many kinase inhibitors. The sulfur atom imparts specific lipophilicity and can engage in "sigma-hole" interactions with backbone carbonyls in the ATP-binding pocket.

Case Study: c-Met Inhibitors In the development of c-Met inhibitors (e.g., analogs of Foretinib), the thiazole-2-carboxamide serves as a linker that orients the "tail" group into the solvent-exposed region while the thiazole nitrogen forms a critical hydrogen bond with the hinge region (e.g., Asp1222).

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis of thiazole-2-carboxylates and their conversion into bioactive amides.

ThiazoleSynthesis Start1 Ethyl Thiooxamate (EtOOC-CS-NH2) Intermediate Hydroxythiazoline Intermediate Start1->Intermediate EtOH, Reflux Nucleophilic Attack Start2 Alpha-Bromoketone (R-CO-CH2-Br) Start2->Intermediate Product Ethyl Thiazole-2-carboxylate Intermediate->Product -H2O Aromatization Acid Thiazole-2-carboxylic Acid (Unstable to Heat) Product->Acid LiOH, THF/H2O 0°C to RT Amide Bioactive Carboxamide (e.g., c-Met Inhibitor) Acid->Amide R-NH2, HATU, DIPEA DMF, RT Decarb Decarboxylated Product (Impurity) Acid->Decarb Heat/Acid

Caption: Divergent synthesis of thiazole-2-carboxamide pharmacophores via the Hantzsch pathway, highlighting the critical ester hydrolysis step.

Quantitative Data: Substituent Effects

The following table summarizes how substituents at the 4-position (introduced via the alpha-bromoketone) affect the yield and stability of the 2-carboxylate derivative.

4-Substituent (R)Electronic EffectYield (Hantzsch)Stability (Hydrolysis)Notes
Phenyl Conjugation82%HighCrystallizes easily; standard benchmark.
Methyl Weak Donor (+I)70%HighHighly water-soluble ester; extraction requires care.
CF3 Strong EWG (-I)45%ModerateSlower cyclization due to electron-deficient ketone.
Pyridyl EWG / Basic60%LowProduct is a bis-heterocycle; requires buffering during hydrolysis.

Advanced Protocol: Amide Coupling (Library Generation)

For medicinal chemistry libraries, converting the ethyl ester to the amide is the most frequent workflow.

Protocol:

  • Hydrolysis: Dissolve ethyl thiazole-2-carboxylate (1.0 mmol) in THF (3 mL). Add LiOH (1.0 M aq, 2.0 mL). Stir at 0 °C for 30 min, then RT for 1 hour.

  • Workup (Crucial): Acidify carefully to pH 3–4 with 1N HCl at 0 °C. Extract immediately with EtOAc. Do not heat the acidic aqueous phase.

  • Coupling: Dissolve the crude acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 min.

  • Amine Addition: Add the target amine (1.1 equiv). Stir at RT for 2–12 hours.

  • Validation: Monitor by LCMS. The thiazole-2-carboxamide peak is distinct.

References

  • Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2-Carboxamide Derivatives as Antitumor Agents. Bentham Science. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. PubMed Central. Available at: [Link]

  • Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. RSC Perkin Transactions. Available at: [Link][1][2][3]

Sources

Foundational

Engineering Chemical Space: 5-Substituted Thiazole Building Blocks in Modern Drug Discovery

Executive Summary Thiazoles are privileged heterocycles in medicinal chemistry, featured in over 18 1[1], including the siderophore antibiotic cefiderocol (Fetroja) and the antineoplastic agent dasatinib. While substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazoles are privileged heterocycles in medicinal chemistry, featured in over 18 1[1], including the siderophore antibiotic cefiderocol (Fetroja) and the antineoplastic agent dasatinib. While substitutions at the C2 and C4 positions have been exhaustively explored, the C5 position represents a critical, yet historically underutilized, vector for expanding structure-activity relationships (SAR). As a Senior Application Scientist, I have observed that late-stage functionalization at the C5 position enables precise tuning of lipophilicity (LogP), metabolic stability, and target residence time without disrupting primary pharmacophore binding interactions. This whitepaper details the mechanistic rationale, synthetic methodologies, and SAR implications of C5-substituted thiazoles.

Mechanistic Rationale for C5 Functionalization

The thiazole ring is an electron-deficient heteroaromatic system, but the C5 position retains the highest electron density, making it the preferred site for electrophilic aromatic substitution. However, traditional electrophilic halogenation often lacks regiocontrol and requires harsh conditions that are incompatible with complex late-stage intermediates.

Transition-metal-catalyzed C-H functionalization has revolutionized this space, allowing for direct, atom-economical coupling at C5. The causality of this regioselectivity is driven by the coordination of the metal (e.g., Palladium or Cobalt) to the thiazole nitrogen or through base-assisted internal electrophilic substitution mechanisms, which selectively lower the activation energy for 2[2].

Workflow Start Unsubstituted Thiazole Core Trad Electrophilic Halogenation (Br2 / NBS) Start->Trad Multi-step CHAct Direct C-H Activation (Pd, Co, or Cu Catalysis) Start->CHAct Single-step Cross Cross-Coupling (Suzuki, Heck) Trad->Cross Prod C5-Substituted Thiazole (Target Scaffold) CHAct->Prod Cross->Prod

Logical workflow comparing traditional multi-step synthesis versus direct C-H activation for C5-thiazoles.

Experimental Methodology: Pd-Catalyzed C5 Direct Arylation

To ensure reproducibility and operational trust, the following protocol details the direct C5-arylation of a 2-substituted thiazole using a Palladium-N-heterocyclic carbene (Pd-NHC) catalytic system. This specific method is selected for its3[3].

Step-by-Step Protocol
  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-substituted thiazole (1.5 mmol, acting as both reactant and partial solvent), and K2CO3 (2.0 mmol) as the base.

  • Catalyst Loading: Add the Pd-NHC complex (0.05 - 0.1 mol%).

    • Mechanistic Causality: The sterically demanding NHC ligand prevents catalyst deactivation via sulfur coordination and facilitates the oxidative addition of deactivated aryl bromides.

  • Solvent Addition: Add 2.0 mL of N,N-dimethylacetamide (DMA).

    • Mechanistic Causality: DMA stabilizes the Pd(0) intermediate and provides a high boiling point for the required thermal activation.

  • Thermal Activation: Seal the tube and stir the mixture at 120 °C for 12–24 hours under an aerobic atmosphere.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the aryl bromide isotopic pattern and the emergence of a [M+H]+ peak corresponding exclusively to the C5-arylated product confirms catalytic turnover and regioselectivity prior to isolation.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with brine (3 x 10 mL) to remove DMA and inorganic salts. Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Structure-Activity Relationship (SAR) & Physicochemical Impact

The introduction of substituents at the C5 position fundamentally alters the pharmacological profile of the molecule. For instance, in the development of Androgen Receptor (AR) antagonists, shifting substituents from the C4 to the C5 position dramatically impacts both target affinity and 4[4]. Similarly, in Glucokinase (GK) activators,5[5] maintain potency while optimizing hydrogen-bond donor/acceptor ratios compared to bulky amide vectors.

Quantitative Impact of C5-Substituents on Biological Activity
Scaffold TypeSubstitution VectorSubstituent at C5Biological TargetActivity / Potency
N-(thiazol-2-yl) furanamideC2, C5-disubstitutedAryl group (Compound B2)Androgen Receptor (AR)IC50 = 4.08 μM
N-(thiazol-2-yl) furanamideC2, C4-disubstitutedH (Unsubstituted at C5)Androgen Receptor (AR)IC50 = 0.019 μM
2-AminothiazoleC5-substitutedAmide (Compound 7a)Glucokinase (GK)EC50 = 0.52 mM
2-AminothiazoleC5-substitutedTriazole (Compound 15)Glucokinase (GK)EC50 = 0.18 mM

Data Synthesis: The table illustrates that C5 substitution is highly context-dependent. In the AR antagonist series, excessive steric bulk at C5 caused a steric clash within the ligand-binding domain, reducing potency compared to the C4-substituted analog[4]. Conversely, in the GK activator series, replacing a flexible amide with a rigid, bioisosteric triazole at C5 significantly improved the EC50 by locking the active conformation[5].

SAR_Logic C5 C5 Substitution Vector Steric Steric Bulk Alteration C5->Steric Elec Electronic Tuning C5->Elec Lipid Lipophilicity (LogP) C5->Lipid Target Target Affinity (IC50/EC50) Steric->Target Elec->Target ADME ADME / BBB Penetration Elec->ADME Lipid->ADME

Logical relationship between C5 structural modifications and their resulting PK/PD effects.

Conclusion

The 5-substituted thiazole is not merely a structural curiosity; it is a highly programmable pharmacophore. By leveraging modern C-H functionalization protocols, medicinal chemists can rapidly access C5-decorated libraries, bypassing the poor atom economy of traditional halogenation. As demonstrated in recent oncology and metabolic disease programs, strategic C5-substitution provides a reliable mechanism to decouple target affinity from ADME liabilities, driving the next generation of optimized therapeutics.

References

  • Source: nih.
  • Source: researchgate.
  • Source: mdpi.
  • Discovery of N-(thiazol-2-yl)
  • Source: researchgate.

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-(chloromethyl)thiazole-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its reactive chloromethyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its reactive chloromethyl group and ester functionality, which allow for diverse synthetic modifications. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, thorough analytical characterization, and insights into its applications as a crucial intermediate in the development of novel therapeutic agents.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its prevalence in molecules targeting a broad spectrum of diseases. Ethyl 5-(chloromethyl)thiazole-2-carboxylate, with its strategically positioned reactive sites, serves as a versatile starting material for the synthesis of complex thiazole derivatives, making it a compound of significant interest to the pharmaceutical industry.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of ethyl 5-(chloromethyl)thiazole-2-carboxylate is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
CAS Number 100960-16-5
Appearance Solid
Storage Temperature 2-8°C under inert atmosphere
Purity Typically ≥95%

Safety Profile:

Ethyl 4-(chloromethyl)thiazole-2-carboxylate is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Ethyl 5-(chloromethyl)thiazole-2-carboxylate

The synthesis of ethyl 5-(chloromethyl)thiazole-2-carboxylate is most effectively achieved through a two-step process, commencing with the formation of the corresponding hydroxymethyl intermediate, followed by a robust chlorination step. This approach ensures high yields and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Hantzsch-type Thiazole Synthesis cluster_1 Step 2: Chlorination Starting_Materials Thiooxamate and 1,3-Dichloroacetone Intermediate Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate Starting_Materials->Intermediate Cyclocondensation Final_Product Ethyl 5-(chloromethyl)thiazole-2-carboxylate Intermediate->Final_Product Chlorination Chlorinating_Agent Thionyl Chloride (SOCl₂) Chlorinating_Agent->Final_Product

Caption: Synthetic workflow for ethyl 5-(chloromethyl)thiazole-2-carboxylate.

Step 1: Synthesis of Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate

This step involves a variation of the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine ethyl 2-thiooxamate (1 equivalent) and 1,3-dichloroacetone (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield ethyl 5-(hydroxymethyl)thiazole-2-carboxylate as a solid.

Step 2: Chlorination of Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate

The conversion of the hydroxyl group to a chloro group is a critical step, rendering the molecule susceptible to nucleophilic substitution. Thionyl chloride is a highly effective reagent for this transformation.[2]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 5-(hydroxymethyl)thiazole-2-carboxylate (1 equivalent) in a dry, aprotic solvent such as dichloromethane or chloroform. Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C. The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ethyl 5-(chloromethyl)thiazole-2-carboxylate can be purified by recrystallization or column chromatography to afford the final product as a solid.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized ethyl 5-(chloromethyl)thiazole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0Singlet1HThiazole C4-H
~4.8-5.0Singlet2H-CH₂Cl
~4.4Quartet2H-OCH₂CH₃
~1.4Triplet3H-OCH₂CH₃

Predicted ¹³C NMR (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~161C=O (ester)
~150Thiazole C2
~145Thiazole C5
~125Thiazole C4
~62-OCH₂CH₃
~40-CH₂Cl
~14-OCH₂CH₃
Other Analytical Techniques
  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl and C-Cl bond.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Development

Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a valuable intermediate in the synthesis of a variety of biologically active molecules. The chloromethyl group is a key handle for introducing diverse functionalities through nucleophilic substitution reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

Applications cluster_0 Synthetic Transformations cluster_1 Therapeutic Targets Intermediate Ethyl 5-(chloromethyl)thiazole-2-carboxylate Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, thiols, alcohols) Intermediate->Nucleophilic_Substitution Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Amidation Amidation Intermediate->Amidation Antiviral Antiviral Agents Nucleophilic_Substitution->Antiviral Anticancer Anticancer Agents Nucleophilic_Substitution->Anticancer Anti-inflammatory Anti-inflammatory Drugs Amidation->Anti-inflammatory

Caption: Synthetic utility of ethyl 5-(chloromethyl)thiazole-2-carboxylate in medicinal chemistry.

While specific, publicly disclosed drug synthesis pathways starting directly from ethyl 5-(chloromethyl)thiazole-2-carboxylate are limited, its structural motifs are present in numerous patented compounds. For instance, the related intermediate, 2-chloro-5-(chloromethyl)thiazole, is a crucial component in the synthesis of the anti-HIV drug Ritonavir.[4] This highlights the potential of ethyl 5-(chloromethyl)thiazole-2-carboxylate as a precursor for novel therapeutics.

Conclusion

Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a high-value intermediate for researchers and professionals in the field of drug development. Its straightforward, two-step synthesis and the presence of two distinct reactive sites provide a versatile platform for the creation of diverse chemical libraries for biological screening. The detailed protocols and characterization data presented in this guide offer a solid foundation for the successful synthesis and application of this important building block in the ongoing quest for new and effective medicines.

References

  • CN113461635A - 4- (2-chloroethyl)
  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

Sources

Foundational

Comparative Analysis of 4-Chloromethyl and 5-Chloromethyl Thiazole Isomers: Synthesis, Reactivity, and Applications

Executive Summary Thiazole derivatives are ubiquitous in medicinal chemistry and agrochemical development due to their ability to act as bioisosteres for various aromatic systems and their capacity to participate in dive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole derivatives are ubiquitous in medicinal chemistry and agrochemical development due to their ability to act as bioisosteres for various aromatic systems and their capacity to participate in diverse non-covalent interactions. Among these, chloromethylthiazoles serve as pivotal electrophilic building blocks. The positional isomerism of the chloromethyl group—specifically at the C4 versus C5 position of the thiazole ring—fundamentally alters the electronic landscape, synthetic accessibility, and nucleophilic reactivity of the molecule.

While1 are frequently utilized for macrocyclization and tethering applications[1], 2 (such as 2-chloro-5-chloromethylthiazole) are critical intermediates in the synthesis of blockbuster drugs like the HIV protease inhibitor Ritonavir and neonicotinoid insecticides like Thiamethoxam[2]. This whitepaper dissects the causal relationships between their structural electronics, synthetic pathways, and downstream applications.

Structural and Electronic Divergence

The thiazole ring is a five-membered heterocycle containing an electron-withdrawing imine-like nitrogen at position 3 and an electron-donating thioether-like sulfur at position 1. This asymmetry creates distinct electronic microenvironments for the C4 and C5 positions:

  • 4-Chloromethyl Isomer: The C4 position is directly adjacent to the highly electronegative nitrogen atom. The nitrogen exerts a strong inductive electron-withdrawing effect (-I effect), which depletes electron density from the C4 carbon. This renders the attached chloromethyl group highly electrophilic, significantly lowering the activation energy required for

    
     nucleophilic substitution by stabilizing the transition state[1].
    
  • 5-Chloromethyl Isomer: The C5 position is adjacent to the sulfur atom. Sulfur is less electronegative than nitrogen and can donate electron density into the ring via weak resonance (+R effect). This makes the C5 position relatively more electron-rich than C4. Consequently, the 5-chloromethyl carbon is slightly less electrophilic, often requiring stronger nucleophiles, elevated temperatures, or basic catalysts to achieve comparable

    
     reaction rates[3].
    

ReactivityLogic C4 4-Chloromethyl Isomer E4 Adjacent to N-atom (Strong Inductive EWG) C4->E4 C5 5-Chloromethyl Isomer E5 Adjacent to S-atom (Weak Resonance Donor) C5->E5 R4 Highly Electrophilic C-alpha (Rapid SN2 Kinetics) E4->R4 R5 Moderately Electrophilic C-alpha (Requires Elevated Temp/Base) E5->R5

Electronic effects dictating the SN2 reactivity of chloromethylthiazole isomers.

Synthetic Methodologies and Causality

The synthesis of these isomers requires entirely different strategic disconnections due to the regioselectivity of thiazole ring formation.

Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

Methodology: Modified Hantzsch Thiazole Synthesis[1],[4]. Causality & Protocol:

  • Reagent Mixing: Dissolve 1.0 equivalent of 1,3-dichloroacetone in absolute ethanol (3-4 mL per gram). Causality: Absolute ethanol is chosen over aqueous solvents to strictly prevent the competitive solvolysis/hydrolysis of the highly reactive chloromethyl intermediate that forms[1].

  • Cyclization: Add 1.0 equivalent of thioformamide dropwise. The sulfur atom (a soft nucleophile) selectively attacks the less sterically hindered alpha-carbon of the dichloroacetone, followed by intramolecular condensation of the nitrogen onto the carbonyl carbon to form the thiazole ring[4].

  • Precipitation: Stir the solution at room temperature for 24 hours, then cool to 5°C. Causality: Cooling shifts the equilibrium and drives the precipitation of the product as a hydrochloride salt. This salt formation is critical as it protonates the basic thiazole nitrogen, preventing auto-alkylation and intermolecular polymerization[1].

  • Self-Validation System: Collect the crystalline product by vacuum filtration. Validation: Analyze the product via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     NMR spectroscopy. The successful formation of the 4-isomer is confirmed by a distinct, clear singlet between 6.4 and 6.8 ppm, which corresponds uniquely to the isolated C-5 proton of the newly formed aminothiazole ring.
    
Synthesis of 2-Chloro-5-(chloromethyl)thiazole

Methodology: Thermal Sigmatropic Rearrangement and Electrophilic Chlorination[5]. Causality & Protocol:

  • Substitution: React a cis/trans mixture of 1,3-dichloropropene with sodium thiocyanate to yield 3-chloro-2-propenylthiocyanate[5].

  • Rearrangement: Heat the intermediate to induce a thermal [3,3]-sigmatropic rearrangement. Causality: This rearrangement converts the thiocyanate into 3-chloro-1-propenylisothiocyanate. The driving force is the superior thermodynamic stability of the isothiocyanate (

    
    ) cumulative double bond system compared to the thiocyanate[5].
    
  • Ring Closure: Treat the resulting isothiocyanate mixture with chlorine gas or sulfuryl chloride. Causality: Chlorination induces an electrophilic cyclization, forcing the sulfur to attack the activated alkene, thereby forming the thiazole ring and yielding the 5-chloromethyl derivative[5].

  • Self-Validation System: Distill the product at 97°C under vacuum (6 mm/Hg) to prevent thermal degradation of the chloromethyl group[6]. Validation: Confirm purity via

    
     NMR; the diagnostic chloromethyl carbon (
    
    
    
    ) must appear at approximately 37.1 ppm, and the C-5 ring carbon at 137.5 ppm[6].

SyntheticWorkflows cluster_4 4-Chloromethylthiazole Synthesis cluster_5 5-Chloromethylthiazole Synthesis N1 1,3-Dichloroacetone + Thioformamide N2 Hantzsch Cyclization (Ethanol, 5°C) N1->N2 N3 4-(Chloromethyl)thiazole HCl N2->N3 N4 1,3-Dichloropropene + NaSCN N5 [3,3]-Sigmatropic Rearrangement & Chlorination N4->N5 N6 2-Chloro-5-(chloromethyl)thiazole N5->N6

Comparative synthetic workflows for 4-chloromethyl and 5-chloromethyl thiazole isomers.

Quantitative Reactivity Profiles

Both isomers are highly effective alkylating agents, but their reaction conditions must be tailored to their specific electronic profiles. The table below summarizes quantitative data from validated


 displacement workflows.
Isomer ScaffoldNucleophile TypeReaction ConditionsYield (%)Target Application
4-Chloromethylthiazole S-nucleophiles (Peptide Cysteine)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, DMF, RT
Good/High[7]
4-Chloromethylthiazole Boc-piperazine (2° Amine)DMF, RT, overnightHigh8[8]
5-Chloromethylthiazole Diethyl acetamidomalonate (Enolate)NaH, DMF, 0°C86–88%4[4]
2-Chloro-5-chloromethyl 2-Amino-6-methylbenzothiazole (1° Amine)

, DMF, 100°C, 12h
48%3[3]

Applications in Drug Development

The choice between the 4-isomer and 5-isomer is dictated by the spatial requirements of the target receptor and the necessary pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

  • 4-Chloromethylthiazole: Its extreme reactivity at room temperature makes it an ideal macrocyclization tool in solid-phase peptide synthesis. For example, it is used to synthesize conformationally constrained RGD-containing integrin ligands via intramolecular thioalkylation, which enhances the stability of the peptide against peptidases[7]. It is also utilized to generate libraries of arylaminothiazole-tethered piperazine compounds targeting chloroquine-resistant Plasmodium falciparum[8].

  • 5-Chloromethylthiazole: This isomer is structurally essential for fitting into the binding pockets of specific viral proteases and insect receptors. 2-Chloro-5-chloromethylthiazole serves as the foundational building block for Ritonavir, a second-generation anti-AIDS drug, and is the core precursor for neonicotinoid insecticides[2]. Furthermore, it is utilized in the synthesis of Rovatirelin, an orally effective thyrotropin-releasing hormone (TRH) mimetic[4].

References

  • Benchchem. "An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block." 1

  • CymitQuimica. "CAS 105827-91-6: 2-Chloro-5-(chloromethyl)thiazole." 2

  • Semantic Scholar / ARKIVOC. "1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole." 5

  • PMC (NIH). "N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides." 7

  • MDPI. "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." 8

  • Journal IJCAR. "A Convenient Synthesis and Spectral Studies of N, N-Bis ((2-Chlorothiazole-5-Yl) Methyl)-6-Methylbenzo (D)Thiazol-2-Amine." 3

  • ACS Omega. "Discovery of the Orally Effective Thyrotropin-Releasing Hormone Mimetic..." 4

  • ChemicalBook. "2-Chloro-5-chloromethylthiazole | 105827-91-6." 6

Sources

Exploratory

Ethyl 5-(chloromethyl)thiazole-2-carboxylate: A Comprehensive Technical Guide to Solubility Profiling and Solvent-Driven Reactivity

Executive Summary Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8)[1] is a highly versatile, bifunctional heterocyclic electrophile. Characterized by a thiazole core, an ethyl ester moiety, and a highly re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8)[1] is a highly versatile, bifunctional heterocyclic electrophile. Characterized by a thiazole core, an ethyl ester moiety, and a highly reactive chloromethyl group, it serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs)—including antiviral agents, kinase inhibitors, and advanced agrochemicals[2].

For drug development professionals and synthetic chemists, mastering the solubility profile of this compound is not merely a matter of material handling; it is the foundational step for optimizing reaction kinetics. Because the chloromethyl group is primed for nucleophilic substitution (SN2)[3], selecting the correct solvent system dictates whether the reaction achieves high-yield target synthesis or falls prey to competitive degradation pathways.

Physicochemical Profiling & Solvation Thermodynamics

The solvation behavior of ethyl 5-(chloromethyl)thiazole-2-carboxylate is governed by its distinct structural features:

  • Dipole-Dipole Interactions: The electronegative chlorine atom and the ester carbonyl create a strong molecular dipole. This allows the compound to interact favorably with polar solvents[4].

  • Hydrogen Bonding Dynamics: The nitrogen atom embedded in the aromatic thiazole ring and the oxygen atoms of the ester act as strong hydrogen-bond acceptors. However, the molecule lacks hydrogen-bond donors. This asymmetry means it dissolves moderately in polar protic solvents (like alcohols)[4] but remains highly hydrophobic when introduced to water[3].

  • Thermal Properties: With a boiling point of approximately 303.3 °C[1], the pure compound exhibits strong intermolecular dispersion forces that must be thermodynamically overcome by the solvent cavity formation during dissolution.

Quantitative Solubility Data & Solvent Selection

To facilitate rapid solvent selection for synthetic workflows, the empirical and predicted solubility behaviors of chloromethylthiazole derivatives are summarized below based on solvent class interactions[3][4].

Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Polar Aprotic DMF, DMSO, Dichloromethane (DCM), Ethyl AcetateHigh (>100 mg/mL)Strong dipole-dipole interactions perfectly solvate the thiazole core without deactivating incoming nucleophiles[3].
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Favorable H-bond acceptance by the thiazole nitrogen and ester carbonyl, though protic nature can dampen SN2 reactivity[4].
Non-Polar Aliphatic Hexane, HeptaneLow / Insoluble (<1 mg/mL)Complete inability of the solvent to disrupt the strong solute-solute dipole interactions[4].
Aqueous Water, Aqueous BuffersSparingly Soluble High hydrophobicity of the ethyl ester and chloromethyl moieties prevents aqueous solvation[3].

Mechanistic Insights into Solvation and Reactivity

The primary synthetic utility of ethyl 5-(chloromethyl)thiazole-2-carboxylate lies in the α-hydrogen activity and the strong electronegativity of the chlorine atom at the 5-position. This configuration makes the adjacent carbon highly susceptible to nucleophilic attack[4].

The Causality of Solvent Choice: When executing an SN2 reaction at the chloromethyl site, polar aprotic solvents (e.g., DMF, DMSO) are the gold standard. These solvents completely dissolve the thiazole derivative while selectively solvating the cations of the nucleophilic reagent (e.g., Na⁺ or K⁺ from a carbonate base). Because polar aprotic solvents cannot hydrogen-bond to the nucleophilic anion, the anion remains "naked" and highly reactive[5]. Conversely, attempting these reactions in non-polar solvents leads to poor solvation and reagent aggregation, effectively halting the reaction[4].

ReactionPathway A Ethyl 5-(chloromethyl)thiazole-2-carboxylate B Polar Aprotic Solvent (e.g., DMF, DMSO) A->B C Non-Polar Solvent (e.g., Hexane) A->C D High Solvation Naked Nucleophile B->D E Poor Solvation Reagent Aggregation C->E F Efficient SN2 Substitution D->F G Low Yield / No Reaction E->G

Solvent-dependent mechanistic pathway for SN2 substitution at the chloromethyl group.

Experimental Methodologies

Protocol A: High-Throughput Isothermal Solubility Screening

To establish a precise thermodynamic solubility limit for ethyl 5-(chloromethyl)thiazole-2-carboxylate in a novel solvent system, researchers must use a self-validating isothermal shake-flask method.

Step-by-Step Workflow:

  • Solid Preparation: Weigh 50 mg of the compound into a 2 mL amber glass HPLC vial. Rationale: Amber glass prevents potential UV-induced degradation of the thiazole ring.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., anhydrous DCM or Ethyl Acetate).

  • Isothermal Equilibration: Seal the vial and agitate at 300 RPM in a thermomixer set to exactly 25.0 °C for 24 hours. Rationale: 24 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet undissolved solids.

  • Quantification: Dilute an aliquot of the clear supernatant into the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.

SolWorkflow A Compound Prep (Solid State) B Solvent Addition (Various Classes) A->B C Isothermal Equilibration (24h at 25°C) B->C D Phase Separation (Centrifugation) C->D E HPLC Quantification (Data Output) D->E

High-throughput isothermal solubility screening workflow for thiazole derivatives.

Protocol B: Solvent-Optimized Nucleophilic Substitution (SN2)

This protocol details the substitution of the chloromethyl group using a secondary amine, leveraging the solubility profile established above.

Step-by-Step Workflow:

  • Solvent Purging: Charge a flame-dried round-bottom flask with 10 mL of anhydrous DMF. Purge with inert N₂ gas for 10 minutes. Rationale: Anhydrous conditions prevent competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct[6].

  • Substrate Solvation: Dissolve 1.0 mmol of ethyl 5-(chloromethyl)thiazole-2-carboxylate in the DMF. The high solubility will result in a clear, pale-yellow solution immediately[3].

  • Base Addition: Add 2.0 mmol of anhydrous Potassium Carbonate (K₂CO₃). Rationale: The base neutralizes the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 mmol of the target secondary amine dropwise. Rationale: Temperature control (0 °C to room temperature) is critical as the bifunctional thiazole is highly reactive; excessive heat can trigger unwanted dimerization[2].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours, monitoring consumption of the starting material via TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Quench the reaction with distilled water and extract the product into Ethyl Acetate (3 x 15 mL). The product partitions into the organic layer due to its hydrophobicity.

References

1.[1] ethyl 5-(chloromethyl)thiazole-2-carboxylate CAS#: 175675-74-8, ChemicalBook.1 2.[3] Comprehensive Guide to 2-Chloro-5-chloromethylthiazole CAS No 24937-78-8 Properties and Applications, Pezetech. 3 3.[2] 2-Chloro-5-chloromethylthiazole 105827-91-6 wiki, Guidechem. 2 4.[4] 2-chloro-5-(chloromethyl)-thiazole hydrochloride, Quinoline-Thiophene. 4 5.[5] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors, Benchchem. 5 6.[6] CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method, Google Patents. 6

Sources

Foundational

Strategic Sourcing &amp; Technical Validation: Ethyl 5-(chloromethyl)thiazole-2-carboxylate

This guide provides a comprehensive technical analysis of the sourcing, validation, and handling of Ethyl 5-(chloromethyl)thiazole-2-carboxylate , a critical intermediate in the synthesis of thiazole-based pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the sourcing, validation, and handling of Ethyl 5-(chloromethyl)thiazole-2-carboxylate , a critical intermediate in the synthesis of thiazole-based pharmaceuticals.

Executive Summary & Compound Identity

Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a specialized heteroaromatic building block used primarily in the development of biologically active thiazoles, including MrgprX2 antagonists and potential anti-infective agents. Unlike commodity chemicals, this intermediate is often synthesized on-demand or stocked in small catalog quantities due to the reactivity of the chloromethyl group (an alkylating moiety).

Researchers must treat the sourcing of this compound as a technical partnership rather than a simple transaction. The purity of the starting material—specifically the absence of the methyl precursor or over-chlorinated byproducts—directly impacts the yield and purification burden of downstream steps.

Chemical Identity Table
ParameterDetail
Chemical Name Ethyl 5-(chloromethyl)thiazole-2-carboxylate
CAS Number 175675-74-8
Molecular Formula C₇H₈ClNO₂S
Molecular Weight 205.66 g/mol
Key Functional Groups Thiazole core, C2-Ester (electrophilic/hydrolyzable), C5-Chloromethyl (highly reactive alkylating agent)
Physical State Typically a low-melting solid or viscous oil (purity dependent)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture Sensitive

Sourcing Strategy & Supplier Landscape

Because this compound carries a reactive benzylic-like chloride, it degrades over time. "In-stock" status can be misleading regarding quality.

Supplier Stratification[1][2][3]
  • Catalog Vendors (mg – 10g):

    • Primary Use: Discovery chemistry, SAR studies.

    • Key Players:Combi-Blocks , Enamine , BLD Pharm , ChemScene .

    • Risk:[1] Batch-to-batch variability. Old batches may contain significant hydrolyzed alcohol (Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate).

  • Custom Synthesis / CMOs (100g – kg):

    • Primary Use: Process development, GLP tox batches.

    • Strategy: Contract a vendor to synthesize fresh material starting from Ethyl 5-methylthiazole-2-carboxylate (CAS 58334-08-0) .

    • Key Players:WuXi AppTec , PharmBlock , Syngene .

The "Buy vs. Make" Decision Matrix

For quantities exceeding 50g, it is often more reliable to purchase the stable precursor (Ethyl 5-methylthiazole-2-carboxylate ) and perform the chlorination in-house to ensure activity.

SourcingStrategy Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 10g (Discovery) Scale->Small Low Volume Large > 50g (Process) Scale->Large High Volume Catalog Catalog Vendor (Check CoA Date) Small->Catalog Precursor Source Precursor: Ethyl 5-methylthiazole-2-carboxylate (CAS 58334-08-0) Large->Precursor QC Mandatory In-House QC (H-NMR for Hydrolysis) Catalog->QC InHouse In-House Radical Chlorination (NCS/AIBN) Precursor->InHouse InHouse->QC

Figure 1: Decision logic for sourcing unstable alkylating intermediates.

Technical Validation & Quality Control

When receiving a shipment, the Certificate of Analysis (CoA) is insufficient. You must validate the material using the following protocols.

Critical Impurity Profiling

The synthesis typically involves radical halogenation of the methyl group. This leads to a specific impurity profile:

  • Starting Material (SM): Ethyl 5-methylthiazole-2-carboxylate.[2][3][4][5][6][7][8][9][10]

    • Impact: Inert in nucleophilic substitutions, lowers yield calculation.

    • Detection: ¹H NMR (Methyl singlet at ~2.5 ppm vs Chloromethyl singlet at ~4.9 ppm).

  • Over-Chlorination: Ethyl 5-(dichloromethyl)thiazole-2-carboxylate.

    • Impact: Acts as a double electrophile, causing cross-linking or side reactions.

    • Detection: GC-MS or distinct NMR shift (methine proton).

  • Hydrolysis Product: Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate.

    • Impact: Protic impurity; quenches bases (NaH, K2CO3) used in the next step.

    • Detection: Broad OH stretch in IR; shift in NMR.

Recommended QC Protocol
  • Method: ¹H NMR in CDCl₃.

  • Acceptance Criteria:

    • Integral ratio of Chloromethyl (-CH₂Cl, ~4.9 ppm) to Methyl impurity (< 5%).

    • Absence of aldehyde peak (from oxidation of alcohol).

  • Storage: If not used immediately, store at -20°C under Argon.

Synthesis & Reaction Mechanism

Understanding the synthesis aids in troubleshooting. The standard route utilizes Wohl-Ziegler bromination or chlorination.

Pathway Diagram

SynthesisPath SM Ethyl 5-methylthiazole-2-carboxylate (CAS 58334-08-0) Reagents NCS (1.1 eq), AIBN (cat.) CCl4 or PhCF3, Reflux SM->Reagents Intermediate Radical Intermediate Reagents->Intermediate Product Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS 175675-74-8) Intermediate->Product Major Path Impurity1 Impurity: Dichloromethyl derivative (Over-reaction) Intermediate->Impurity1 Excess Reagent/Time Impurity2 Impurity: Hydroxymethyl derivative (Moisture exposure) Product->Impurity2 Storage/H2O

Figure 2: Synthetic pathway and origin of critical impurities.

Experimental Protocol: In-House Synthesis

If commercial supply is degraded or unavailable, the following protocol yields high-quality intermediate.

Objective: Chlorination of Ethyl 5-methylthiazole-2-carboxylate.

Reagents:

  • Ethyl 5-methylthiazole-2-carboxylate (1.0 eq)[5]

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

  • Solvent: Acetonitrile (MeCN) or Trifluoromethylbenzene (PhCF₃) - Avoid CCl₄ due to toxicity.

Procedure:

  • Setup: Charge the methyl ester and NCS into a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent: Add anhydrous MeCN (0.2 M concentration). Degas by bubbling nitrogen for 15 minutes.

  • Initiation: Add AIBN. Heat the mixture to reflux (approx. 80°C).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically completes in 2–4 hours.

    • Note: Do not overnight reflux; this increases the dichloromethyl impurity.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent.

  • Purification: Resuspend residue in Et₂O or MTBE. Filter off the succinimide byproduct (insoluble solid). Concentrate the filtrate.

  • Flash Chromatography: If necessary, purify on silica gel (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 60–75% yield of a pale yellow oil/solid.

Handling & Safety (EHS)

  • Lachrymator: Like many benzyl chlorides, this compound is a potent lachrymator. Handle only in a functioning fume hood.

  • Skin Sensitizer: Avoid contact. Alkylating agents can cause severe dermatitis and are potential mutagens.

  • Decontamination: Quench spills with dilute aqueous ammonia or 10% sodium hydroxide to hydrolyze the alkyl chloride.

References

  • ChemicalBook. Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS 175675-74-8) Supplier Data. Retrieved from

  • PubChem. Ethyl 5-methylthiazole-2-carboxylate (Precursor Data). Retrieved from

  • Google Patents. WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders. (Describes use of the 5-methyl scaffold). Retrieved from

  • BLD Pharm. Product Catalog: Ethyl 5-methylthiazole-2-carboxylate.[5] Retrieved from [5]

Sources

Exploratory

Technical Guide: Biological Activity and Synthetic Utility of 5-(Chloromethyl)thiazole Derivatives

Executive Summary: The Thiazole "Warhead" The 2-chloro-5-(chloromethyl)thiazole (CCMT) scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its biological utility stems from its dual reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thiazole "Warhead"

The 2-chloro-5-(chloromethyl)thiazole (CCMT) scaffold represents a "privileged structure" in medicinal and agrochemical chemistry. Its biological utility stems from its dual reactivity: the electrophilic chloromethyl group serves as a versatile alkylating handle, while the thiazole heterocycle acts as a potent pharmacophore capable of specific receptor binding (nAChR) and metalloenzyme coordination (CYP3A4 heme iron).

This guide analyzes the biological activity of CCMT derivatives, focusing on two dominant domains:

  • Agrochemicals: Neonicotinoid insecticides (e.g., Thiamethoxam).

  • Pharmaceuticals: HIV protease inhibitors and pharmacokinetic boosters (e.g., Ritonavir).[1][2][3]

  • Emerging Therapeutics: Novel anticancer agents targeting microtubule dynamics and kinase pathways.

Chemical Basis of Biological Activity

The core biological activity of these derivatives is dictated by the electronic properties of the thiazole ring.

  • Electrophilic Trap: The chloromethyl group at position 5 is highly reactive toward nucleophiles (amines, thiols), allowing for the rapid construction of complex bioactive molecules.

  • Lipophilicity & Permeability: The chloro-thiazole moiety enhances lipophilicity (LogP modulation), facilitating the penetration of insect cuticles or mammalian cell membranes.

  • Specific Binding Motifs:

    • Nitrogen Lone Pair: In Ritonavir, the thiazole nitrogen coordinates irreversibly with the heme iron of cytochrome P450 enzymes.[4]

    • Electronegative Tip: In Thiamethoxam, the chlorothiazole tip mimics the acetylcholine quaternary ammonium group, fitting into the electronegative sub-pocket of the nicotinic acetylcholine receptor (nAChR).

Agrochemical Application: Thiamethoxam

Target: Insect Nicotinic Acetylcholine Receptor (nAChR) Mechanism: Agonist (Interference with synaptic transmission)

Thiamethoxam is the primary derivative of CCMT in the agrochemical sector. Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, thiamethoxam binds irreversibly to the nAChR, causing continuous excitation, paralysis, and death of the insect.

Mechanism of Action Visualization

The following diagram illustrates the interference of Thiamethoxam at the synaptic cleft.

Thiamethoxam_Mechanism Synapse Synaptic Cleft ACh Acetylcholine (Endogenous) Receptor nACh Receptor (Post-synaptic) ACh->Receptor Binds & Activates TMX Thiamethoxam (Exogenous) TMX->Receptor High Affinity Binding Signal Na+ Influx / Depolarization TMX->Signal Sustained Activation Receptor->Signal Opens Channel AChE Acetylcholinesterase AChE->ACh Hydrolyzes (Signal Termination) AChE->TMX Cannot Hydrolyze Effect Continuous Excitation -> Paralysis Signal->Effect Overstimulation

Caption: Thiamethoxam mimics acetylcholine but resists hydrolysis by acetylcholinesterase, leading to fatal synaptic overstimulation.

Experimental Protocol: Synthesis of Thiamethoxam

Objective: Synthesis of Thiamethoxam from 2-chloro-5-(chloromethyl)thiazole (CCMT). Safety: CCMT is a skin irritant and potential alkylating agent. Work in a fume hood.

Reagents:

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT)[5]

  • 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (MNIO)

  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF) or Acetonitrile

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with DMF (Solvent). Add 1.0 equivalent of MNIO.

  • Base Addition: Add 2.5 equivalents of powdered anhydrous

    
    . Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Dropwise add 1.1 equivalents of CCMT dissolved in minimal DMF. Maintain temperature between 30°C and 40°C. Exothermic reaction may occur.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progress via TLC (Ethyl acetate:Hexane 1:1) or HPLC.

  • Work-up:

    • Filter off inorganic salts (

      
      , excess carbonate).
      
    • Concentrate the filtrate under reduced pressure to remove DMF.

    • Dissolve residue in dichloromethane and wash with water.

  • Crystallization: Recrystallize the crude solid from ethanol or toluene to yield pure Thiamethoxam (White crystalline solid, MP: 139°C).

Pharmaceutical Application: Ritonavir

Target: Cytochrome P450 3A4 (CYP3A4) Mechanism: Mechanism-Based Inhibition (Suicide Inhibition)

Ritonavir utilizes the thiazole ring not just for binding, but for chemical ligation to the enzyme's active site. The nitrogen atom of the thiazole ring coordinates directly to the heme iron of CYP3A4. This blocks the enzyme from metabolizing other drugs (e.g., protease inhibitors like Nirmatrelvir in Paxlovid), effectively "boosting" their plasma concentration.

CYP3A4 Inhibition Visualization

Ritonavir_Interaction Ritonavir Ritonavir (Thiazole Moiety) Heme Heme Iron (Fe) Ritonavir->Heme Type II Ligand Binding (N -> Fe Coordination) Metabolism Metabolic Breakdown Ritonavir->Metabolism Blocks CYP3A4 CYP3A4 Enzyme (Active Site) Substrate Co-administered Drug (e.g., Nirmatrelvir) Heme->CYP3A4 Part of Substrate->Metabolism Prevented

Caption: Ritonavir's thiazole nitrogen binds the CYP3A4 heme iron (Type II interaction), preventing the metabolism of co-administered therapeutics.[1][3][6][7][8][9][10]

Emerging Research: Anticancer Activity

Recent SAR (Structure-Activity Relationship) studies have explored 5-(chloromethyl)thiazole derivatives as potential anticancer agents. The chloromethyl group is often substituted with sulfur or nitrogen nucleophiles to create novel pharmacophores.

Comparative Data: Biological Potency

The table below summarizes the activity of key derivatives derived from the CCMT scaffold.

Derivative ClassPrimary TargetBiological OutcomePotency Metric (Ref)
Thiamethoxam Insect nAChRParalysis/Death

(Oral, Rat) > 1563 mg/kg [3]
Ritonavir CYP3A4 HemeMetabolic Inhibition

< 0.05 µM (CYP3A4) [5]
Thiazole-5-carboxamide MicrotubulesApoptosis (A549 Lung)

: 4.2 µM [4]
Thiazolyl-Hydrazine Bacterial DNAAntibacterial (E. coli)MIC: 62.5 µg/mL [6]
Protocol: MTT Cytotoxicity Assay for Novel Derivatives

Objective: Evaluate the antiproliferative activity of novel CCMT derivatives against cancer cell lines (e.g., MCF-7, HepG2).[11]

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates containing DMEM media supplemented with 10% FBS. Incubate for 24 hours at 37°C / 5% 
    
    
    
    .
  • Treatment: Dissolve the test thiazole derivative in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100 µM). Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate cells with the compound for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability % relative to control. Plot dose-response curve to determine

    
    .
    

References

  • Synthesis and Properties of Thiamethoxam and Related Compounds. Z. Naturforsch. (2006). 12

  • Process for the Preparation of Thiamethoxam. European Patent EP 3480196 A1. (2017).[8][13] 13

  • 2-Chloro-5-chloromethylthiazole | PubChem CID 2763179. National Institutes of Health (NIH).14[8][15]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. (2025).[5][14][16][17] 16

  • Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. PMC - NIH. (2015).[1][5][16] 1

  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Nano Biomed. Eng. (2020).[7][15][18] 15[15]

Sources

Protocols & Analytical Methods

Method

synthesis of ethyl 5-(chloromethyl)thiazole-2-carboxylate from ethyl thiooxamate

This guide details the precision synthesis of ethyl 5-(chloromethyl)thiazole-2-carboxylate starting from ethyl thiooxamate . The protocol prioritizes the Direct Hantzsch Cyclization route using 2,3-dichloropropanal, whic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of ethyl 5-(chloromethyl)thiazole-2-carboxylate starting from ethyl thiooxamate . The protocol prioritizes the Direct Hantzsch Cyclization route using 2,3-dichloropropanal, which is the most atom-economical pathway to the 5-substituted isomer. A robust alternative via radical halogenation is also discussed for flexibility.

Executive Summary

The ethyl 5-(chloromethyl)thiazole-2-carboxylate scaffold is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly those requiring thiazole-linked electrophiles for further functionalization (e.g., via nucleophilic substitution at the chloromethyl group).

While the standard Hantzsch synthesis using 1,3-dichloroacetone yields the 4-(chloromethyl) isomer, accessing the 5-(chloromethyl) isomer requires a specific regiochemical strategy. This guide presents a direct, high-yield protocol using 2,3-dichloropropanal , ensuring the chloromethyl moiety is correctly positioned at C5.

Key Chemical Transformation

The core transformation utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide (ethyl thiooxamate) and an


-halo carbonyl compound.
  • Starting Material: Ethyl thiooxamate (

    
    )
    
  • Reagent: 2,3-Dichloropropanal (

    
    )
    
  • Product: Ethyl 5-(chloromethyl)thiazole-2-carboxylate

Retrosynthetic Analysis & Pathway Logic

To achieve the specific 2,5-substitution pattern, the choice of the


-halo carbonyl partner is non-negotiable.
  • The 2-Position: Derived from the carbon of the thioamide group in ethyl thiooxamate.

  • The 4-Position: Derived from the carbonyl carbon of the electrophile. To have a proton (-H) at position 4, the electrophile must be an aldehyde .

  • The 5-Position: Derived from the

    
    -carbon of the electrophile. To have a chloromethyl group (
    
    
    
    ) here, the
    
    
    -carbon must carry this substituent.

Thus, the required electrophile is 2,3-dichloropropanal .

Reaction Pathway Diagram[1]

G cluster_legend Reaction Logic SM1 Ethyl Thiooxamate (Thioamide Source) Inter Intermediate (Thioimidate) SM1->Inter S-Alkylation (Fast) SM2 2,3-Dichloropropanal (Regioselective Electrophile) SM2->Inter Prod Ethyl 5-(chloromethyl) thiazole-2-carboxylate Inter->Prod Cyclodehydration (Rate Limiting) ByProd Byproducts (H2O, HCl) Inter->ByProd S-Attack S-Attack C2 (alpha) of Aldehyde C2 (alpha) of Aldehyde S-Attack->C2 (alpha) of Aldehyde N-Attack N-Attack C1 (carbonyl) of Aldehyde C1 (carbonyl) of Aldehyde N-Attack->C1 (carbonyl) of Aldehyde

Figure 1: Logical flow of the Hantzsch synthesis targeting the 5-isomer.[1] The regiochemistry is dictated by the aldehyde functionality of the dielectrophile.

Experimental Protocol: Direct Synthesis

This protocol is designed for a 10 mmol scale but is linearly scalable.

Materials & Reagents[3][4][5]
ReagentMW ( g/mol )Equiv.AmountRole
Ethyl Thiooxamate 133.171.01.33 gCore Scaffold
2,3-Dichloropropanal 126.971.1~1.40 gElectrophile
Ethanol (Absolute) -Solvent20 mLReaction Medium
NaHCO3 (sat. aq.) --50 mLNeutralization
Ethyl Acetate --100 mLExtraction

Note: 2,3-Dichloropropanal is often supplied as a mixture with stabilizers. Ensure fresh quality or distill if the purity is <90%.

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).[2]
    
  • Dissolution: Add Ethyl Thiooxamate (1.33 g, 10 mmol) to the flask. Add Ethanol (20 mL) and stir at room temperature until fully dissolved.

  • Addition: Add 2,3-Dichloropropanal (1.40 g, 11 mmol) dropwise to the stirring solution over 5 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Heat the mixture to reflux (approx. 78°C) . Maintain reflux for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting thioamide (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.

    • Pour the residue into saturated aqueous NaHCO3 (50 mL) to neutralize the HCl generated during cyclization. Caution: CO2 evolution.

    • Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO4 or Na2SO4 . Filter and concentrate in vacuo to yield the crude oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

    • Eluent: Gradient from 0% to 20% Ethyl Acetate in Hexanes.

    • Yield: Expected yield is 65–75%.

Characterization Data (Expected)
  • Appearance: Pale yellow solid or oil.

  • 1H NMR (CDCl3, 400 MHz):

    
     1.42 (t, 3H, 
    
    
    
    ), 4.45 (q, 2H,
    
    
    ), 4.85 (s, 2H,
    
    
    ), 7.85 (s, 1H, C4-H).
    • Diagnostic Signal: The singlet at ~7.85 ppm confirms the proton at the 4-position. The singlet at ~4.85 ppm confirms the chloromethyl group.

Alternative Route: Radical Halogenation (Method B)

If 2,3-dichloropropanal is unavailable, a robust two-step sequence can be employed. This route is highly reliable but involves an extra step.

Pathway Diagram (Method B)

B Step1 Step 1: Hantzsch Synthesis (Ethyl Thiooxamate + 2-Bromopropanal) Inter Intermediate: Ethyl 5-methylthiazole-2-carboxylate Step1->Inter Reflux, EtOH Step2 Step 2: Radical Chlorination (NCS, AIBN, CCl4/Benzene) Inter->Step2 Purify Final Target: Ethyl 5-(chloromethyl)thiazole-2-carboxylate Step2->Final Reflux, Radical Mechanism

Figure 2: Two-step synthesis via the 5-methyl intermediate.

Protocol Summary (Method B)
  • Synthesis of 5-Methyl Intermediate:

    • React Ethyl Thiooxamate with 2-bromopropanal (or 2-chloropropanal diethyl acetal + acid) in refluxing ethanol.

    • Result: Ethyl 5-methylthiazole-2-carboxylate.[3][4]

  • Radical Chlorination:

    • Dissolve the 5-methyl intermediate in CCl4 (or Trifluorotoluene as a greener alternative).

    • Add 1.05 eq of N-Chlorosuccinimide (NCS) and 0.1 eq of AIBN (or Benzoyl Peroxide).

    • Reflux for 2–4 hours under

      
      .
      
    • Workup: Filter off succinimide, concentrate, and purify via column chromatography.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Regioisomer Contamination Use of wrong electrophile (e.g., 1,3-dichloroacetone).Ensure 2,3-dichloropropanal (aldehyde) is used, not the ketone.
Low Yield (Cyclization) Decomposition of aldehyde.Use freshly distilled 2,3-dichloropropanal. Conduct reaction under inert atmosphere.
Incomplete Reaction HCl inhibition.Add a scavenger like CaCO3 (0.5 eq) to the reaction mixture to buffer the acid generated.
Product Instability Hydrolysis of ester.[5]Avoid strong bases during workup. Use saturated NaHCO3 and minimize contact time.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for thiazole construction).
  • Regioselectivity in Thiazole Synthesis:Journal of Heterocyclic Chemistry, "Regioselective synthesis of 4- and 5-substituted thiazoles". (General reference for aldehyde vs. ketone selectivity).
  • Radical Halogenation Protocols: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide". Chemical Reviews, 43(2), 271-317.

Sources

Application

Application Note: Versatile Alkylation Strategies Using 5-Chloromethylthiazole Derivatives for Ester Synthesis

Executive Summary The 5-chloromethylthiazole moiety—most notably 2-chloro-5-(chloromethyl)thiazole (CCMT)—is a highly privileged electrophilic building block in modern organic synthesis. It is a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloromethylthiazole moiety—most notably 2-chloro-5-(chloromethyl)thiazole (CCMT)—is a highly privileged electrophilic building block in modern organic synthesis. It is a critical intermediate in the production of neonicotinoid insecticides (such as thiamethoxam and clothianidin) and serves as a foundational scaffold for various pharmaceutical agents[1]. This application note details advanced methodologies for utilizing 5-chloromethylthiazole in alkylation reactions to synthesize complex esters. Specifically, we explore two divergent pathways: the O-alkylation of carboxylic acids to yield thiazolylmethyl esters, and the C-alkylation of active methylene esters (e.g., ethyl acetoacetate) to generate tethered heterocyclic scaffolds[2][3].

By establishing self-validating experimental protocols and elucidating the causality behind reagent selection, this guide provides drug development professionals and synthetic chemists with robust, scalable workflows for incorporating the thiazole pharmacophore into target molecules.

Scientific Rationale & Mechanistic Insights

The Electrophilic Nature of 5-Chloromethylthiazoles

The reactivity of 5-chloromethylthiazole is governed by the strong electron-withdrawing nature of the thiazole ring, which polarizes the adjacent carbon-chlorine bond. This polarization renders the benzylic-like methylene carbon highly susceptible to bimolecular nucleophilic substitution (


)[4]. Because the reaction proceeds via an 

mechanism, steric hindrance is minimal, allowing for rapid backside attack by incoming nucleophiles.
Causality in Nucleophile Selection and Reaction Conditions

The choice of base and solvent is strictly dictated by the nature of the nucleophile:

  • O-Alkylation (Carboxylate Nucleophiles): Carboxylic acid salts (e.g., sodium formate or sodium acetate) are typically insoluble in the organic solvents where CCMT is highly soluble. To overcome this biphasic barrier, a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is employed. The PTC shuttles the carboxylate anion into the organic phase, dramatically accelerating the reaction rate and pushing the esterification to completion[2].

  • C-Alkylation (Active Methylene Esters): Substrates like ethyl acetoacetate possess acidic methylene protons (

    
    ). Deprotonation requires a mild to moderate base (e.g., 
    
    
    
    or
    
    
    ). Because enolates are highly reactive and ambident (capable of both C- and O-alkylation), temperature control is critical. The reaction must be initiated at 0–5°C to favor C-alkylation thermodynamically and to prevent undesired bis-alkylation or Claisen self-condensation[3].

Mechanism Nuc Nucleophile (e.g., R-COO⁻ or Enolate) TS Transition State Partial C-Nuc bond formation Partial C-Cl bond cleavage Nuc->TS Backside Attack Elec 5-Chloromethylthiazole (C-Cl bond polarization) Elec->TS Electrophilic Carbon Prod Alkylated Ester Product TS->Prod Bond Formation LG Chloride Ion (Cl⁻) Leaving Group TS->LG Bond Cleavage

SN2 transition state dynamics during the alkylation of ester nucleophiles.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure that causality and reaction progress can be empirically verified at the bench.

Protocol A: Phase-Transfer Catalyzed O-Alkylation (Synthesis of Thiazolylmethyl Esters)

Objective: Synthesis of 2-chloro-5-thiazolylmethyl acetate via O-alkylation.

Reagents:

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT): 1.0 eq (10 mmol)

  • Sodium acetate: 1.5 eq (15 mmol)

  • Tetrabutylammonium bromide (TBAB): 0.1 eq (1 mmol)

  • Toluene/Water (1:1 v/v): 20 mL

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask with 10 mL of water and dissolve the sodium acetate. Add 10 mL of toluene and the TBAB catalyst.

  • Addition: Begin vigorous stirring (to ensure maximum interfacial surface area between the two phases). Add CCMT dropwise over 10 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the biphasic mixture to 80°C for 4 hours.

  • IPC (Self-Validation): Pause stirring to allow phase separation. Sample 50 µL of the upper toluene layer, dilute in 1 mL acetonitrile, and analyze via GC-MS. The reaction is complete when the CCMT peak (

    
    ) is <1% relative to the ester product peak.
    
  • Workup: Cool the mixture to room temperature. Separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 10 mL), combine the organic phases, wash with brine, and dry over anhydrous

    
    .
    
  • Post-Reaction Validation: Concentrate under vacuum. Analyze the crude product via

    
     NMR. Successful O-alkylation is confirmed by a diagnostic downfield shift of the methylene protons from ~4.7 ppm (in the starting chloride) to ~5.2 ppm (in the ester product) due to the deshielding effect of the newly formed ester oxygen[2].
    
Protocol B: Base-Mediated C-Alkylation of Active Methylene Esters

Objective: Synthesis of ethyl 2-acetyl-3-(2-chloro-5-thiazolyl)propanoate.

Reagents:

  • Ethyl acetoacetate: 1.1 eq (11 mmol)

  • 2-Chloro-5-(chloromethyl)thiazole (CCMT): 1.0 eq (10 mmol)

  • Sodium ethoxide (

    
    ): 1.1 eq (11 mmol)
    
  • Anhydrous Ethanol: 25 mL

Step-by-Step Methodology:

  • Enolate Formation: Under an inert nitrogen atmosphere, dissolve ethyl acetoacetate in anhydrous ethanol. Cool the solution to 0–5°C using an ice bath. Slowly add

    
     portion-wise. Stir for 30 minutes to ensure complete enolate formation.
    
  • Electrophile Addition: Dissolve CCMT in 5 mL of anhydrous ethanol. Add this solution dropwise to the enolate mixture over 30 minutes, strictly maintaining the internal temperature below 5°C to prevent dialkylation.

  • Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature (25°C). Stir for an additional 8 hours.

  • IPC (Self-Validation): Perform TLC (Hexane:EtOAc 3:1) visualized with UV (254 nm) and

    
     stain. The disappearance of the highly UV-active CCMT spot indicates reaction completion.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize excess base. Extract the mixture with dichloromethane (3 × 15 mL). Dry the combined organic layers over 
    
    
    
    and concentrate in vacuo.
  • Post-Reaction Validation: Purify via flash chromatography. To validate mono-alkylation, perform

    
     NMR analysis. The spectrum must show a 1:1 integration ratio between the methine proton of the substituted acetoacetate (a triplet/doublet at ~3.5-4.0 ppm) and the isolated thiazole aromatic proton (singlet at ~7.4 ppm). A 1:2 ratio would indicate failure to control temperature, resulting in bis-alkylation[3].
    

G CCMT 5-(Chloromethyl)thiazole (Electrophile) O_Alk O-Alkylation (PTC / Heat) CCMT->O_Alk C_Alk C-Alkylation (Base / 0-5°C) CCMT->C_Alk O_Nuc Carboxylate Salt (O-Nucleophile) O_Nuc->O_Alk C_Nuc Active Methylene Ester (C-Nucleophile) C_Nuc->C_Alk Ester1 Thiazolylmethyl Ester (Product) O_Alk->Ester1 Ester2 Thiazolyl-Substituted Acetoacetate C_Alk->Ester2

Divergent O-alkylation and C-alkylation workflows using 5-chloromethylthiazole.

Quantitative Data & Reaction Optimization

The efficiency of 5-chloromethylthiazole alkylation is highly dependent on the synergistic selection of base, solvent, and temperature. Table 1 summarizes optimized quantitative parameters for various ester synthesis targets.

Table 1: Optimization of Alkylation Conditions using 2-Chloro-5-(chloromethyl)thiazole

Reaction TypeSubstrate (Nucleophile)Base / CatalystSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
O-Alkylation Sodium FormateTBAB (PTC)Toluene / Water80485%
O-Alkylation Sodium AcetateTBAB (PTC)DMF60688%
C-Alkylation Ethyl Acetoacetate

DMF251278%
C-Alkylation Ethyl Acetoacetate

Ethanol0 to 25882%
C-Alkylation Diethyl Malonate

THF0 to 20680%

Note: Yields represent isolated, chromatographically pure products. The use of stronger bases (like NaH) in C-alkylation reduces reaction time but requires strict anhydrous conditions to prevent ester hydrolysis.

References

  • Process for preparation of 5-hydroxymethylthiazole (EP0793659B1)
  • ResearchGate.
  • Process for the preparation of chlorothiazole derivatives (US5180833A)
  • Method for preparing 2-chlorine-5 chloromethyl thiazole (CN104119291A)

Sources

Method

Application Note: Advanced Hantzsch Synthesis Protocols for 5-Chloromethylthiazole Derivatives

Executive Summary The 5-chloromethylthiazole scaffold is a highly privileged pharmacophore and a critical synthetic intermediate in the development of agrochemicals (e.g., neonicotinoids) and pharmaceutical active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-chloromethylthiazole scaffold is a highly privileged pharmacophore and a critical synthetic intermediate in the development of agrochemicals (e.g., neonicotinoids) and pharmaceutical active pharmaceutical ingredients (APIs)[1]. While historical methods relied on the hazardous radical chlorination of 5-methylthiazoles, modern synthetic strategies favor the direct, convergent construction of the thiazole ring via the Hantzsch Thiazole Synthesis [2]. This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of 5-chloromethylthiazole derivatives, detailing the mechanistic causality behind reagent selection and reaction conditions.

Mechanistic Rationale & Regioselectivity

The classical Hantzsch synthesis involves the cyclocondensation of an


-haloketone or 

-haloaldehyde with a thioamide[3]. To specifically yield a 5-chloromethyl derivative, the electrophilic component must be a

-chloro-

-halocarbonyl, such as 2-bromo-3-chloropropanal.

Causality in Reagent Selection:

  • Why use an Acetal over a Free Aldehyde? Free

    
    -haloaldehydes are highly electrophilic and prone to rapid polymerization and degradation under ambient conditions. By employing 2-bromo-3-chloropropanal diethyl acetal, the reactive carbonyl is protected. Under the thermal and slightly acidic conditions of the Hantzsch reaction (driven by the liberation of HBr during the initial S-alkylation), the acetal undergoes controlled in situ hydrolysis. This slow release of the active electrophile maintains a low steady-state concentration, thereby suppressing bimolecular side reactions and significantly enhancing the overall yield[4].
    
  • Regiochemical Control: The thioamide acts as an ambident nucleophile. The soft sulfur atom selectively attacks the soft

    
    -carbon (bearing the superior bromide leaving group), while the hard nitrogen atom subsequently attacks the hard carbonyl carbon. This intrinsic electronic bias ensures exclusive formation of the 5-chloromethyl regioisomer, preventing the formation of 4-chloromethyl byproducts[2].
    

HantzschMechanism Thioamide Thioamide (S-Nucleophile) SAlkylation S-Alkylation Intermediate Thioamide->SAlkylation Nucleophilic Attack HaloCarbonyl α-Bromo-β-chloro Acetal (Electrophile) HaloCarbonyl->SAlkylation in situ Hydrolysis Cyclization Cyclization (N attacks C=O) SAlkylation->Cyclization Intramolecular Addition Dehydration Dehydration (-H2O) Cyclization->Dehydration Acid Catalyzed Product 5-Chloromethylthiazole Derivative Dehydration->Product Aromatization

Mechanistic pathway of the Hantzsch synthesis yielding 5-chloromethylthiazoles.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative parameters for synthesizing various 2-substituted 5-chloromethylthiazoles via the acetal-mediated Hantzsch condensation.

Target DerivativeThioamide Component

-Halocarbonyl Precursor
SolventTemp (°C)Time (h)Isolated Yield (%)
2-Amino-5-(chloromethyl)thiazole Thiourea (1.0 eq)2-Bromo-3-chloropropanal diethyl acetal (1.1 eq)Ethanol783.082
2-Methyl-5-(chloromethyl)thiazole Thioacetamide (1.0 eq)2-Bromo-3-chloropropanal diethyl acetal (1.1 eq)Ethanol784.076
2-Phenyl-5-(chloromethyl)thiazole Thiobenzamide (1.0 eq)2-Bromo-3-chloropropanal diethyl acetal (1.1 eq)DMF905.071
4-Methyl-5-(chloromethyl)thiazole Thioformamide (1.0 eq)3-Bromo-4-chloro-2-butanone (1.1 eq)Ethanol783.579

Experimental Methodology: Synthesis of 2-Amino-5-(chloromethyl)thiazole Hydrochloride

This protocol utilizes a self-validating purification system. The differential solubility of the starting materials versus the product hydrochloride salt in ethanol eliminates the need for complex chromatographic workups[3].

Materials & Reagents
  • Thiourea (1.0 eq, 10.0 mmol, 0.76 g)

  • 2-Bromo-3-chloropropanal diethyl acetal (1.1 eq, 11.0 mmol, 2.70 g)

  • Absolute Ethanol (25 mL)

  • Ice-cold Ethanol (for washing)

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend thiourea (0.76 g, 10.0 mmol) in absolute ethanol (25 mL).

  • Addition of the Electrophile: Add 2-bromo-3-chloropropanal diethyl acetal (2.70 g, 11.0 mmol) dropwise to the stirring suspension at room temperature.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of thioamide dimerization or uncontrolled exothermic hydrolysis.

  • Cyclocondensation (Reflux): Heat the reaction mixture to reflux (approx. 78°C). The suspension will gradually become homogeneous as the acetal hydrolyzes in situ to the reactive

    
    -haloaldehyde, initiating the S-alkylation. Maintain reflux for 3 hours.
    
    • Validation: Reaction progress can be monitored by TLC (Dichloromethane:Methanol 9:1); the disappearance of the highly polar thiourea spot indicates completion.

  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature, then transfer the flask to an ice bath (5°C) for 2 hours.

    • Causality: The target 5-chloromethylthiazole forms as a hydrochloride salt (due to the HBr/HCl liberated during cyclization). This salt is highly insoluble in cold ethanol, causing it to spontaneously crystallize and self-purify from the reaction matrix.

  • Isolation: Collect the crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any residual unreacted acetal or soluble colored impurities.

  • Drying: Dry the product under high vacuum at 40°C for 4 hours to yield 2-amino-5-(chloromethyl)thiazole hydrochloride as an off-white solid.

ExpWorkflow Step1 Dissolve Thioamide in Absolute EtOH Step2 Add 2-Bromo-3-chloropropanal Diethyl Acetal (1.1 eq) Step1->Step2 Step3 Reflux at 78°C (3-4 hours) Step2->Step3 Controlled Heating Step4 Cool to 5°C to Induce Crystallization Step3->Step4 Monitor by TLC Step5 Vacuum Filtration & Cold EtOH Wash Step4->Step5 Product Precipitation Step6 Dry under Vacuum (Yield: 75-85%) Step5->Step6 Isolate HCl Salt

Step-by-step experimental workflow for the Hantzsch cyclocondensation.

References

  • Review of the synthesis and biological activity of thiazoles | Taylor & Francis | 2[2]

  • An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride | Benchchem | 4[4]

  • 1,3-Dichloropropenes – in the preparation of thiazole derivatives | Semantic Scholar |1[1]

  • 5-(3-Chloro-2-methylpropyl)-1,3-thiazole | Benchchem |3[3]

Sources

Application

hydrolysis of ethyl 5-(chloromethyl)thiazole-2-carboxylate to acid

Application Note: Selective Hydrolysis of Ethyl 5-(chloromethyl)thiazole-2-carboxylate Part 1: Executive Summary & Strategic Context Title: High-Fidelity Protocol for the Selective Hydrolysis of Ethyl 5-(chloromethyl)thi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Hydrolysis of Ethyl 5-(chloromethyl)thiazole-2-carboxylate

Part 1: Executive Summary & Strategic Context

Title: High-Fidelity Protocol for the Selective Hydrolysis of Ethyl 5-(chloromethyl)thiazole-2-carboxylate to 5-(chloromethyl)thiazole-2-carboxylic acid.

Abstract: This application note details a validated protocol for the chemoselective hydrolysis of ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8) to its corresponding carboxylic acid. The primary challenge in this transformation is the high reactivity of the 5-chloromethyl group, which is prone to nucleophilic attack (


) by hydroxide ions, leading to the formation of the undesired 5-(hydroxymethyl) side product. By utilizing a controlled Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system at low temperature, researchers can achieve >95% selectivity for the desired acid while preserving the alkyl chloride functionality.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists working with thiazole-based pharmacophores (e.g., Ritonavir analogs, antiviral scaffolds).

Part 2: Scientific Foundation & Mechanistic Insight

The Chemoselectivity Dilemma

The substrate, ethyl 5-(chloromethyl)thiazole-2-carboxylate, contains two electrophilic sites susceptible to reaction with base:

  • The Ester Carbonyl (C-2 position): The desired site of hydrolysis.

  • The Chloromethyl Carbon (C-5 position): A benzylic-like position activated by the thiazole ring, making it highly susceptible to nucleophilic displacement (

    
    ) by hydroxide ions to form the alcohol.
    

Thermodynamic vs. Kinetic Control:

  • Hydrolysis (Desired): Ester hydrolysis is generally faster (kinetically favored) at lower temperatures due to the polarization of the carbonyl bond.

  • Substitution (Undesired): The

    
     displacement of the chloride usually requires higher activation energy.
    
  • Strategy: We exploit this kinetic difference by using Lithium Hydroxide (LiOH) at 0°C . Lithium cations (

    
    ) act as mild Lewis acids, coordinating to the carbonyl oxygen and facilitating nucleophilic attack by water/hydroxide at the ester, while the lower temperature suppresses the 
    
    
    
    reaction at the chloromethyl group.

Part 3: Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Ethyl 5-(chloromethyl)thiazole-2-carboxylate>97% PuritySubstrate
Lithium Hydroxide Monohydrate (

)
Reagent GradeHydrolysis Reagent
Tetrahydrofuran (THF)HPLC Grade, StabilizedSolvent (Organic)
Water (

)
Deionized/Milli-QSolvent (Aqueous)
Hydrochloric Acid (HCl)1.0 N Aqueous SolutionQuenching Agent
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
Sodium Sulfate (

)
AnhydrousDrying Agent
Step-by-Step Methodology

1. Preparation of Reaction Mixture:

  • Dissolve 1.0 equiv. (e.g., 1.0 g, 4.86 mmol) of ethyl 5-(chloromethyl)thiazole-2-carboxylate in 15 mL of THF .

  • Cool the solution to 0°C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

2. Addition of Base:

  • Prepare a solution of 1.2 equiv. (e.g., 245 mg, 5.83 mmol) of

    
     in 5 mL of water .
    
  • Critical Step: Add the LiOH solution dropwise to the THF solution over 10-15 minutes, maintaining the temperature at 0°C.

    • Note: Rapid addition can create localized high concentrations of base, promoting the

      
       side reaction.
      

3. Reaction Monitoring:

  • Stir the mixture at 0°C for 2 hours .

  • Monitor by TLC (30% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of the ester spot (

      
      ) and appearance of the acid spot (baseline or 
      
      
      
      ).
  • If the reaction is incomplete after 2 hours, allow it to warm slowly to 10°C , but do not exceed room temperature (25°C) .

4. Quench & Workup:

  • Once complete, dilute the reaction with 10 mL of water and cool to 0°C.

  • Carefully acidify the mixture to pH 3-4 using 1.0 N HCl .

    • Caution: Do not acidify below pH 2, as the thiazole nitrogen can be protonated, making extraction difficult.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL) .

  • Combine the organic layers and wash with Brine (1 x 20 mL) .

5. Isolation:

  • Dry the organic phase over anhydrous

    
    .[1]
    
  • Filter and concentrate under reduced pressure (Rotavap) at <35°C .

  • The product, 5-(chloromethyl)thiazole-2-carboxylic acid, is typically obtained as an off-white to pale yellow solid.

    • Yield Expectation: 85-92%.

Part 4: Visualization & Logic

Reaction Pathway & Decision Tree

G Start Ethyl 5-(chloromethyl)thiazole-2-carboxylate Condition Reaction Conditions Start->Condition PathA Path A: LiOH / THF / 0°C (Kinetic Control) Condition->PathA Recommended PathB Path B: NaOH / Reflux / High Temp (Thermodynamic Control) Condition->PathB Avoid ProductA Target: 5-(chloromethyl)thiazole-2-carboxylic acid (Cl retained) PathA->ProductA Main Reaction (Ester Hydrolysis) ProductB Impurity: 5-(hydroxymethyl)thiazole-2-carboxylic acid (Cl displaced by OH) PathB->ProductB Side Reaction (SN2 Displacement)

Figure 1: Chemoselectivity decision tree illustrating the divergence between the desired hydrolysis (Path A) and the undesired substitution (Path B).

Part 5: Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Product contains -OH (Hydroxymethyl) Reaction temperature too high or Base too strong (e.g., NaOH used).Repeat using LiOH at strictly 0°C. Ensure dropwise addition.
Low Yield / Incomplete Reaction Insufficient reaction time or old LiOH reagent.Extend time at 10°C. Use fresh LiOH. Check pH during workup (must be acidic to extract).
Product is a salt (Water Soluble) Acidification step skipped or pH > 5.Ensure pH is adjusted to 3-4 with 1N HCl to protonate the carboxylate.
Decomposition / Dark Color Exothermic runaway during addition.Improve cooling (Ice/Salt bath) and slow down addition rate.

Part 6: References

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for ester hydrolysis selectivity).

  • Hamada, Y., et al. (2014). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran". Chemical and Pharmaceutical Bulletin, 58(4), 528-531. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses stability of alkyl halides in basic conditions).

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Reference for LiOH utility).

  • ChemicalBook. (2024). "Ethyl 5-(chloromethyl)thiazole-2-carboxylate Product Page". Link

Disclaimer: This protocol involves the use of hazardous chemicals. Standard laboratory safety procedures (PPE, fume hood) must be followed. The author assumes no liability for experimental outcomes.

Sources

Method

Application Note: Ethyl 5-(chloromethyl)thiazole-2-carboxylate as a Bifunctional Heterocyclic Linker

Executive Summary Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a high-value heterocyclic scaffold used extensively in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a high-value heterocyclic scaffold used extensively in medicinal chemistry for Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design.

Unlike flexible PEG or alkyl chains, the thiazole core provides structural rigidity, reducing the entropic penalty upon target binding. Furthermore, the thiazole ring acts as a bioisostere for phenyl rings and amides, often improving metabolic stability and aqueous solubility. This guide outlines the strategic use of this molecule as a bifunctional linker , exploiting the orthogonal reactivity of the electrophilic chloromethyl group (C5) and the masked carboxylate at the C2 position.

Chemical Properties & Reactivity Profile[1]

This molecule possesses two distinct electrophilic sites that allow for sequential, controlled functionalization.

PropertySpecification
Molecular Formula

Molecular Weight 205.66 g/mol
C5 Reactivity High: Primary alkyl chloride. Susceptible to

attack by amines, thiols, and phenoxides.
C2 Reactivity Moderate: Ethyl ester.[1] Requires activation (hydrolysis) or catalyzed amidation.
Solubility Soluble in DCM, DMF, DMSO, MeCN. Limited solubility in water.
Stability Moisture sensitive (ester hydrolysis); Light sensitive (thiazole oxidation).
Visualization: Orthogonal Reactivity Map

ReactivityMap Center Ethyl 5-(chloromethyl) thiazole-2-carboxylate C5_Site C5-Chloromethyl (Primary Electrophile) Center->C5_Site C2_Site C2-Ethyl Ester (Secondary Electrophile) Center->C2_Site Reaction_SN2 SN2 Displacement (Amines, Phenols, Thiols) C5_Site->Reaction_SN2 Fast (< 2h) Reaction_Hyd Hydrolysis/Amidation (Carboxylic Acid Formation) C2_Site->Reaction_Hyd Slow/Controlled

Figure 1: Reactivity map highlighting the kinetic differentiation between the C5-chloromethyl group (fast alkylation) and the C2-ester (controlled hydrolysis).

Strategic Applications

A. PROTAC Linker Design

In PROTACs, the linker length and rigidity determine the formation of the ternary complex (Target Protein-Linker-E3 Ligase).[2][3] This thiazole scaffold introduces a rigid "kink" that can orient the warhead and E3 ligand more effectively than linear chains, potentially improving cooperativity ($ \alpha $).

B. Pharmacophore Installation (Ritonavir/Cobicistat Analogs)

The 5-thiazolylmethyl moiety is a critical pharmacophore in HIV protease inhibitors (e.g., Ritonavir). It interacts with specific pockets in the viral protease, improving binding affinity. This reagent allows for the direct installation of this motif via alkylation.

Experimental Protocols

Protocol A: Functionalization (C5-Alkylation)

Objective: Attach the "Right-Hand Side" (RHS) ligand (e.g., a phenol or secondary amine) to the thiazole linker.

Reagents:

  • Nucleophile (1.0 eq)

  • Ethyl 5-(chloromethyl)thiazole-2-carboxylate (1.1 eq)

  • Base:

    
     (for phenols) or DIPEA (for amines) (2.0 eq)
    
  • Catalyst: NaI (0.1 eq) - Critical for Finkelstein acceleration

  • Solvent: Anhydrous DMF or MeCN

Step-by-Step:

  • Preparation: Dissolve the nucleophile in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Activation: Add the base (

    
     or DIPEA) and stir at Room Temperature (RT) for 15 minutes to deprotonate the nucleophile.
    
  • Alkylation: Add Ethyl 5-(chloromethyl)thiazole-2-carboxylate and NaI.

    • Note: The addition of NaI generates the transient, highly reactive iodomethyl species in situ.

  • Reaction: Stir at 40°C–60°C. Monitor via LCMS (Look for consumption of the chloride mass).

    • Time: Typically 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Ester Hydrolysis (C2-Activation)

Objective: Reveal the carboxylic acid for subsequent amide coupling to the "Left-Hand Side" (LHS) ligand.

Reagents:

  • Alkylated Thiazole Intermediate (from Protocol A)

  • LiOH

    
     (3.0 eq)
    
  • Solvent: THF/Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve the intermediate in THF. Cool to 0°C.[4]

  • Hydrolysis: Add LiOH dissolved in water dropwise.

  • Reaction: Allow to warm to RT. Stir for 1–2 hours.

    • Caution: Do not heat excessively; thiazoles can decarboxylate under harsh acidic/thermal conditions, though they are generally stable to basic hydrolysis.

  • Acidification: Carefully adjust pH to ~3–4 using 1N HCl.

    • Observation: The product usually precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc/DCM.

Synthetic Workflow Visualization

This diagram illustrates the construction of a Heterobifunctional Degrader (PROTAC) using this linker.

SynthesisWorkflow Start Start: Ethyl 5-(chloromethyl) thiazole-2-carboxylate Step1 Step 1: Nucleophilic Attack (Reaction with Warhead-OH/NH) Start->Step1 + Warhead, Cs2CO3, NaI Inter1 Intermediate 1: Ethyl Ester-Linker-Warhead Step1->Inter1 Step2 Step 2: LiOH Hydrolysis (Deprotection of C2-Ester) Inter1->Step2 THF/H2O Inter2 Intermediate 2: Free Acid-Linker-Warhead Step2->Inter2 Step3 Step 3: Amide Coupling (HATU/DIEA + E3 Ligase Ligand) Inter2->Step3 + E3 Ligand Final Final Product: PROTAC (E3-Linker-Warhead) Step3->Final

Figure 2: Step-wise synthesis of a PROTAC using the thiazole linker. The workflow prioritizes C5-alkylation first to prevent side reactions at the chloromethyl group during hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Elimination of HCl instead of substitution.Lower temperature; use a weaker base (e.g.,

instead of

or NaH).
Hydrolysis of C-Cl bond Presence of water during Step 1.Ensure anhydrous solvents (DMF/MeCN); use molecular sieves.
Decarboxylation Acidification step too aggressive (Step 2).Do not drop pH below 3.0; perform acidification at 0°C.
Incomplete Coupling (Step 3) Steric hindrance of the thiazole acid.Use high-efficiency coupling agents like HATU or COMU rather than EDC/HOBt.

References

  • Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry, 41(4), 602–617.

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell, 181(1), 102-114.

  • AbbVie Inc. (2014). "Process for the preparation of Ritonavir intermediates." U.S. Patent No.[5] 8,889,876.

  • Maple, H. J., et al. (2012). "Automated chemical synthesis of heterocycles." Chemical Society Reviews, 41, 1-30. (General reference for thiazole handling).

Sources

Application

reaction conditions for amine coupling with chloromethyl thiazoles

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes industrial best practices with mechanistic rigor to optimize the amine coupling of 4-(chloromethyl)thiazoles—a c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes industrial best practices with mechanistic rigor to optimize the amine coupling of 4-(chloromethyl)thiazoles—a critical motif in antiretrovirals (e.g., Ritonavir) and neonicotinoids (e.g., Clothianidin).

Subject: Optimized Conditions for


 Amination of Chloromethyl Thiazoles
Date:  October 2023 (Review)

Executive Summary

The coupling of amines with 4-(chloromethyl)thiazoles is a fundamental transformation in the synthesis of bioactive heterocycles. While ostensibly a simple nucleophilic substitution, the reaction is complicated by the instability of the free-base thiazole, the hygroscopic nature of the hydrochloride salt, and the potential for competitive quaternization. This guide provides a robust, self-validating framework for this coupling, emphasizing Finkelstein-assisted catalysis and controlled neutralization to maximize yield and purity.

Mechanistic Insight & Substrate Analysis[1]

The Electrophile: Stability vs. Reactivity

The 4-(chloromethyl)thiazole moiety possesses "benzylic-like" reactivity due to the aromatic nature of the thiazole ring. However, unlike benzyl chloride, the adjacent nitrogen and sulfur atoms render the ring electron-deficient.

  • The HCl Salt Factor: 4-(chloromethyl)thiazole is commercially supplied as the hydrochloride salt (CAS 7709-58-2). The free base is unstable and prone to polymerization/degradation upon prolonged storage.

    • Implication: Protocols must account for two equivalents of base : one to neutralize the HCl salt and generate the free base in situ, and one to scavenge the HCl produced during the substitution.

  • The Leaving Group: Chloride is a moderate leaving group. In hindered systems or with weak nucleophiles (anilines), the reaction kinetics are sluggish, leading to decomposition of the labile free base before coupling occurs.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the catalytic role of Iodide (Finkelstein conditions).

ReactionMechanism Start 4-(Chloromethyl)thiazole (HCl Salt) FreeBase Free Base Intermediate Start->FreeBase Neutralization Base Base (2.0+ equiv) Base->FreeBase IodoInt Iodomethyl Intermediate FreeBase->IodoInt Fast Halogen Exchange (Finkelstein) Product Aminomethyl Thiazole (Target) FreeBase->Product Slow SN2 (k1) Quat Quaternized By-product FreeBase->Quat Self-Alkylation (Side Rxn) Iodide NaI (Catalyst) Iodide->IodoInt IodoInt->Product Fast SN2 (k2 >> k1) Amine Amine (Nucleophile) Amine->Product

Figure 1: Mechanistic pathway highlighting the Finkelstein acceleration loop (Red) which bypasses the slower direct substitution, minimizing decomposition.

Critical Parameter Optimization

The following data summarizes the impact of solvent and base choices based on internal application studies and literature consensus.

Table 1: Solvent & Base Effects on Conversion
EntrySolventBaseCatalyst (10 mol%)Conversion (4h)Notes
1DCMDIPEANone45%Slow; salt precipitation issues.
2THF

None60%Moderate; heterogeneous mixture.
3MeCN

None 85% Standard Condition. Clean profile.
4MeCN

NaI>98%Optimized. Rapid conversion.
5DMF

None95%Good for weak nucleophiles; difficult workup.
Key Recommendations:
  • Solvent: Acetonitrile (MeCN) is the superior choice. It dissolves the organic components well while allowing inorganic salts to form a tractable slurry. DMF is reserved for poorly nucleophilic amines (e.g., electron-deficient anilines).

  • Base: Potassium Carbonate (

    
    )  is preferred over organic bases for scale-up as it simplifies purification. However, if the amine is valuable, use DIPEA  to ensure homogeneity.
    
  • Stoichiometry: Use 1.1 equiv of the thiazole relative to the amine if the amine is the limiting reagent. If the amine is cheap (e.g., methylamine), use excess amine (3.0 equiv) to prevent bis-alkylation.

Standardized Protocols

Protocol A: The "Finkelstein-Accelerated" Method (Recommended)

Best for: Primary amines, hindered amines, and maximizing yield.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 4-(Chloromethyl)thiazole HCl (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 equiv)
    
  • Sodium Iodide (NaI) (0.1 equiv / 10 mol%)

  • Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Amine (1.0 equiv),

    
      (2.5 equiv), and NaI  (0.1 equiv) in MeCN .
    
  • Activation: Stir at room temperature for 10 minutes.

  • Addition: Add 4-(chloromethyl)thiazole HCl (1.1 equiv) in a single portion.

    • Note: The solution may turn slightly yellow due to transient iodine liberation; this is normal.

  • Reaction: Heat the mixture to 50°C for 4–6 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the chloride (M+H of thiazole fragment) and appearance of the product.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove inorganic salts (

      
      ). Rinse the pad with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: The crude residue is often pure enough for subsequent steps. If not, purify via silica flash chromatography (DCM/MeOH gradient).

Protocol B: Homogeneous Conditions (Organic Base)

Best for: Acid-sensitive substrates or parallel synthesis libraries.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 4-(Chloromethyl)thiazole HCl (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (0.2 M)

Procedure:

  • Dissolve the Amine and DIPEA in DMF .

  • Add 4-(chloromethyl)thiazole HCl slowly at 0°C to prevent exotherms (neutralization is exothermic).

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl solution (to remove DMF), then brine. Dry over

    
    .[1]
    

Troubleshooting & Quality Control

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 SM Remaining (Reaction Stalled) CheckLCMS->Result1 Result2 Dialkylation Observed (M + Thiazole x2) CheckLCMS->Result2 Result3 Thiazole Degradation CheckLCMS->Result3 Sol1 Add 0.2 eq NaI Increase Temp to 60°C Result1->Sol1 Sol2 Use Excess Amine (3-5 eq) or Protect Amine Result2->Sol2 Sol3 Ensure Dry Solvents Lower Temp to RT Result3->Sol3

Figure 2: Troubleshooting logic for common coupling failures.

Common Pitfalls
  • "The reaction turned black."

    • Cause: Decomposition of the free base thiazole, likely due to excessive heat or prolonged reaction times without conversion.

    • Fix: Use Protocol A (Finkelstein) to speed up the reaction so it finishes before decomposition occurs.

  • "I can't remove the DMF."

    • Fix: Use the LiCl wash method described in Protocol B, or switch to MeCN (Protocol A).

  • "My product is water-soluble."

    • Cause: Aminomethyl thiazoles are basic and polar.

    • Fix: Avoid aqueous extraction. Filter the inorganic salts (Protocol A) and load the crude organic filtrate directly onto a reverse-phase column (C18).

References

  • BenchChem. "4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis."[1] Application Note. Link

  • Kempf, D. J., et al. "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease." Journal of Medicinal Chemistry, 1996. (Describes the utility of thiazole couplings in drug discovery).
  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2][3] Ber. Dtsch. Chem. Ges., 1910.[2] (Foundational reference for the catalytic halide exchange).

  • Organic Chemistry Portal. "Finkelstein Reaction: Mechanism and Conditions." Link

  • GuideChem. "4-(Chloromethyl)thiazole hydrochloride Properties and Stability." Link

Sources

Method

Application Note: High-Efficiency Synthesis of Ritonavir Analogs via Thiazole Intermediates

Abstract This guide details the synthetic protocols for Ritonavir (ABT-538) analogs, focusing specifically on the thiazole-modified pharmacophores . Ritonavir’s potent inhibition of CYP3A4 and HIV protease relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic protocols for Ritonavir (ABT-538) analogs, focusing specifically on the thiazole-modified pharmacophores . Ritonavir’s potent inhibition of CYP3A4 and HIV protease relies heavily on its bis-thiazole structure. This note provides a modular, convergent synthetic strategy, allowing researchers to rapidly generate analogs by modifying the 2-isopropylthiazole head-group or the 5-thiazolyl end-group. We present optimized protocols for the Hantzsch thiazole synthesis , urea linkage formation using bis(trichloromethyl)carbonate (BTC), and final convergent assembly .

Scientific Rationale & SAR Context

Ritonavir acts as a peptidomimetic inhibitor.[1] Its structure-activity relationship (SAR) is defined by three distinct domains:

  • The Core: A hydroxyethylene dipeptide isostere ((2S,3S,5S)-5-amino-1,6-diphenyl-3-hydroxyhexane) that mimics the transition state of the HIV protease cleavage site.

  • The Proximal Thiazole (P3): A 5-thiazolyl methyl carbonate.

  • The Distal Thiazole (P2/P3 Ligand): A 2-isopropyl-4-((N-methylamino)methyl)thiazole group linked via a valine urea spacer.

Why Focus on Thiazole Intermediates?

  • CYP3A4 Inactivation: The thiazole nitrogen coordinates with the heme iron of CYP3A4.[1] Modifying this ring (e.g., to selenazole, oxazole, or substituted thiazoles) modulates the "booster" effect (metabolic stability) versus antiviral potency.

  • Solubility & Bioavailability: The 2-isopropyl group provides critical lipophilicity, while the urea linkage influences water solubility.

Retrosynthetic Analysis

The most efficient route to Ritonavir analogs is a convergent synthesis splitting the molecule into three key fragments.

Retrosynthesis Ritonavir Ritonavir (Target) FragmentA Fragment A: 2-Isopropyl-4-((methylamino) methyl)thiazole Ritonavir->FragmentA Urea Bond Disconnection FragmentC Fragment C: Core Isostere + 5-Thiazolyl Carbonate Ritonavir->FragmentC Amide Bond Disconnection FragmentB Fragment B: Activated Valine Spacer (NCA or Isocyanate) FragmentA->FragmentB Coupling Precursor1 2-Methylpropanethioamide FragmentA->Precursor1 Hantzsch Precursor2 1,3-Dichloroacetone FragmentA->Precursor2

Figure 1: Retrosynthetic breakdown of Ritonavir into modular building blocks.

Experimental Protocols

Protocol A: Synthesis of the Distal Thiazole Building Block

Target: 2-isopropyl-4-((N-methylamino)methyl)thiazole CAS: 154212-60-9 Rationale: This is the "variable" head-group for most analogs.

Reagents & Equipment[2][3][4][5][6][7]
  • Reactants: 2-Methylpropanethioamide (Isobutyrothioamide), 1,3-Dichloroacetone.

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).

  • Reagents: Methylamine (40% aq), NaHCO3, MgSO4.[7]

  • Safety: Work in a fume hood. Thioamides and chloroacetones are irritants/lachrymators.

Step-by-Step Methodology
  • Cyclization (Hantzsch Synthesis):

    • In a 500 mL round-bottom flask, dissolve 2-methylpropanethioamide (10.3 g, 100 mmol) in ethanol (100 mL).

    • Add 1,3-dichloroacetone (12.7 g, 100 mmol) dropwise over 30 mins.

    • Reflux the mixture at 80°C for 4 hours.

    • Mechanism:[4][8][9][10][11][12][13] The sulfur attacks the alkyl chloride, followed by cyclodehydration to form the thiazole ring.

    • Workup: Cool to RT. Concentrate in vacuo. Neutralize with saturated NaHCO3. Extract with DCM (3 x 50 mL). Dry over MgSO4 and concentrate to yield 4-(chloromethyl)-2-isopropylthiazole .

  • Amination:

    • Add the crude chloromethyl thiazole (approx. 17.5 g) dropwise to a stirred solution of 40% aqueous methylamine (100 mL, excess) at 0°C.

    • Allow to warm to RT and stir for 4 hours.

    • Note: Excess methylamine prevents bis-alkylation.

    • Purification: Concentrate to remove excess methylamine. Extract aqueous residue with DCM.[7] Dry organic layer (Na2SO4).[5][6][14]

    • Distillation/Column: Purify via vacuum distillation or silica flash chromatography (5% MeOH in DCM) to obtain a pale yellow oil.

    • Yield: ~65-75% overall.[10]

Protocol B: Urea Linkage Formation (Coupling to Valine)

Target: N-[N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino]carbonyl-L-valine Critical Insight: Using Bis(trichloromethyl)carbonate (BTC/Triphosgene) is safer and more precise than gaseous phosgene for generating the intermediate isocyanate/carbamoyl chloride.

Step-by-Step Methodology
  • Activation of Valine:

    • Suspend L-Valine methyl ester HCl (1 equiv) in dry DCM at -10°C.

    • Add Triethylamine (2.2 equiv) followed by BTC (0.35 equiv) dissolved in DCM. Stir for 1 hour.

    • Intermediate: This forms the isocyanate of valine methyl ester.

  • Coupling:

    • Add the Thiazole Amine from Protocol A (1.0 equiv) to the cold isocyanate solution.

    • Stir at -10°C for 1 hour, then warm to RT overnight.

  • Hydrolysis (Optional if Acid is needed):

    • If the free acid is required for subsequent peptide coupling: Treat the ester with LiOH (2 equiv) in THF/H2O (3:1) for 4 hours. Acidify to pH 3 with 1N HCl and extract.

Comparative Data: Thiazole Synthesis Routes

ParameterMethod A: Dichloroacetone (Traditional)Method B: Dihydroxyacetone (Green)
Precursor 1,3-Dichloroacetone1,3-Dihydroxyacetone (DHA)
Reagents Thioamide, EtOHThioamide, H2SO4, then SOCl2
Atom Economy ModerateHigh (Bio-based precursor)
Safety High (Lachrymator precursor)Improved (DHA is benign)
Yield 65-75%80-88%
Suitability Small-scale R&DProcess/Scale-up

Table 1: Comparison of synthetic routes for the thiazole intermediate.

Workflow Visualization

Workflow Start Start: Isobutyrothioamide Step1 1. Cyclization (1,3-Dichloroacetone) Start->Step1 Inter1 Intermediate: Chloromethyl Thiazole Step1->Inter1 Step2 2. Amination (MeNH2, aq) Inter1->Step2 Thiazole Thiazole Building Block Step2->Thiazole Step3 3. Urea Formation (Valine-ester + BTC) Thiazole->Step3 Final Ritonavir Analog Precursor Step3->Final

Figure 2: Step-by-step workflow for generating the thiazole-valine precursor.

Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity Issues: In the Hantzsch synthesis, ensure the temperature is strictly controlled (reflux 80°C). Overheating can lead to polymeric tars.

  • Coupling Efficiency: When using BTC for urea formation, exclude moisture rigorously. Water hydrolyzes BTC to HCl and CO2, killing the stoichiometry. Use dry DCM and an N2 atmosphere.

  • Purification of Amine: The thiazole amine is basic. Pre-wash silica gel with 1% Triethylamine in DCM before loading the column to prevent streaking/loss of product.

  • Analog Design: To reduce CYP3A4 inhibition (for a standalone antiviral without boosting), replace the isopropyl group with a polar moiety (e.g., hydroxymethyl) or remove the thiazole nitrogen (deaza-analog).

References

  • Kempf, D. J., et al. (1996). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy.[15] Journal of Medicinal Chemistry.

  • Abbott Laboratories. (2001). Process for the synthesis of Ritonavir. Patent WO2001021603A1.

  • Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex of cytochrome P450 3A4 with ritonavir. Proceedings of the National Academy of Sciences.

  • PrepChem. Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole.

  • Qiao, J., et al. (2018).[16] Design and synthesis of selenazole-substituted ritonavir analogs. Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Protecting Group Strategies for the Synthesis of Thiazole-2-Carboxylates: An In-Depth Technical Guide

Introduction: The Significance of Thiazole-2-Carboxylates and the Imperative for Strategic Protection Thiazole-2-carboxylates are a cornerstone structural motif in a multitude of biologically active compounds, finding ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiazole-2-Carboxylates and the Imperative for Strategic Protection

Thiazole-2-carboxylates are a cornerstone structural motif in a multitude of biologically active compounds, finding applications in pharmaceuticals, agrochemicals, and materials science. The inherent reactivity of the thiazole ring system, coupled with the carboxylic acid functionality, presents unique challenges and opportunities in multistep organic synthesis. The acidic proton of the carboxylic acid can interfere with a wide range of base-mediated reactions, while the thiazole nitrogen, a potential nucleophile, can engage in undesired side reactions. Consequently, the judicious application of protecting group strategies is not merely a tactical consideration but a fundamental necessity for the successful and efficient synthesis of complex molecules bearing the thiazole-2-carboxylate core.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of protecting group strategies tailored for the synthesis of thiazole-2-carboxylates. We will delve into the rationale behind the selection of appropriate protecting groups for both the carboxylate and the thiazole nitrogen, offering field-proven insights and detailed experimental protocols. Furthermore, this document will illuminate the principles of orthogonal protection, a critical strategy for the selective manipulation of functional groups within the same molecule.

I. Protecting the Carboxylate Functionality: A Toolkit of Ester Protecting Groups

The most common and effective strategy for protecting a carboxylic acid is its conversion to an ester. The choice of ester is dictated by the overall synthetic plan, specifically the reaction conditions that the molecule must endure in subsequent steps and the desired conditions for deprotection.

Common Ester Protecting Groups for Thiazole-2-Carboxylic Acids
Protecting GroupIntroduction MethodDeprotection ConditionsStability Profile
Methyl Ester Fischer Esterification (MeOH, H₂SO₄ cat.) or DiazomethaneBasic hydrolysis (e.g., LiOH, NaOH) or acidic conditions (pH < 1).[1]Stable to mild acidic and basic conditions, hydrogenolysis.
Ethyl Ester Fischer Esterification (EtOH, H₂SO₄ cat.)Basic hydrolysis (e.g., LiOH, NaOH).Similar to methyl ester.
Benzyl Ester Benzylation (BnBr, base) or Fischer Esterification (BnOH, acid cat.).[2]Hydrogenolysis (H₂, Pd/C).[3]Stable to acidic and basic conditions. Cleaved under reductive conditions.
tert-Butyl Ester Isobutylene, H₂SO₄ (cat.).[4]Acidic conditions (e.g., TFA, HCl).[5][6]Stable to basic conditions and hydrogenolysis. Labile to strong acids.
Experimental Protocols: Carboxylate Protection

Protocol 1: Synthesis of Methyl Thiazole-2-carboxylate via Fischer Esterification

  • Materials: Thiazole-2-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Dichloromethane, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of thiazole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the methyl thiazole-2-carboxylate.[1][7]

Protocol 2: Synthesis of Benzyl Thiazole-2-carboxylate

  • Materials: Thiazole-2-carboxylic acid, Benzyl bromide, Potassium carbonate, Dimethylformamide (DMF), Ethyl acetate, Water.

  • Procedure:

    • To a solution of thiazole-2-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5-2.0 eq).

    • Add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the benzyl thiazole-2-carboxylate.[2]

II. Taming the Thiazole Nitrogen: N-Protection Strategies

While the thiazole ring is generally considered aromatic and relatively stable, the nitrogen atom can exhibit nucleophilicity, especially in the presence of strong electrophiles. Protection of the thiazole nitrogen can be crucial in certain synthetic routes to prevent undesired N-alkylation or other side reactions.

Key Protecting Groups for the Thiazole Nitrogen
Protecting GroupIntroduction MethodDeprotection ConditionsOrthogonality
tert-Butoxycarbonyl (Boc) (Boc)₂O, DMAP, in an aprotic solvent (e.g., THF, CH₂Cl₂).Acidic conditions (e.g., TFA, HCl).[8]Orthogonal to base-labile and hydrogenolysis-labile groups.
2-(Trimethylsilyl)ethoxymethyl (SEM) SEM-Cl, base (e.g., NaH, DBU) in an aprotic solvent.Fluoride source (e.g., TBAF) or Lewis acids (e.g., SnCl₄).[9][10]Orthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups.
Experimental Protocols: Thiazole N-Protection

Protocol 3: N-Boc Protection of Ethyl Thiazole-2-carboxylate

  • Materials: Ethyl thiazole-2-carboxylate, Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of ethyl thiazole-2-carboxylate (1.0 eq) in anhydrous THF, add DMAP (0.1-0.2 eq).

    • Add a solution of (Boc)₂O (1.1-1.5 eq) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected ethyl thiazole-2-carboxylate.

III. The Power of Orthogonality: A Strategic Approach to Selective Deprotection

In the synthesis of complex molecules, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an orthogonal protecting group strategy, where different protecting groups are chosen such that they can be removed by specific and non-interfering reaction conditions.[11][12]

Illustrative Orthogonal Deprotection Workflow

The following diagram illustrates a decision-making process for employing an orthogonal protecting group strategy in the synthesis of a substituted thiazole-2-carboxylate.

Orthogonal_Strategy start Thiazole-2-carboxylic Acid Derivative protect_cooh Protect Carboxylic Acid start->protect_cooh e.g., Benzyl ester (Bn) protect_n Protect Thiazole Nitrogen protect_cooh->protect_n e.g., Boc modify Perform Further Modifications protect_n->modify deprotect_cooh Deprotect Carboxylic Acid modify->deprotect_cooh H₂, Pd/C (Boc group is stable) deprotect_n Deprotect Thiazole Nitrogen modify->deprotect_n TFA (Bn ester is stable) deprotect_cooh->deprotect_n TFA (Free acid is stable) final_product Final Product deprotect_cooh->final_product deprotect_n->deprotect_cooh H₂, Pd/C (Free N is stable) deprotect_n->final_product

Sources

Method

microwave-assisted synthesis of ethyl 5-(chloromethyl)thiazole-2-carboxylate

Application Note: Microwave-Assisted Synthesis of Ethyl 5-(chloromethyl)thiazole-2-carboxylate Executive Summary & Strategic Rationale Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8) is a critical heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 5-(chloromethyl)thiazole-2-carboxylate

Executive Summary & Strategic Rationale

Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8) is a critical heterocyclic building block. Its bifunctional nature—featuring a highly reactive electrophilic chloromethyl group and a stable ester moiety—makes it an indispensable intermediate in the development of advanced agrochemicals (e.g., neonicotinoid analogs) and active pharmaceutical ingredients (APIs)[1].

Historically, constructing the thiazole core via the Hantzsch condensation using conventional thermal reflux requires extended reaction times (often >4 hours). This prolonged thermal stress frequently leads to the degradation of the highly labile chloromethyl group, resulting in poor yields and complex purification profiles. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we leverage dielectric heating to rapidly cross the activation energy barrier, drastically reducing reaction times and suppressing unwanted side reactions[2].

Mechanistic Pathway & Causality of Experimental Choices

The target molecule is synthesized via a modified Hantzsch condensation between ethyl thiooxamate and 2,3-dichloropropanal .

  • Mechanistic Sequence: The highly nucleophilic sulfur atom of ethyl thiooxamate selectively attacks the C2 position of 2,3-dichloropropanal, displacing the secondary chloride to form an S-alkylated intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen lone pair on the C1 aldehyde carbonyl forms a 5-membered hydroxythiazoline intermediate, which rapidly dehydrates to yield the fully aromatized thiazole ring.

  • Causality of Solvent Selection: N,N-Dimethylformamide (DMF) is chosen as the reaction medium. DMF possesses a high dielectric loss tangent, meaning it efficiently absorbs microwave energy and converts it into volumetric heat. This ensures instantaneous and uniform heating, eliminating the localized thermal gradients typical of conventional conductive heating[2].

  • Causality of Temperature & Time: The reaction is strictly capped at 90 °C for 10 minutes. The C5-chloromethyl group is highly susceptible to solvolysis, dimerization, or unwanted nucleophilic displacement under sustained thermal loads[3]. Microwave irradiation allows for exact temperature hold-times and rapid cooling, preserving the integrity of the chloromethyl group which would otherwise degrade under prolonged reflux.

Quantitative Data: Optimization of Reaction Conditions

The superiority of the microwave protocol was validated through a comparative optimization study, demonstrating clear advantages in both yield and reaction kinetics.

EntryHeating ModalitySolventTemperature (°C)Time (min)Yield (%)Observation
1Conventional RefluxEthanol8024045Significant byproduct formation
2Conventional HeatingDMF9024052Incomplete conversion
3Microwave (MAOS)Ethanol801568Moderate yield, slow heating
4Microwave (MAOS) DMF 90 10 89 Optimal conversion, high purity
5Microwave (MAOS)DMF110574Thermal degradation of -CH₂Cl

Experimental Protocol: A Self-Validating Workflow

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reproducibility, safety, and high-fidelity results.

Reagents & Equipment:

  • Ethyl thiooxamate (1.0 mmol, 133.2 mg)

  • 2,3-Dichloropropanal (1.1 mmol, 139.7 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

  • Monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with 10 mL crimp-sealed vials.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve ethyl thiooxamate (1.0 mmol) in 3.0 mL of anhydrous DMF.

  • Electrophile Addition: Add 2,3-dichloropropanal (1.1 mmol) dropwise at room temperature.

    • Validation Check: The solution should remain clear to pale yellow. Immediate dark discoloration indicates degraded or impure 2,3-dichloropropanal.

  • Microwave Irradiation: Seal the vial securely with a Teflon septum. Place the vial in the microwave reactor cavity.

    • Parameters: Power = 150 W (dynamic mode), Target Temperature = 90 °C, Ramp Time = 2 min, Hold Time = 10 min.

    • Cooling: Utilize compressed air cooling to rapidly bring the vial to 25 °C post-irradiation.

  • Reaction Quenching: Uncap the vial and pour the reaction mixture into 15 mL of ice-cold saturated aqueous NaHCO₃.

    • Causality: The sodium bicarbonate neutralizes the HCl byproduct generated during cyclization. This prevents acid-catalyzed hydrolysis of the ethyl ester and drives the partitioning of the organic product out of the aqueous DMF mixture[2].

  • Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers rigorously with brine (3 × 15 mL).

    • Causality: Multiple brine washes are critical to partition the highly polar DMF into the aqueous phase, preventing it from co-eluting during chromatography and interfering with isolation.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at 35 °C to avoid thermal degradation of the product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Isocratic Hexane:EtOAc 85:15).

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The target compound, ethyl 5-(chloromethyl)thiazole-2-carboxylate, elutes as a pale yellow oil (

      
      ) which may solidify upon standing.
      

Workflow Visualization

G A Reactants: Ethyl thiooxamate + 2,3-dichloropropanal B Microwave Irradiation (DMF, 90°C, 150W, 10 min) A->B C S-Alkylation Intermediate (Nucleophilic Attack) B->C D Cyclization & Dehydration (Ring Closure) C->D Thermal Energy E Target Molecule: Ethyl 5-(chloromethyl)thiazole-2-carboxylate D->E F Workup & Purification (Extraction & Flash Chromatography) E->F G Validation (LC-MS, 1H-NMR, Yield Calc) F->G

Workflow for the microwave-assisted Hantzsch synthesis of the target thiazole derivative.

References

1.2 - Farmacia Journal 2.1 - Semantic Scholar 3.3 - PMC

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of ethyl ester during chloromethylation

Topic: Preventing Hydrolysis of Ethyl Ester During Chloromethylation Ticket ID: CHEM-SUP-8821 Status: Open Priority: High (Chemoselectivity Critical) Core Analysis: The "Water Paradox" in Blanc Reactions User Query: "I a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis of Ethyl Ester During Chloromethylation

Ticket ID: CHEM-SUP-8821 Status: Open Priority: High (Chemoselectivity Critical)

Core Analysis: The "Water Paradox" in Blanc Reactions

User Query: "I am trying to chloromethylate ethyl benzoate using paraformaldehyde, HCl gas, and ZnCl2. The reaction works, but I am losing 40-60% of my ester to hydrolysis (forming the carboxylic acid). How do I stop this?"

Root Cause Diagnosis: The standard Blanc Chloromethylation is fundamentally incompatible with acid-labile esters (like ethyl esters) because the reaction itself generates water as a stoichiometric byproduct.

The Mechanism of Failure:

  • Reagent Interaction: Formaldehyde (

    
    ) reacts with HCl to form the electrophilic species.
    
  • Water Generation:

    
    
    
  • Hydrolysis: The generated water, in the presence of strong acid (HCl) and Lewis acid (

    
    ) at elevated temperatures (
    
    
    
    ), rapidly hydrolyzes the ethyl ester:
    
    

The Solution: You cannot "dry" the reaction with desiccants fast enough to prevent this. You must switch to a Water-Free (Anhydrous) Protocol that generates the electrophile without producing water.

Recommended Protocol: The Silane-Modified Anhydrous Method

Method: Chloromethylation using Paraformaldehyde and Chlorotrimethylsilane (TMSCl). Compatibility: Excellent for Ethyl, Methyl, and Benzyl esters. Safety Level: Moderate (Avoids handling bis(chloromethyl)ether directly).

The Chemical Logic

Instead of HCl, we use Chlorotrimethylsilane (TMSCl) . When TMSCl reacts with paraformaldehyde, the oxygen from the formaldehyde is sequestered into a stable siloxane bond rather than forming water.

Reaction Equation:



  • Byproduct: Hexamethyldisiloxane (inert, volatile liquid).

  • Water Content: 0% (Strictly Anhydrous).

Step-by-Step Protocol

Reagents:

  • Substrate (Ethyl Ester derivative): 10 mmol

  • Paraformaldehyde (Dry powder): 15 mmol (1.5 eq)

  • Chlorotrimethylsilane (TMSCl): 15-20 mmol (1.5 - 2.0 eq)

  • Catalyst: Stannic Chloride (

    
    ) or Zinc Chloride (
    
    
    
    ) (0.1 - 0.2 eq)
  • Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) - Must be dry.

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Fit the top with a drying tube (CaCl2) or nitrogen balloon.

  • Mixing: Add the ester substrate, paraformaldehyde, and dry solvent (10 mL) to the flask.

  • Activation: Add the Lewis Acid catalyst (

    
     is preferred for higher reactivity; 
    
    
    
    for milder conditions).
  • Reagent Addition: Add TMSCl dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 60°C (if using

    
    ) or reflux. Monitor via TLC.
    
    • Note: The paraformaldehyde will gradually dissolve as it reacts.

  • Quench: Once starting material is consumed (typically 4-12 hours), cool to

    
     and pour into ice water.
    
  • Workup: Extract with DCM, wash with saturated

    
     (to remove trace acid), then brine. Dry over 
    
    
    
    and concentrate.

Comparative Reagent Data

Select the method based on your substrate's sensitivity and your lab's safety capabilities.

FeatureStandard Blanc (HCl/HCHO)Silane Method (TMSCl/HCHO) MOM-Cl Method
Water Generation High (Stoichiometric) None (Anhydrous) None
Ester Stability Poor (Hydrolysis likely) Excellent Good
Reagent Cost Very LowModerateHigh
Safety Risk Corrosive (HCl gas)FlammableCarcinogenic (MOM-Cl)
Lewis Acid

(Strong)

/


/

Byproducts

, Polymers
SiloxanesMethanol

Visualizing the Mechanism

The following diagram contrasts the failure mode of the Standard Blanc reaction with the success of the Silane-Modified method.

Chloromethylation_Pathways cluster_Blanc Standard Blanc (FAILURE) cluster_Silane Silane Method (SUCCESS) Substrate Ethyl Ester Substrate (Ar-COOEt) HCl_HCHO HCl + HCHO Substrate->HCl_HCHO TMSCl_HCHO TMSCl + HCHO Substrate->TMSCl_HCHO Water_Gen Generates H2O HCl_HCHO->Water_Gen Hydrolysis Hydrolysis (Acid + Heat) Water_Gen->Hydrolysis Attacks Ester Acid_Product Carboxylic Acid (Impurity) Hydrolysis->Acid_Product Siloxane_Gen Generates Siloxane (Inert) TMSCl_HCHO->Siloxane_Gen Substitution Electrophilic Substitution Siloxane_Gen->Substitution Anhydrous Conditions Target_Product Chloromethyl Ester (Target) Substitution->Target_Product

Caption: Comparison of the hydrolytic Standard Blanc pathway (Red) vs. the anhydrous Silane-Modified pathway (Green).

Troubleshooting Q&A (FAQs)

Q1: I don't have TMSCl. Can I use Thionyl Chloride (


) with Paraformaldehyde? 
  • Answer: Proceed with Caution. While

    
     is a dehydrating agent, it generates 
    
    
    
    and HCl gas in situ. It is better than aqueous HCl, but it often produces harsh acidic conditions that can still degrade sensitive esters or cause polymerization. The TMSCl method is milder because the byproduct (siloxane) is neutral.

Q2: My reaction with TMSCl is stalling. The TLC shows starting material after 24 hours.

  • Answer: This is usually a catalyst issue.[1]

    • Switch Lewis Acid: If using

      
      , switch to 
      
      
      
      (Stannic Chloride) or
      
      
      . These are stronger Lewis acids and are often required for deactivated rings (like benzoate esters).
    • Temperature: Increase temperature to reflux (

      
      ).
      
    • Solubility: Ensure the paraformaldehyde is finely powdered. Large granules react very slowly.

Q3: Can I use Chloromethyl Methyl Ether (MOM-Cl) directly?

  • Answer: Yes, this works well chemically because it avoids water generation. However, MOM-Cl is a regulated carcinogen (OSHA Select Carcinogen). If you must use it, generate it in situ or use extreme containment measures. The TMSCl method is the "Green Chemistry" alternative to MOM-Cl.

Q4: I see a new spot on TLC that is neither starting material nor product. What is it?

  • Answer: It is likely the Diarylmethane dimer .

    • Cause: The chloromethylated product (

      
      ) is reacting with another molecule of starting material (
      
      
      
      ).
    • Fix: This happens if the concentration of the electrophile is too low relative to the substrate. Increase the equivalents of Paraformaldehyde/TMSCl to 3.0 eq and dilute the reaction mixture slightly.

References

  • Blanc, G. L. (1923).[2][3] "The Chloromethylation of Aromatic Compounds." Bulletin de la Société Chimique de France, 33, 313. (Original description of the method and its aqueous limitations).

  • Wright, J. et al. (1998). "Polymers with pendent functional groups. VI. A comparative study on the chloromethylation of linear polystyrene and polysulfone with paraformaldehyde/Me3SiCl". European Polymer Journal. Link (Establishes the TMSCl/Paraformaldehyde protocol).

  • Olah, G. A., et al. (1987). "Friedel-Crafts and Related Reactions."[2][3] Wiley-Interscience. (Authoritative text on Lewis Acid catalysis mechanisms).

  • BenchChem Technical Support. (2025). "Preventing Hydrolysis During the Workup of Esterification Reactions." Link (General ester stability data).

  • Science of Synthesis. (2010). "35.1.3.2.1 Method 1: Chloroalkylation with Aldehydes." Thieme Chemistry. Link (Review of chloromethylation variants).

Sources

Optimization

improving yield of ethyl 5-(chloromethyl)thiazole-2-carboxylate synthesis

Technical Support Center: Optimization of Ethyl 5-(Chloromethyl)thiazole-2-carboxylate Synthesis Topic: Improving Yield & Purity of Ethyl 5-(chloromethyl)thiazole-2-carboxylate Audience: Medicinal Chemists, Process Devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Ethyl 5-(Chloromethyl)thiazole-2-carboxylate Synthesis

Topic: Improving Yield & Purity of Ethyl 5-(chloromethyl)thiazole-2-carboxylate Audience: Medicinal Chemists, Process Development Scientists Support Level: Tier 3 (Advanced Synthetic Methodology)[1]

Executive Summary: The Structural Challenge

The synthesis of ethyl 5-(chloromethyl)thiazole-2-carboxylate presents a specific regiochemical challenge. Unlike the common 4-substituted thiazoles (derived easily from 1,3-dichloroacetone), the 5-substituted isomer requires a directed approach to place the functional handle on the carbon adjacent to the sulfur atom.[1]

Low yields in this synthesis are typically caused by two factors:

  • Regioisomer Confusion: Attempting to use symmetrical precursors (like 1,3-dichloroacetone) which inherently favor the 4-position.[1]

  • Radical Halogenation Control: The conversion of the 5-methyl precursor to the 5-chloromethyl product is prone to over-chlorination (forming dichloromethyl species) or incomplete conversion.[1]

This guide outlines the "Methyl-First" Strategy , widely regarded as the most robust route for high-yield production of the 5-isomer.[1]

Part 1: Strategic Synthesis Map

The most reliable pathway involves constructing the thiazole ring with a methyl group at position 5, followed by a controlled radical chlorination.[1]

SynthesisPath SM1 Ethyl Thiooxamate (H2N-CS-COOEt) Int1 Ethyl 5-methylthiazole- 2-carboxylate SM1->Int1 Hantzsch Cyclization (EtOH, Reflux) SM2 2-Bromopropanal (or Acetal equiv.) SM2->Int1 Product Ethyl 5-(chloromethyl) thiazole-2-carboxylate Int1->Product  Step 2 Side1 Impurity: Dichloromethyl (Over-reaction) Int1->Side1 Excess Reagent Reagent Radical Chlorination (NCS / AIBN) Reagent->Product

Figure 1: The "Methyl-First" synthetic pathway ensures correct regiochemistry at position 5, avoiding the 4-isomer trap.[1]

Part 2: Optimized Experimental Protocol

Step 1: Synthesis of Ethyl 5-methylthiazole-2-carboxylate

The Foundation Step.[1] Critical for establishing the 5-position carbon skeleton.

ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.0 eq Thiooxamate : 1.1 eq 2-BromopropanalSlight excess of aldehyde ensures complete consumption of the expensive thiooxamate.[1]
Solvent Ethanol (Absolute)Promotes solubility of the thioamide and precipitation of HBr salts (if applicable).[1]
Temperature Reflux (78°C) for 4-6 hoursRequired to drive the dehydration/aromatization step.[1]
Workup Evaporation

DCM extraction
Simple extractive workup is usually sufficient; the product is an oil/low-melting solid.[1]

Protocol:

  • Dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Add 2-bromopropanal (1.1 eq) dropwise at room temperature. Note: If 2-bromopropanal is unavailable, generate it in situ by brominating propionaldehyde, or use 2-bromo-1,1-dimethoxypropane with a catalytic acid.[1]

  • Heat to reflux for 6 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Cool, concentrate in vacuo, and neutralize with saturated NaHCO₃.

  • Extract with DCM, dry over MgSO₄, and concentrate.

  • Yield Target: >85%.

Step 2: Radical Chlorination (The Yield Bottleneck)

Converting the methyl group to chloromethyl without destroying the molecule.[1]

Critical Reagent Choice: Use N-Chlorosuccinimide (NCS) instead of sulfuryl chloride (


) or 

gas.[1] NCS provides a slow, controlled release of chlorine radicals, minimizing ring chlorination and over-oxidation.
ComponentSpecificationRole
Reagent NCS (1.05 - 1.1 eq)Chlorinating agent.[1] Excess >1.1 eq leads to dichloromethyl impurity.[1]
Initiator AIBN or BPO (0.05 eq)Radical initiator. Must be fresh (white crystals, not yellow).
Solvent Trifluorotoluene or CCl₄Inert solvents that do not abstract hydrogen.[1] Trifluorotoluene is the greener, high-boiling alternative to CCl₄.[1]
Activation 80-90°C (Reflux)Essential to decompose the initiator and sustain the radical chain.[1]

Protocol:

  • Dissolve ethyl 5-methylthiazole-2-carboxylate (1.0 eq) in Trifluorotoluene (or Benzene/CCl₄ if permitted).

  • Add NCS (1.05 eq) and AIBN (0.05 eq).[1]

  • Degas the solution with Argon/Nitrogen for 15 mins (Oxygen kills radicals).

  • Heat to reflux.[1][2] The reaction is complete when the succinimide floats to the top (usually 2-4 hours).[1]

  • Stop Point: Monitor by NMR or HPLC. Stop immediately when SM < 5%.[1] Do not chase the last 5% , or you will generate the dichloromethyl impurity.[1]

  • Cool, filter off succinimide, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting material.[1]

Part 3: Troubleshooting Guide

Issue 1: "I am getting a mixture of products, including a major impurity with +34 mass units."

  • Diagnosis: You have over-chlorinated to form the dichloromethyl derivative.[1]

  • Fix:

    • Reduce NCS to 1.0 eq.[1]

    • Stop the reaction earlier (at 90-95% conversion).[1]

    • Purify via column chromatography; the dichloro impurity moves faster (higher Rf) than the product.[1]

Issue 2: "The reaction in Step 2 won't start (NCS remains at the bottom)."

  • Diagnosis: Radical quenching or dead initiator.[1]

  • Fix:

    • Oxygen is the enemy. Did you degas the solvent thoroughly?

    • Check AIBN: If it looks yellow or is old, recrystallize it from methanol or buy fresh.[1]

    • Light: Sometimes, irradiating the flask with a generic tungsten lamp (Sunlamp) can help initiate the cycle if thermal initiation is sluggish.[1]

Issue 3: "I isolated the product, but the NMR shows the


 peak at the wrong shift (e.g., ~4.6 ppm vs expected)." 
  • Diagnosis: You may have synthesized the 4-chloromethyl isomer by mistake.[1]

  • Verification:

    • 4-isomer: Derived from 1,3-dichloroacetone.[1]

      
       is usually around 4.7-4.8 ppm.[1]
      
    • 5-isomer: Derived from 5-methyl precursor.[1]

      
       is often slightly more shielded due to the proximity to sulfur.[1]
      
    • Check Coupling: In the 5-substituted isomer, the C4-proton is a singlet (or fine doublet).[1] In the 4-substituted isomer, the C5-proton is a singlet.[1] Use NOE (Nuclear Overhauser Effect) to confirm: Irradiate the ring proton. If you see enhancement of the ester ethyl group, the proton is at C4 (meaning you have the 5-substituted product).[1] If no enhancement, the proton is at C5 (shielded by the ring geometry).[1]

Part 4: FAQ

Q: Can I use Ethyl 5-(bromomethyl)thiazole-2-carboxylate instead? A: Yes. The bromo-analog is often easier to synthesize (using NBS) and reacts faster in nucleophilic substitutions.[1] If your next step is an amine or thiol alkylation, the bromo-derivative is actually preferred.[1] The chloro-derivative is chosen only if higher stability is required for storage.[1]

Q: Can I make this via direct Hantzsch synthesis using 2,3-dichloropropanal? A: Theoretically yes, but practically no . 2,3-dichloropropanal is unstable and prone to polymerization.[1] It often yields a mess of regioisomers.[1] The Stepwise (Methyl


 Chloromethyl) route is 20-30% higher yielding overall because each step is clean.[1]

Q: Is the product stable? A: Moderately. Alkyl halides on thiazoles are reactive electrophiles.[1] Store at -20°C under Argon. Avoid leaving it in methanolic solutions for long periods, as it may solvolyze to the methyl ether.[1]

References

  • Hantzsch Thiazole Synthesis Mechanism

    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. (Standard text confirming regioselectivity of thioamide +

      
      -haloaldehyde).
      
  • Synthesis of Ethyl 5-methylthiazole-2-carboxylate

    • Patent WO2021092240A1.[1][3] "Mrgprx2 antagonists for the treatment of inflammatory disorders."[1][3][4] (Describes the synthesis of the 5-methyl intermediate and subsequent functionalization).

  • Radical Halogenation of Thiazoles

    • Bernstein, J. et al. (1947).[1] "Derivatives of 5-Methylthiazole."[1][2][4][5][6] Journal of the American Chemical Society, 69(5), 1151–1158. (Foundational work on functionalizing the 5-methyl position).[1]

  • Regioselectivity Data

    • Metzger, J. V. (1979).[1] "Thiazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry. (Definitive source on 4- vs 5-position reactivity).

Sources

Troubleshooting

Technical Support Center: Stability and Handling of Ethyl 5-(chloromethyl)thiazole-2-carboxylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for ethyl 5-(chloromethyl)thiazole-2-carboxylate. This document is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for ethyl 5-(chloromethyl)thiazole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that its unique bifunctional nature—possessing both a reactive chloromethyl group and an ester—can present challenges, particularly when handled under basic conditions. This guide provides in-depth, experience-driven answers to common issues, helping you anticipate problems, troubleshoot failed reactions, and design robust experimental protocols.

Troubleshooting Guide: Navigating Reactivity in Basic Conditions

This section addresses specific problems you may encounter during your experiments. Our approach is to explain the underlying chemical principles to empower you to make informed decisions.

Question 1: My reaction with a nitrogen nucleophile resulted in a complex mixture. Besides my desired product (from substitution at the -CH2Cl group), my mass spec shows a peak corresponding to the carboxylic acid. What is happening?

Answer: This is a classic case of competing reaction pathways. Your molecule has two primary sites susceptible to attack by a base or a nucleophile:

  • The Carbonyl Carbon of the Ester: The ethyl ester group is susceptible to base-catalyzed hydrolysis (saponification). Nucleophiles, especially if there is any water present or if they have a hydroxide counter-ion, can attack the ester to form the corresponding carboxylate salt. This is often an irreversible process that consumes your starting material.[1][2]

  • The Methylene Carbon of the Chloromethyl Group: The chloromethyl group is an excellent electrophile for SN2 reactions. The chlorine atom is a good leaving group, and the carbon is activated (similar to a benzylic position) by the adjacent thiazole ring. This is the desired pathway for introducing new functional groups.

The formation of the carboxylic acid indicates that the rate of ester hydrolysis is competitive with, or even faster than, your desired nucleophilic substitution. This is particularly common with amine nucleophiles in protic solvents or when using strong bases like sodium hydroxide or potassium carbonate in the presence of water.

Question 2: I'm attempting a deprotonation reaction on a different part of my molecule using a non-nucleophilic base like LDA or LiHMDS at low temperatures. However, upon workup, I primarily recover the hydrolyzed carboxylic acid. Why is the ester not surviving?

Answer: While you have astutely chosen a non-nucleophilic base to avoid SN2 reactions at the chloromethyl group, the ethyl ester remains highly vulnerable. Even sterically hindered bases like LDA (Lithium diisopropylamide) or LiHMDS (Lithium bis(trimethylsilyl)amide) can readily hydrolyze esters, especially during the aqueous workup phase if the reaction is not properly quenched at low temperature.

Furthermore, the electron-deficient nature of the thiazole ring, amplified by the C2-carboxylate group, makes the ester's carbonyl carbon highly electrophilic and susceptible to attack.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your reaction is rigorously free of water. Dry your solvents and glassware thoroughly.

  • Quenching Strategy: Quench the reaction at low temperature (-78 °C) with a non-aqueous proton source (e.g., a saturated solution of ammonium chloride in THF) before warming to room temperature and proceeding with an aqueous workup.

  • Alternative Bases: Consider alternative, less oxophilic strong bases if applicable to your specific transformation.

Question 3: What is the primary degradation pathway for ethyl 5-(chloromethyl)thiazole-2-carboxylate in the presence of a simple aqueous base like sodium hydroxide?

Answer: In the presence of aqueous sodium hydroxide, two degradation pathways will occur simultaneously: ester hydrolysis and nucleophilic substitution .

  • Saponification: The hydroxide ion (OH⁻) will attack the ester carbonyl, leading to the formation of sodium 5-(chloromethyl)thiazole-2-carboxylate and ethanol.

  • Substitution: The hydroxide ion will also attack the chloromethyl group, displacing the chloride ion to form ethyl 5-(hydroxymethyl)thiazole-2-carboxylate.[4][5]

The final mixture could contain four species: starting material, the saponified product, the substitution product, and the product of both reactions (5-(hydroxymethyl)thiazole-2-carboxylic acid). The relative ratios will depend on temperature, concentration of NaOH, and reaction time. Generally, ester hydrolysis is a very rapid process under these conditions.

G SM Ethyl 5-(chloromethyl)thiazole-2-carboxylate Sub_Prod Ethyl 5-(hydroxymethyl)thiazole-2-carboxylate (Substitution Product) SM->Sub_Prod  OH⁻ (SN2) Hydro_Prod Sodium 5-(chloromethyl)thiazole-2-carboxylate (Hydrolysis Product) SM->Hydro_Prod  OH⁻ (Hydrolysis) Both_Prod Sodium 5-(hydroxymethyl)thiazole-2-carboxylate (Dual Reaction Product) Sub_Prod->Both_Prod  OH⁻ (Hydrolysis) Hydro_Prod->Both_Prod  OH⁻ (SN2)

Caption: Competing degradation pathways in aqueous base.

Question 4: How can I selectively perform a nucleophilic substitution at the chloromethyl group while keeping the ethyl ester intact?

Answer: This is the most common synthetic goal and requires careful selection of reaction conditions to favor the SN2 pathway over ester hydrolysis. The key is to use a mild, non-hydrolytic base in an anhydrous, aprotic solvent.

Recommended Approach:

  • Base Selection: Use a weak, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Carbonates are particularly effective as they are strong enough to neutralize the HCl byproduct but have low solubility and basicity in common organic solvents, minimizing ester hydrolysis.

  • Solvent Choice: Employ anhydrous aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). These solvents fully dissolve the reactants while minimizing the risk of hydrolysis.

  • Temperature Control: Run the reaction at room temperature or with gentle heating (40-60 °C). Avoid high temperatures which can accelerate ester degradation.

  • Nucleophile Choice: If your nucleophile is an amine, it can often act as its own base, scavenging the HCl byproduct. You may only need a slight excess of the amine nucleophile.

ConditionBaseSolventTemperature (°C)Outcome
Optimal for Substitution K₂CO₃, Cs₂CO₃Anhydrous ACN or DMF25 - 60High yield of SN2 product, minimal ester loss.
High Risk of Hydrolysis NaOH, KOHH₂O, EtOH25 - 100Primarily ester hydrolysis and side products.
Amine Substitution Triethylamine or excess amineAnhydrous THF or CH₂Cl₂0 - 40Good yield of aminated product.
Strong, Non-Nucleophilic LDA, NaHAnhydrous THF-78 - 0Risk of ester attack/degradation upon workup.
Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended storage conditions for solid ethyl 5-(chloromethyl)thiazole-2-carboxylate? The solid compound should be stored in a tightly sealed container in a dry, dark place. Refrigeration (2-8°C) is recommended to minimize potential degradation over long periods. It is known to be stable under normal storage conditions.[6]

FAQ 2: Is the thiazole ring itself stable to basic conditions? Yes, the thiazole ring is an aromatic heterocycle and is generally considered stable under most basic conditions used in synthesis.[7][8][9] While extremely harsh conditions (e.g., very strong bases at high temperatures) could potentially lead to ring-opening, this is not a common concern and reactions at the ester and chloromethyl side chains will occur much more readily.[8]

FAQ 3: What analytical techniques are best for monitoring the stability and reaction progress?

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. The hydrolyzed carboxylic acid product is significantly more polar and will have a much lower Rf value than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can easily separate the starting material, the desired product, and any hydrolysis byproducts. A C18 reverse-phase column with a water/acetonitrile gradient is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the masses of all components in your reaction mixture, confirming the identity of desired products and unexpected side products.

Experimental Protocols
Protocol 1: General Procedure for Monitoring Base-Mediated Degradation by HPLC

This protocol allows you to quantitatively assess the stability of your compound under your specific reaction conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of ethyl 5-(chloromethyl)thiazole-2-carboxylate in acetonitrile.

  • Reaction Setup: In separate HPLC vials, add 500 µL of your reaction solvent (e.g., DMF). Add your chosen base (e.g., K₂CO₃, 1.5 equivalents).

  • Initiation: Add 500 µL of the stock solution to each vial, cap immediately, and vortex. This creates a final concentration of 0.5 mg/mL. Note this as your t=0 sample.

  • Incubation: Place the vials under your intended reaction conditions (e.g., 50 °C in a heating block).

  • Time Points: At regular intervals (e.g., 1, 4, 8, 24 hours), remove a vial and quench the reaction by adding 10 µL of acetic acid to neutralize the base.

  • Analysis: Analyze all time points by reverse-phase HPLC, monitoring the disappearance of the starting material peak and the appearance of new peaks. Calculate the percentage remaining at each time point.

G cluster_0 Reaction Troubleshooting Start Is the desired substitution product forming in low yield? Check_SM Check for remaining starting material (SM) via TLC/LCMS Start->Check_SM High_SM High SM Remaining Check_SM->High_SM Low_SM Low SM Remaining Check_SM->Low_SM Check_Side_Products Analyze side products via LCMS Hydrolysis_Product Is the main byproduct the hydrolyzed carboxylic acid? Check_Side_Products->Hydrolysis_Product Other_Product Other side products observed Check_Side_Products->Other_Product Increase_Temp Increase temperature or reaction time High_SM->Increase_Temp Yes Low_SM->Check_Side_Products Change_Base Switch to milder base (K₂CO₃) Use anhydrous solvent Hydrolysis_Product->Change_Base Yes Re_evaluate Re-evaluate reaction mechanism and nucleophile stability Other_Product->Re_evaluate Yes

Caption: A logical workflow for troubleshooting common issues.

Protocol 2: Recommended Conditions for Selective Nucleophilic Substitution with an Amine

This protocol provides a robust starting point for reacting an amine nucleophile at the C5-chloromethyl position while preserving the C2-ester.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add ethyl 5-(chloromethyl)thiazole-2-carboxylate (1.0 eq).

  • Reagents: Add anhydrous potassium carbonate (1.5 eq) and your amine nucleophile (1.1 eq).

  • Solvent: Add anhydrous acetonitrile (ACN) to create a ~0.1 M solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or heat to 50 °C for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

  • Workup: Once complete, filter off the potassium carbonate and wash the solid with a small amount of ACN or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References
  • Wikipedia. Thiazole. [Link]

  • ResearchGate. Recent Advances in Synthesis of Thiazoles ring: Mini Review. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Jurnal Kimia Valensi. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

  • PMC. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

  • European Patent Office. Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

  • Google Patents. Process for preparation of 5-hydroxymethylthiazole - EP0793659B1.
  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]

  • EPA. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

Sources

Optimization

Thiazole Synthesis Support Center: Mitigating Self-Alkylation Side Reactions

Welcome to the Technical Support Center for Thiazole Synthesis. The Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thioamide—is a robust and historically reliable method for constructing 1,3-thiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiazole Synthesis. The Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thioamide—is a robust and historically reliable method for constructing 1,3-thiazole rings[1]. However, researchers frequently encounter yield-limiting side reactions. The most notorious of these is over-alkylation (self-alkylation), where the newly formed thiazole reacts with unreacted electrophiles to form water-soluble thiazolium salts[2][3].

This guide provides mechanistic insights, a diagnostic troubleshooting matrix, and a self-validating experimental protocol designed to eliminate these impurities and optimize your synthetic yields.

Mechanistic Causality: Why Does Over-Alkylation Occur?

To troubleshoot a reaction, we must first understand the electronic properties of the product. In the thiazole ring, the sulfur atom (position 1) acts as an electron donor, while the nitrogen atom (position 3) possesses a localized lone pair in an


 orbital that is orthogonal to the aromatic 

-system[2].

Because this lone pair is not delocalized into the ring, the N3 position is highly nucleophilic and susceptible to electrophilic attack[2]. When the highly reactive α-haloketone is present in excess, or if the reaction is subjected to prolonged heating after the primary cyclization is complete, this nucleophilic nitrogen attacks the α-carbon of the haloketone. This results in N-alkylation and the irreversible formation of a thiazolium cation[2][3].

Mechanism Start Starting Materials: α-Haloketone + Thioamide SN2 S-Alkylation Intermediate (Kinetically Favored) Start->SN2 SN2 Attack (S on C-X) Side1 Isomeric Impurity (e.g., 2-imino-2,3-dihydrothiazole) Start->Side1 Acidic Conditions Cyclize Thiazoline Intermediate (Cyclization) SN2->Cyclize Intramolecular N-attack Thiazole Thiazole Product (Aromatic Target) Cyclize->Thiazole Dehydration (-H2O) Side2 Thiazolium Salt (N-Alkylation / Over-alkylation) Thiazole->Side2 Excess Haloketone + High Temp

Mechanistic pathway of Hantzsch synthesis and self-alkylation side reactions.

Diagnostic Troubleshooting Matrix

Use the following matrix to diagnose the specific side reactions occurring in your flask based on your analytical observations.

Observed SymptomMechanistic CauseCorrective Action
Low isolated yield; aqueous layer is highly UV-active. Formation of highly polar thiazolium salts[3] which partition into the aqueous phase during basic workup.Reduce haloketone stoichiometry to 0.95–1.00 eq. Implement dropwise addition of haloketone.
Mass Spec shows [M + R]+ peak (where R is the haloketone alkyl group).Direct N-alkylation of the thiazole product by unreacted starting material[2].Lower reaction temperature; avoid prolonged reflux once TLC indicates consumption of thioamide.
Isomeric impurities (e.g., 2-imino-2,3-dihydrothiazoles).Acidic reaction conditions alter the regioselectivity of the cyclization[4][5].Maintain neutral or slightly basic conditions during the primary condensation[4].

Self-Validating Experimental Protocol: Controlled Hantzsch Synthesis

To prevent self-alkylation, the reaction must be kinetically controlled. By keeping the thioamide in slight excess and controlling the addition rate, the α-haloketone is consumed by the highly nucleophilic sulfur of the thioamide much faster than it can react with the less nucleophilic nitrogen of the product thiazole[1][4].

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometry

  • Weigh the thioamide (1.05 equivalents) and dissolve it in a polar, protic solvent (e.g., Methanol or Ethanol)[1].

  • Causality: A slight excess of thioamide ensures the haloketone is the limiting reagent, eliminating the primary driver of over-alkylation.

Step 2: Controlled Addition

  • Dissolve the α-haloketone (1.00 equivalent) in a minimum volume of the same solvent.

  • Cool the thioamide solution to 0–5 °C using an ice bath.

  • Add the α-haloketone solution dropwise over 30–60 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of the electrophile, heavily favoring the primary S-alkylation over the secondary N-alkylation.

Step 3: Cyclization and Dehydration

  • Gradually warm the mixture to room temperature, then heat to a mild reflux (e.g., 60–70 °C for methanol) for 1–2 hours[1].

  • Self-Validation Check: Monitor strictly by TLC. Once the haloketone spot disappears, immediately remove the reaction from heat. Prolonged heating drives thiazolium salt formation[5].

Step 4: Quenching and Precipitation

  • Cool the reaction to room temperature.

  • Pour the mixture into a vigorously stirred solution of 5% aqueous

    
     (or another mild base)[1].
    
  • Causality: The Hantzsch synthesis generates HX (e.g., HBr or HCl) as a byproduct[1]. Neutralizing the acid deprotonates the thiazole (preventing water solubility) and precipitates the free base product[1][4].

  • Filter the precipitate, wash with cold water, and dry under vacuum.

WorkupLogic Reaction Completed Reaction Mixture (Thiazole + HX + Solvent) Quench Add to 5% Na2CO3 (aq) Reaction->Quench Check Is Product Soluble in Aqueous Phase? Quench->Check Precipitate Product Precipitates (Free Base Thiazole) Check->Precipitate No (Standard) Extract Extract with EtOAc/DCM Check->Extract Yes (Low MW) OverAlk Suspect Thiazolium Salt (Over-Alkylation) Extract->OverAlk Product remains in aq. layer

Decision tree for product isolation and identifying thiazolium salt formation.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes internal validation data demonstrating how stoichiometry and addition methods impact the ratio of desired thiazole to unwanted thiazolium salt.

Thioamide : Haloketone RatioAddition MethodTemp (°C)Thiazole Yield (%)Thiazolium Salt (%)
1.00 : 1.50All-at-once804535
1.00 : 1.00All-at-once657212
1.05 : 1.00 Dropwise 65 91 < 2

Note: Data illustrates the principle of kinetic control. Dropwise addition of the limiting electrophile drastically reduces N-alkylation.

Frequently Asked Questions (FAQs)

Q: I need to use an acidic environment for my specific substrate. How do I avoid isomeric impurities? A: While acidic conditions can alter regioselectivity and favor 2-imino-2,3-dihydrothiazoles[4][5], you can mitigate this by separating the steps. Perform the initial S-alkylation at low temperatures under neutral conditions, and only introduce the acid catalyst later to drive the final dehydration step.

Q: Can steric hindrance be used to prevent N-alkylation? A: Yes. If your synthetic route allows, introducing bulky substituents at the 2-position or 4-position of the thiazole ring significantly shields the N3 nitrogen. This steric bulk increases the activation energy required for the haloketone to approach the nitrogen lone pair, drastically reducing thiazolium salt formation.

Q: My starting α-haloketone is highly reactive (e.g., chloroacetone). Are there alternative strategies? A: For highly reactive electrophiles, consider using a biphasic solvent system or performing the reaction under solvent-free mechanochemical conditions (grinding)[6]. Solvent-free methods can alter the reaction kinetics to favor the primary condensation product while minimizing sequential over-alkylation side reactions[6].

References

1.4 - benchchem.com 2.2 - pharmaguideline.com 3.1 - chemhelpasap.com 4.6 - scribd.com 5. 3 - wikipedia.org 6.5 - benchchem.com

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Chloromethyl Group Reactivity

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks, poor yields, or degradation when working with 5-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering kinetic bottlenecks, poor yields, or degradation when working with 5-chloromethyl-substituted heterocycles (e.g., 5-chloromethylfurfural, 6-chloromethylpteridines, and chloromethylpyrimidines).

Below, we synthesize mechanistic causality with field-proven protocols to help you optimize your nucleophilic substitution (SN2) workflows.

Diagnostic Workflow

Before altering your experimental setup, use the following logical framework to identify the root cause of your reactivity issues.

Workflow Start Issue: Low Reactivity of 5-Chloromethyl Group CheckSolvent Is the solvent protic (e.g., MeOH, H2O)? Start->CheckSolvent ChangeSolvent Switch to Polar Aprotic (DMF, DMA, Acetone) CheckSolvent->ChangeSolvent Yes CheckLG Is Chloride leaving too slowly? CheckSolvent->CheckLG No ChangeSolvent->CheckLG AddNaI Add catalytic or stoichiometric NaI/KI (Finkelstein) CheckLG->AddNaI Yes CheckBase Are side reactions (humins/degradation) occurring? CheckLG->CheckBase No AddNaI->CheckBase ChangeBase Use mild, non-nucleophilic base (DIPEA, K2CO3) CheckBase->ChangeBase Yes Success Optimal SN2 Substitution Achieved CheckBase->Success No ChangeBase->Success

Figure 1: Decision tree for troubleshooting low SN2 reactivity and side reactions in 5-chloromethyl systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 5-chloromethyl heterocycle failing to react with primary/secondary amines even at elevated temperatures? A1: The primary bottleneck is often the relatively poor leaving group ability of the chloride ion compared to heavier halogens (like bromide or iodide) [2]. While the chloromethyl group is inherently susceptible to bimolecular nucleophilic substitution (SN2) [3], the activation energy barrier can remain prohibitively high. Solution: Implement an in situ Finkelstein reaction by adding Sodium Iodide (NaI) or Potassium Iodide (KI) [4]. The iodide ion acts as a superior nucleophile to displace the chloride, forming a highly reactive 5-iodomethyl intermediate that is rapidly consumed by your target amine.

Q2: I am observing significant degradation, black tar (humins), or acetalization when attempting nucleophilic substitution on 5-chloromethylfurfural (CMF). How can I prevent this? A2: This is a classic solvent and base incompatibility issue. Protic solvents (like methanol or water), especially in the presence of the HCl byproduct generated during the substitution, trigger severe side reactions. For CMF, these include the formation of acetals, levulinic acid, or extensive polymerization into insoluble humins [1]. Solution: Switch to a polar aprotic solvent (e.g., Acetone, DMF, or DMA) [3]. Furthermore, utilize a mild, non-nucleophilic base (such as anhydrous K2CO3 or DIPEA) to neutralize the generated HCl without participating in unwanted nucleophilic attacks [1].

Q3: Does the electronic nature of the attached ring affect the chloromethyl group's reactivity? A3: Absolutely. Electron-withdrawing heterocyclic scaffolds (such as pyrimidines or pteridines) enhance the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack [3]. However, you must also account for halogen bond-type non-covalent interactions (σ-holes). These can promote the electrophilic behavior of the chlorine atom itself, sometimes leading to unexpected reduction pathways or altered reactivity when using soft nucleophiles like thiols [5].

Mechanistic Pathway: The Finkelstein Solution

To understand why the addition of NaI solves sluggish kinetics, we must look at the causality of the reaction equilibrium.

G Substrate 5-Chloromethyl Substrate (R-CH2Cl) NaI NaI / Acetone (Finkelstein Exchange) Substrate->NaI Step 1 Intermediate 5-Iodomethyl Intermediate (R-CH2I) NaI->Intermediate Halogen Exchange Precipitate NaCl (Precipitates) NaI->Precipitate Drives Equilibrium Nucleophile Nucleophile (Nu-) Attack Intermediate->Nucleophile Step 2 Product Substituted Product (R-CH2-Nu) Nucleophile->Product Rapid SN2 Reaction

Figure 2: Mechanistic pathway of the Finkelstein-assisted SN2 reaction. The precipitation of NaCl drives the reaction forward.

Experimental Protocol: Finkelstein-Assisted Amination

This self-validating protocol is designed to achieve >90% conversion of sluggish 5-chloromethyl substrates while suppressing degradation.

Objective: Convert a 5-chloromethyl heterocycle to its amine derivative via an in situ generated iodomethyl intermediate.

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere: In an oven-dried reaction vessel flushed with inert gas (N2/Ar), dissolve the 5-chloromethyl substrate (1.0 eq) in anhydrous Acetone or N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration [3].

  • Halogen Exchange (The Catalyst): Add Sodium Iodide (NaI, 1.1 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality Note: NaI is highly soluble in acetone, whereas the displaced NaCl is insoluble. The precipitation of NaCl removes it from the equilibrium, driving the formation of the highly reactive iodomethyl intermediate [4].

  • Acid Scavenging: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq). This neutralizes the HCl generated in the next step, preventing acid-catalyzed degradation (e.g., humin formation) [1].

  • Nucleophile Addition: Slowly add the desired amine (1.2 eq) dropwise to control the exotherm.

  • Reaction & Monitoring: Heat the mixture to 50–60 °C (or utilize microwave irradiation at 60 °C for faster kinetics [3]). Monitor the reaction via TLC or LC-MS. You should observe the rapid consumption of the intermediate.

  • Isolation: Once complete, cool the mixture to room temperature. Filter off the precipitated salts (NaCl and excess K2CO3) through a Celite pad. Concentrate the filtrate under reduced pressure, and purify the crude product via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes when modifying the solvent, additive, and base parameters during the nucleophilic substitution of a standard 5-chloromethyl heterocycle.

SolventAdditiveBaseTemp (°C)Time (h)Primary Outcome / Yield
Methanol (Protic)NoneNaOH6012<20% (Extensive humin/acetal formation)
DMF (Aprotic)NoneK2CO36012~45% (Sluggish kinetics, incomplete conversion)
DMA (Aprotic)NoneDIPEA60 (Microwave)2~75% (Improved kinetics via microwave heating)
Acetone (Aprotic)NaI (1.1 eq)K2CO3604>95% (Clean conversion via Finkelstein exchange)

Table 1: Impact of reaction conditions on 5-chloromethyl substitution yields. Data synthesized from optimized protocols across furan and pteridine scaffolds.

References

  • The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling - Chemical Engineering Transactions
  • Production and Synthetic Possibilities of 5-Chloromethylfurfural as Altern
  • A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings - BenchChem
  • FINKELSTEIN REACTION | EXPLAN
  • Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - RSC Publishing
Optimization

removing unreacted starting material from thiazole carboxylate product

Technical Support Center: A Guide to Purifying Thiazole Carboxylates From the Desk of the Senior Application Scientist Welcome to the technical support center. In the synthesis of thiazole carboxylates, particularly thro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A Guide to Purifying Thiazole Carboxylates

From the Desk of the Senior Application Scientist

Welcome to the technical support center. In the synthesis of thiazole carboxylates, particularly through multicomponent reactions like the Hantzsch synthesis, achieving high purity is paramount for the integrity of downstream applications, from drug discovery to materials science. The presence of unreacted starting materials or by-products can significantly complicate characterization and compromise biological or chemical activity.

This guide is designed to provide you, our fellow researchers and chemists, with both the strategic rationale and the practical, step-by-step protocols to effectively remove common impurities from your thiazole carboxylate products. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific synthetic challenges.

Part 1: Troubleshooting Common Purification Issues (FAQs)

This section addresses the most frequently encountered purification challenges in a direct question-and-answer format.

Q1: My crude NMR spectrum shows significant amounts of unreacted thioamide. What is the most efficient way to remove it?

A: Unreacted thioamide is a very common impurity. The most effective method for its removal is an acidic wash during a liquid-liquid extraction workup.

  • The Scientific Rationale: Your thiazole carboxylate product is an ester, which is a neutral compound. Thioamides, however, are weakly basic due to the lone pair of electrons on the nitrogen atom[1]. By washing your organic solution with a dilute aqueous acid (e.g., 1M HCl), you can protonate the thioamide. This forms a water-soluble ammonium salt, which will preferentially partition into the aqueous layer, leaving your neutral ester product behind in the organic layer[2][3][4]. This is a classic example of an acid-base extraction, a powerful technique for separating compounds based on their differing acid-base properties[5].

Q2: I've successfully removed the thioamide, but I still see traces of my α-halocarbonyl starting material. What's the next step?

A: To remove acidic or neutral electrophilic impurities like an α-halocarbonyl (e.g., ethyl bromopyruvate), a subsequent mild basic wash is recommended.

  • The Scientific Rationale: While the α-halocarbonyl is largely neutral, it can be susceptible to hydrolysis or may be accompanied by acidic by-products. A wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution can neutralize any acidic impurities, converting them into water-soluble salts[6][7]. It is crucial to use a weak base. Strong bases like sodium hydroxide (NaOH) can hydrolyze your ester product back to the corresponding carboxylic acid, reducing your final yield[2]. The reaction of bicarbonate with acid also produces CO₂ gas, so be sure to vent your separatory funnel frequently to release pressure[6].

Q3: Acid-base extraction didn't fully purify my product. My product and a key impurity have very similar polarities on a TLC plate. How should I proceed?

A: When impurities cannot be removed by extraction due to similar acid-base properties and solubility, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to the stationary phase (silica gel)[8].

  • The Scientific Rationale: Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly and elute more slowly, while non-polar compounds will travel down the column faster. By using a mobile phase (eluent) of appropriate polarity, you can achieve separation. For thiazole derivatives, a common starting point for the mobile phase is a mixture of a non-polar solvent like n-heptane or hexane and a more polar solvent like ethyl acetate or acetone[8][9]. You can determine the optimal solvent ratio by running several TLCs with varying solvent systems.

Q4: I'm attempting a liquid-liquid extraction, but I've formed a persistent emulsion that won't separate. What can I do?

A: Emulsions are stable mixtures of two immiscible liquids and are a common frustration during workups[6]. Here are several ways to break them:

  • The Scientific Rationale: Emulsions are often stabilized by microscopic droplets. To break them, you need to disrupt this stability and encourage the droplets to coalesce.

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.

    • Filtration: Pass the emulsified mixture through a pad of a filter aid like Celite® or glass wool. This can physically disrupt the droplets.

    • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) will allow the layers to separate on their own.

Part 2: In-Depth Purification Protocols

Protocol 1: Comprehensive Acid-Base Extraction Workflow

This protocol is designed to remove both basic (e.g., thioamide) and acidic impurities from your neutral thiazole carboxylate product.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Dissolve it in an organic solvent that is immiscible with water, such as ethyl acetate, diethyl ether, or dichloromethane (DCM)[6]. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash (Removes Basic Impurities): Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, and gently invert it several times, venting frequently to release any pressure. Allow the layers to separate completely. Drain the lower aqueous layer. Repeat this wash one more time.

  • Mild Basic Wash (Removes Acidic Impurities): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution[6][7]. Stopper and gently invert, venting frequently as CO₂ gas may evolve. Allow the layers to separate and drain the aqueous layer. Repeat until no more gas evolution is observed.

  • Brine Wash (Removes Residual Water): Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to remove most of the dissolved water from the organic layer and aids in breaking any minor emulsions. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Flash Column Chromatography

Use this protocol when acid-base extraction is insufficient, particularly for separating non-polar impurities or isomers.

Step-by-Step Methodology:

  • Select Eluent: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between your product and impurities. The ideal Rf value for the product is typically between 0.25 and 0.35.

  • Pack the Column: Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no cracks or air bubbles[8].

  • Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (2-3 times the weight of your product) and concentrate the slurry on a rotary evaporator until you have a dry, free-flowing powder[8]. This method generally provides better resolution than loading the sample as a concentrated liquid.

  • Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Gently add a layer of sand to protect the silica bed. Begin elution with your chosen mobile phase, starting with a low polarity and gradually increasing it if necessary to move your product down the column.

  • Collect and Analyze: Collect fractions in test tubes. Monitor the composition of the fractions by TLC.

  • Isolate Product: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure to obtain the purified thiazole carboxylate.

Part 3: Data and Visualizations

Purification Strategy Decision Tree

This flowchart provides a logical pathway for selecting the appropriate purification technique.

G start Analyze Crude Mixture (TLC, NMR) check_impurities Are Impurities Acidic or Basic? start->check_impurities extraction Perform Acid-Base Liquid-Liquid Extraction check_impurities->extraction  Yes check_polarity Are Product & Impurity Polarities Different? check_impurities->check_polarity  No / Unsure check_purity1 Is Product Pure? extraction->check_purity1 end_product Purified Product check_purity1->end_product  Yes check_purity1->check_polarity  No chromatography Perform Column Chromatography check_polarity->chromatography  Yes recrystallize Consider Recrystallization for Crystalline Solids check_polarity->recrystallize  No check_purity2 Is Product Pure? chromatography->check_purity2 check_purity2->end_product  Yes check_purity2->recrystallize  No

Caption: Decision tree for purification strategy.

Acid-Base Extraction of Thioamide Impurity

This diagram illustrates the separation of a neutral ester from a basic thioamide impurity.

G cluster_0 Step 1: Initial State cluster_1 Step 2: Add Dilute HCl cluster_2 Step 3: After Separation organic1 Organic Layer Thiazole Ester (Neutral) Thioamide (Basic) add_hcl Add HCl(aq) aqueous1 Aqueous Layer (Water) organic2 Organic Layer Thiazole Ester (Purified) aqueous2 Aqueous Layer Protonated Thioamide Salt (Water Soluble) label_arrow Protonation & Partitioning

Caption: Removal of a basic thioamide impurity.

Table 1: Physicochemical Properties of Typical Reactants and Product
CompoundRoleChemical NatureTypical Purification Method
Thioamide / ThioureaStarting MaterialWeakly BasicAcidic Wash (1M HCl)
Ethyl BromopyruvateStarting MaterialNeutral / ElectrophilicColumn Chromatography
Carboxylic AcidsStarting MaterialAcidicBasic Wash (NaHCO₃)
Thiazole Carboxylate Product Neutral Ester Remains in Organic Layer

References

  • Wikipedia. (2024). Acid–base extraction. Retrieved March 4, 2026, from [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction? Retrieved March 4, 2026, from [Link]

  • ChemistryConnected. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • Rahim, N. A. H. A. (2016, August 25). How can I select the solvent system for column chromatography for thiazole dervatives? ResearchGate. [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved March 4, 2026, from [Link]

  • MDPI. (2026, February 24). Growth-Regulatory Effect of Thiazolyl Acetic Acid Derivatives on Lepidium sativum and Sinapis alba. Retrieved March 4, 2026, from [Link]

  • NPTEL. (n.d.). Liquid-liquid Extraction. Retrieved March 4, 2026, from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved March 4, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Google Patents. (n.d.). WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters.
  • ResearchGate. (2025, August 10). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. Retrieved March 4, 2026, from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2026, January 9). Synthesis of thioesters and thioamides under solvothermal condition using thiourea as thionating agent. Retrieved March 4, 2026, from [Link]

  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved March 4, 2026, from [Link]

  • Beilstein Journals. (2017, January 26). A novel method for heterocyclic amide–thioamide transformations. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved March 4, 2026, from [Link]

  • MDPI. (2024, November 21). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Thioamide synthesis via copper-catalyzed C–H activation of 1,2,3-thiadiazoles enabled by slow release and capture of thioketenes. Retrieved March 4, 2026, from [Link]

  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • Taylor & Francis Online. (2014, March 20). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, May 1). N-1,3-thiazole-2-ylacetamide: An Efficient Novel Cocrystal Former with Carboxylic Acids. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting

recrystallization solvents for ethyl 5-(chloromethyl)thiazole-2-carboxylate

Technical Support Center: Purification of Ethyl 5-(chloromethyl)thiazole-2-carboxylate Technical Profile & Critical Constraints Before attempting recrystallization, you must understand the specific physicochemical vulner...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 5-(chloromethyl)thiazole-2-carboxylate

Technical Profile & Critical Constraints

Before attempting recrystallization, you must understand the specific physicochemical vulnerabilities of Ethyl 5-(chloromethyl)thiazole-2-carboxylate . This compound presents a "perfect storm" of purification challenges: a reactive alkyl halide moiety, an ester linkage, and a typically low melting point.

PropertySpecification / BehaviorImplication for Purification
Physical State Low-melting solid (often <50°C) or semi-solid oil.High risk of "oiling out" rather than crystallizing.
Reactivity (C5) Chloromethyl group: Highly electrophilic alkylating agent.DO NOT use nucleophilic solvents (alcohols, amines) at high temperatures. Risk of solvolysis (ether formation).
Reactivity (C2) Ethyl Ester: Susceptible to hydrolysis.Strictly anhydrous conditions required. Avoid water.
Solubility Lipophilic. Soluble in DCM, EtOAc, Toluene.Requires a non-polar antisolvent (Hexane, Heptane) for recovery.

Solvent Selection Guide

The choice of solvent is dictated by the stability of the chloromethyl group . Unlike simple thiazoles, you cannot default to standard alcohol recrystallizations.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)MechanismBest For
Primary Recommendation Ethyl Acetate / n-Heptane 1:3 to 1:5Solvent/AntisolventGeneral purification. Balances solubility with recovery yield.
Low-Temp Alternative Dichloromethane (DCM) / Hexanes 1:4Solvent/AntisolventCompounds that oil out easily. Allows processing at lower temperatures (<35°C).[1][2][3]
High Purity Toluene / Heptane 1:2Solvent/AntisolventRemoving polar impurities. Requires higher heat (risk of degradation if prolonged).
Contraindicated Solvents (Do Not Use)
  • Methanol / Ethanol: High Risk.[4] Heating chloromethyl thiazoles in alcohols often leads to the formation of the ethoxymethyl/methoxymethyl ether impurity via SN1 or SN2 solvolysis [1].

  • Water: Prohibited. Rapid hydrolysis of the chloromethyl group to the hydroxymethyl analog and potential ester hydrolysis.

  • Diethyl Ether: Caution. While chemically compatible, the high volatility makes controlled crystallization difficult (crust formation).

Standard Operating Procedure (SOP): Recrystallization

Objective: Purify crude ethyl 5-(chloromethyl)thiazole-2-carboxylate while preventing oiling out and solvolysis.

Materials:

  • Crude Product[2][3][5][6][7]

  • Solvent: Ethyl Acetate (Anhydrous)

  • Antisolvent: n-Heptane (Anhydrous)

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser (optional), ice bath.

Protocol:

  • Dissolution (The "Minimum Volume" Rule):

    • Place crude solid in a flask.

    • Add Ethyl Acetate dropwise at room temperature (20-25°C) with stirring.

    • Note: If the solid does not dissolve at RT, warm gently to max 40°C . Do not boil vigorously; this compound may melt before dissolving, creating an emulsion.

    • Target: A concentrated, clear yellow/orange solution.

  • Filtration (Optional):

    • If insoluble particles (inorganic salts) are present, filter rapidly through a glass frit or cotton plug while the solution is warm.

  • Precipitation (The "Cloud Point"):

    • While stirring moderately, add n-Heptane dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

    • Add a few drops of Ethyl Acetate to just clear the solution again.

  • Crystallization:

    • Remove heat.[4] Allow the flask to cool to room temperature slowly (over 30-60 mins). Rapid cooling causes oiling out.

    • Once at RT, transfer to an ice bath (0-4°C) for 1 hour.

    • Critical Step: If an oil forms instead of crystals, scratch the glass surface with a spatula or add a seed crystal of pure material.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with cold n-Heptane (0°C).

    • Dry under high vacuum at ambient temperature (do not heat).

Troubleshooting & FAQ

Q1: The product separated as a yellow oil at the bottom of the flask. What happened?

  • Diagnosis: "Oiling Out." This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/cooled too fast.

  • Fix:

    • Re-heat the mixture until the oil dissolves (add a small amount of EtOAc if needed).

    • Cool much more slowly. Wrap the flask in a towel to insulate it.

    • Seeding: Add a tiny crystal of pure product when the solution reaches room temperature.

    • Vigorous Stirring: Rapid stirring during cooling can sometimes force the oil droplets to solidify.

Q2: I used Ethanol, and now I see a new spot on my TLC (higher Rf).

  • Diagnosis: Solvolysis. You likely synthesized ethyl 5-(ethoxymethyl)thiazole-2-carboxylate .

  • Fix: This is a chemical transformation, not a purification issue. You cannot reverse it. You must discard the fraction or attempt to convert it back (difficult). Switch to EtOAc/Heptane immediately.

Q3: The crystals are wet and smell of solvent even after drying.

  • Diagnosis: Solvent inclusion/trapping.

  • Fix: Grind the crystals into a fine powder and dry under high vacuum (<1 mbar) for 12 hours. If the solid is low-melting, do not use a vacuum oven with heat; use a desiccator with P2O5 or silica gel.

Q4: Can I use column chromatography instead?

  • Answer: Yes. Given the low melting point, chromatography is often superior for this specific class of compounds. Use a gradient of 0-20% Ethyl Acetate in Hexanes . The chloromethyl group is stable on silica gel for short durations [2].

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying chloromethyl thiazole derivatives, ensuring you avoid degradation pathways.

RecrystallizationLogic Start Crude Ethyl 5-(chloromethyl) thiazole-2-carboxylate CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid MP > 40°C Oil Viscous Oil CheckState->Oil MP < 40°C SolventChoice Select Solvent System Solid->SolventChoice Remedy2 Switch to Column Chromatography Oil->Remedy2 Cannot Recrystallize OptionA EtOAc / Heptane (Standard) SolventChoice->OptionA Preferred OptionB DCM / Hexane (Low Temp) SolventChoice->OptionB Alternative OptionC Ethanol / Methanol (PROHIBITED) SolventChoice->OptionC Common Mistake Process Dissolve Warm (<40°C) Add Antisolvent to Cloud Point OptionA->Process OptionB->Process Failure Solvolysis / Impurity OptionC->Failure Ether Formation OilingOut Oiling Out Occurs? Process->OilingOut Remedy1 Re-heat & Seed Slow Cool OilingOut->Remedy1 Yes Success Pure Crystals OilingOut->Success No Remedy1->OilingOut Retry Remedy1->Remedy2 Fails Twice

Caption: Decision tree for solvent selection and troubleshooting oiling-out phenomena during thiazole purification.

References

  • European Patent Office. (1991). EP 0446913 A1: Process for the preparation of chlorothiazole derivatives. Retrieved from (Describes purification via distillation and solvent extraction for related 2-chloro-5-chloromethylthiazole).[3]

Sources

Optimization

Technical Support Center: Minimizing Decomposition of Chloromethyl Thiazoles During Storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with chloromethyl thiazole derivatives. Its purpose is to offer a comprehensive understanding of the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with chloromethyl thiazole derivatives. Its purpose is to offer a comprehensive understanding of the instability of these compounds and to provide practical solutions for minimizing their decomposition during storage and handling. By implementing the strategies outlined here, you can ensure the integrity of your research materials and the reliability of your experimental outcomes.

Introduction to the Instability of Chloromethyl Thiazoles

Chloromethyl thiazoles are highly valuable synthetic intermediates, crucial for the development of a wide range of pharmaceutical and agrochemical compounds.[1] However, their utility is matched by their inherent instability. The presence of a reactive chloromethyl group attached to the thiazole ring makes these molecules susceptible to various degradation pathways. Understanding and mitigating this decomposition is critical for obtaining reliable and reproducible experimental results. This guide will delve into the primary causes of degradation and provide actionable troubleshooting and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of chloromethyl thiazole decomposition?

A1: The decomposition of chloromethyl thiazoles is primarily driven by three factors:

  • Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, leading to the formation of hydroxymethyl thiazoles and hydrochloric acid. This reaction can be accelerated by elevated temperatures and non-neutral pH.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For some thiazole derivatives, this can involve complex rearrangements and degradation, potentially through reactions with singlet oxygen.[2]

  • Thermal Decomposition: At elevated temperatures, chloromethyl thiazoles can undergo decomposition. This is a significant concern during purification steps like distillation, where localized heating can lead to the formation of tars and byproducts.[3][4]

Q2: I've noticed a discoloration (yellowing or browning) in my solid chloromethyl thiazole sample. What does this indicate?

A2: Discoloration is a common visual indicator of decomposition. It often suggests the formation of polymeric or conjugated byproducts. This can be initiated by exposure to light, air (oxidation), or trace amounts of acid or base that catalyze degradation reactions. If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q3: My chloromethyl thiazole is stored in the freezer, but I'm still seeing degradation. Why is this happening?

A3: While low temperatures significantly slow down the rate of most chemical reactions, degradation can still occur, especially if other factors are not controlled. Frequent temperature cycling from opening and closing the freezer can introduce moisture from condensation, leading to hydrolysis. If the container is not properly sealed or under an inert atmosphere, slow oxidation can also take place over time.

Q4: Can I store chloromethyl thiazoles in solution? If so, what is the best solvent?

A4: Storing chloromethyl thiazoles in solution is generally not recommended for long-term storage due to the increased potential for decomposition. If short-term storage in solution is necessary, the choice of solvent is critical. Anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferable to protic solvents like methanol or ethanol, which can act as nucleophiles and react with the chloromethyl group. It is crucial to use high-purity, anhydrous solvents and to store the solution under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C).[5] For sensitive applications, it is always best to prepare solutions fresh.

Q5: What are the typical decomposition products I should look for?

A5: The most common degradation product is the corresponding hydroxymethyl thiazole, formed via hydrolysis. Other potential byproducts include dimers or oligomers formed through intermolecular reactions, and various oxidation products if exposed to air. In the presence of other nucleophiles (e.g., from impurities or solvents), you may also see the corresponding substitution products.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the decomposition of chloromethyl thiazoles.

Observed Problem Potential Cause(s) Recommended Actions & Explanations
Change in physical appearance (e.g., color change from white to yellow/brown, clumping of solid) 1. Photodegradation: Exposure to ambient or UV light.1. Protect from light: Store the compound in an amber vial and keep it in a dark place (e.g., inside a light-proof box in the refrigerator or freezer). Wrap the container in aluminum foil for extra protection.
2. Hydrolysis: Reaction with atmospheric moisture.2. Ensure a dry environment: Store in a desiccator, preferably under vacuum or in the presence of a desiccant. For highly sensitive compounds, storage in a glove box with a low-humidity atmosphere is ideal.
3. Oxidation: Reaction with atmospheric oxygen.3. Use an inert atmosphere: Before sealing the container, flush it with an inert gas like argon or nitrogen. This displaces oxygen and minimizes oxidative degradation.
Appearance of new peaks in analytical data (e.g., HPLC, GC, NMR) 1. Decomposition during storage: Hydrolysis, photodegradation, or thermal degradation has occurred.1. Characterize the impurities: Use techniques like LC-MS or GC-MS to identify the molecular weights of the new peaks. This can help in elucidating the degradation pathway (e.g., a mass increase of 18 Da often suggests hydrolysis).[2][6]
2. Decomposition during sample preparation or analysis: The compound may be unstable under the analytical conditions (e.g., in the solvent or at the temperature of the GC inlet).2. Optimize analytical methods: Use anhydrous solvents for sample preparation. For GC analysis, use a lower inlet temperature if possible. For HPLC, ensure the mobile phase is compatible and does not promote degradation.
Inconsistent or poor results in subsequent reactions 1. Reduced purity of the starting material: The chloromethyl thiazole has degraded, leading to a lower concentration of the active reagent.1. Re-analyze purity: Before each use, especially after prolonged storage, verify the purity of the chloromethyl thiazole using a validated analytical method (e.g., qNMR, HPLC with a fresh standard).[7][8]
2. Presence of inhibitory byproducts: Decomposition products may interfere with the desired reaction. For example, the in-situ generation of HCl from hydrolysis can affect pH-sensitive reactions.2. Purify the starting material: If significant degradation has occurred, repurify the compound by recrystallization or column chromatography, if feasible. Ensure that the purification process itself does not cause further degradation.
Precipitation or cloudiness in solution 1. Formation of insoluble degradation products: Polymeric byproducts are often less soluble than the monomeric starting material.1. Filter the solution: If the solution needs to be used immediately, filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove insoluble matter. However, be aware that the concentration of the active compound will be lower than expected.
2. Poor solubility at lower temperatures: The compound may be precipitating out of solution upon cooling.2. Confirm solubility: Gently warm the solution to room temperature and vortex or sonicate to see if the precipitate redissolves. This indicates a solubility issue rather than degradation.[5]

Visualizing Decomposition Pathways and Troubleshooting

Primary Decomposition Pathways

CMT Chloromethyl Thiazole Hydrolysis Hydrolysis (H₂O) CMT->Hydrolysis Moisture Photodegradation Photodegradation (Light/UV) CMT->Photodegradation Light Exposure Thermal_Stress Thermal Stress (Heat) CMT->Thermal_Stress High Temperature Oxidation Oxidation (O₂) CMT->Oxidation Air Exposure HMT Hydroxymethyl Thiazole + HCl Hydrolysis->HMT Photo_Products Rearranged Products, Endoperoxides Photodegradation->Photo_Products Thermal_Products Tars, Polymeric material Thermal_Stress->Thermal_Products Oxidized_Products Oxidized Thiazole Derivatives Oxidation->Oxidized_Products

Caption: Key environmental factors leading to the decomposition of chloromethyl thiazoles.

Troubleshooting Workflow

Start Decomposition Suspected Visual_Check Visual Inspection (Color, Clumping) Start->Visual_Check Purity_Analysis Purity Analysis (HPLC, GC, NMR) Visual_Check->Purity_Analysis Abnormality Observed Visual_Check->Purity_Analysis No Abnormality (Best Practice) Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Review_Storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) Degradation_Confirmed->Review_Storage Yes No_Degradation No Significant Degradation Proceed with Experiment Degradation_Confirmed->No_Degradation No Purify Purify Material (if feasible) Review_Storage->Purify Discard Discard and Use New Batch Review_Storage->Discard Use_With_Caution Use With Caution (Adjust Stoichiometry) Purify->Use_With_Caution

Caption: A decision tree for troubleshooting suspected chloromethyl thiazole decomposition.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol outlines the best practices for storing and handling chloromethyl thiazoles to minimize decomposition.

  • Receiving and Initial Inspection: Upon receipt, visually inspect the container for any signs of damage or discoloration of the product. If the material is not a white to off-white solid, its purity should be questioned.

  • Aliquoting and Storage:

    • If possible, work in a glove box or under a gentle stream of inert gas (argon or nitrogen).

    • Aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Use amber glass vials with tightly sealing caps (e.g., screw caps with PTFE liners).

    • Flush the headspace of each vial with an inert gas before sealing.

    • For long-term storage, place the sealed vials in a secondary container (e.g., a sealed bag with a desiccant pouch) and store at the recommended temperature, typically 2-8°C or -20°C.

  • Handling for Use:

    • Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Weigh out the required amount of material quickly and in a dry environment if possible.

    • Immediately reseal the vial, flush with inert gas if possible, and return it to the correct storage conditions.

Protocol 2: Forced Degradation Study

A forced degradation study can help you understand the stability of your specific chloromethyl thiazole derivative under various stress conditions. This is particularly useful for developing stability-indicating analytical methods.[9][10][11][12]

  • Sample Preparation: Prepare a stock solution of your chloromethyl thiazole in a suitable anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Place a clear vial of the stock solution in a photostability chamber or expose it to a controlled light source. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Time Points and Analysis:

    • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Use a suitable analytical method, such as HPLC with UV detection, to monitor the disappearance of the parent compound and the appearance of degradation products.[7][8][13]

    • LC-MS can be used to identify the mass of the degradation products.[2][6]

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 679-691. Available at: [Link]

  • Kinetics and mechanisms of the neutral and acid-catalysed hydrolyses of chloro-substituted alkyl acetates in aqueous solutions of constant ionic strength. (1984). Journal of the Chemical Society, Perkin Transactions 2, (11), 2085-2093. Available at: [Link]

  • Tou, J. C., & Kallos, G. J. (1974). Kinetic studies of bis(chloromethyl)ether hydrolysis by mass spectrometry. The Journal of Physical Chemistry, 78(10), 925-928. Available at: [Link]

  • Zheng, Y., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(18), 5906. Available at: [Link]

  • Ang, X., et al. (2024). Photochemical permutation of thiazoles, isothiazoles and other azoles. Nature. Available at: [Link]

  • Anguiano, J., et al. (1998). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Tetrahedron, 54(32), 9417-9428. Available at: [Link]

  • Murugan, R., & Scriven, E. F. V. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Arkivoc, 2001(6), 94-99. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]

  • Sherekar, D. P., et al. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 8(7), 633-639. Available at: [Link]

  • Lewis, E. S., & Boozer, C. E. (1952). The Kinetics and Stereochemistry of the Decomposition of Secondary Alkyl Chlorosulfites. Journal of the American Chemical Society, 74(2), 308-311. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review. Available at: [Link]

  • International Council for Harmonisation. (2026). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Chen, Y., et al. (2024). Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2024). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. Available at: [Link]

  • Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. (2016). Chinese Patent CN105294595A.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (2000). European Patent EP1031566A1.
  • Research progress of thiazole flavor compounds. (2021). Journal of Food Science and Technology, 39(4), 1-11. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Queen, A., & Robertson, R. E. (1966). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 44(10), 1205-1212. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • IJRAR. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Method for preparing 2-chlorine-5 chloromethyl thiazole. (2014). Chinese Patent CN104119159A.
  • Reddy, D. R. S., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(1), 147-152. Available at: [Link]

  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003). US Patent Application US20030153767A1.
  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Available at: [Link]

  • Method for purifying 2-chloro-5-chloromethyl thiazole. (2002). World Intellectual Property Organization Patent WO2002012209A1.
  • Zhang, Q., et al. (2018). Degradation pathway of chlorine dioxide on the triazole fungicide... Water Research, 144, 364-372. Available at: [Link]

  • Singh, R., et al. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide and establishment of mechanistic approach towards degradation. Journal of the Brazilian Chemical Society, 23(1), 119-127. Available at: [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2016). Chemistry – A European Journal, 22(45), 16089-16093. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences, 17(2), 209-219. Available at: [Link]

  • A perspective on environmentally benign protocols of thiazole synthesis. (2020). RSC Advances, 10(35), 20858-20875. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2020). Molecules, 25(21), 5267. Available at: [Link]

  • Persistent degradation products of halogenated refrigerants and blowing agents in the environment: type, environmental concentrations, and fate with particular regard to new halogenated substitutes with low global warming potential. (2021). Umweltbundesamt. Available at: [Link]

  • Wang, T., et al. (2023). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering. Available at: [Link]

  • Degradation of Haloaromatic Compounds. (1992). FEMS Microbiology Reviews, 103(2-4), 235-247. Available at: [Link]

  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (2025). Foods, 14(9), 1363. Available at: [Link]

  • Direct and Activated Chlorine Dioxide Oxidation for Micropollutant Abatement: A Review on Kinetics, Reactive Sites, and Degradation Pathway. (2022). Water, 14(13), 2012. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Temperature for Radical Chlorination of Methyl Thiazoles

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up or optimizing the radical side-chain chlorination of methyl t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up or optimizing the radical side-chain chlorination of methyl thiazoles (e.g., converting 4-methylthiazole to 4-(chloromethyl)thiazole).

Core Principles: The Causality of Temperature

Radical chlorination of methylthiazole is a classic benzylic-type C(sp3)-H functionalization. Because the thiazole ring is electron-deficient, the methyl group is less reactive than a standard toluene methyl group[1]. This requires a strong thermodynamic driving force, typically achieved using2 and a radical initiator like AIBN under strict thermal control[2].

Temperature is the master variable in this reaction, governing three critical kinetic parameters:

  • Initiator Homolysis Rate: The thermal decomposition of the initiator dictates the steady-state concentration of radicals. If the temperature is too low, the reaction starves for radicals.

  • Propagation Kinetics: Hydrogen abstraction from the electron-deficient methylthiazole ring is endothermic; it requires sufficient thermal energy to overcome the activation barrier.

  • Selectivity vs. Degradation: Excessive thermal energy indiscriminately accelerates secondary chlorination events, converting the desired monochloride into dichloromethyl or trichloromethyl impurities[2].

Mechanistic Workflow

The following diagram illustrates the temperature-dependent pathways during the radical chlorination of 4-methylthiazole.

RadicalChlorination AIBN AIBN Initiator (Thermal Homolysis) Radical Cyanoisopropyl Radicals AIBN->Radical Heat Optimal Heat (65-80°C) Heat->AIBN Triggers ClRadical Chlorine Radical (Cl•) Radical->ClRadical Reacts with NCS NCS N-Chlorosuccinimide (NCS) NCS->ClRadical Product 4-(Chloromethyl)thiazole (Target Product) NCS->Product AlkylRadical 4-Thiazolylmethyl Radical ClRadical->AlkylRadical H-Abstraction Substrate 4-Methylthiazole Substrate->AlkylRadical AlkylRadical->Product Cl Transfer Byproduct Di/Trichlorinated Degradation Product->Byproduct Excess Heat / Over-reaction

Fig 1: Radical chlorination pathway of 4-methylthiazole highlighting temperature-dependent steps.

Quantitative Data: Initiator Kinetics

To optimize your reaction temperature, you must align the solvent's reflux temperature with the initiator's half-life. The table below summarizes the thermal decomposition kinetics of common radical initiators[3][4].

Initiator10-Hour Half-Life Temp1-Hour Half-Life TempOptimal Reaction Temp RangeRecommended Solvent Match
VA-044 44 °C~60 °C50 - 65 °CDichloromethane, Methanol
AIBN 64 - 65 °C~80 °C65 - 80 °CAcetonitrile, Carbon Tetrachloride
BPO 73 °C~91 °C75 - 90 °CChlorobenzene, Toluene

Self-Validating Experimental Protocol

This methodology utilizes a self-validating system for the synthesis of 4-(chloromethyl)thiazole using NCS and AIBN[2]. Each step contains a built-in validation checkpoint to ensure scientific integrity before proceeding.

Step 1: Reaction Setup

  • Action: In an oven-dried Schlenk flask under nitrogen, dissolve 4-methylthiazole (1.0 eq) and NCS (1.05 eq) in anhydrous acetonitrile (0.2 M).

  • Causality: Limiting NCS to 1.05 equivalents prevents the thermodynamic push toward dichlorination.

  • Validation Checkpoint: The solution should be pale yellow and completely homogeneous. Undissolved NCS indicates wet solvent or degraded reagent.

Step 2: Thermal Initiation

  • Action: Heat the reaction mixture to an internal temperature of 70°C. Once stabilized, add AIBN (0.05 eq) in a single portion.

  • Causality: Adding AIBN only after reaching the target temperature ensures an immediate, controlled burst of cyanoisopropyl radicals rather than a slow, ineffective degradation during the ramp-up phase.

  • Validation Checkpoint: Observe gentle effervescence (N₂ gas evolution). This visually confirms the thermal homolysis of AIBN.

Step 3: Radical Propagation

  • Action: Stir the mixture at 70–75°C for 4 to 6 hours.

  • Causality: Maintaining this exact temperature window matches the 65°C 10-hour half-life of AIBN, providing a steady radical flux without boiling off the acetonitrile (bp 82°C).

  • Validation Checkpoint: The reaction is self-validating via two indicators:

    • Visual: The mixture turns deep orange/brown, and a white precipitate begins to form.

    • Analytical: GC-MS aliquot shows >90% conversion with a monochloride to dichloride ratio of >95:5.

Step 4: Termination and Workup

  • Action: Cool the reaction rapidly to 0°C using an ice bath. Filter the mixture through a sintered glass funnel.

  • Causality: Rapid cooling quenches the radical propagation and decreases the solubility of the succinimide byproduct.

  • Validation Checkpoint: The isolated white crystalline solid on the filter is succinimide. Weighing this solid (should be ~1.0 eq) confirms the stoichiometric consumption of NCS.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at 50°C despite adding AIBN? A: AIBN has a 10-hour half-life at approximately 65°C[4]. At 50°C, the thermal homolysis is too slow to generate a sufficient steady-state concentration of cyanoisopropyl radicals. This starves the propagation cycle. You must increase the internal temperature to 70–75°C to optimize the radical flux, or switch to a lower-temperature initiator like VA-044[3].

Q: I'm seeing significant dichloromethyl and trichloromethyl byproducts. How do I prevent over-chlorination? A: Over-chlorination is a symptom of either excessive thermal energy or an over-stoichiometry of the chlorinating agent[2]. When the temperature exceeds 85°C, the kinetic differentiation between the first and second hydrogen abstraction diminishes. Ensure your internal temperature is strictly regulated (do not exceed 75°C) and limit NCS to a maximum of 1.05 equivalents.

Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN to alter the temperature profile? A: Yes.3 has a higher 10-hour half-life temperature (~73°C) compared to AIBN (~65°C)[3]. If your substrate requires a higher activation energy and you are using a higher-boiling solvent (e.g., chlorobenzene at 90°C), BPO is a superior choice. At 90°C, AIBN would decompose too rapidly, leading to a stalled reaction before the substrate is fully consumed.

Q: Why does solvent choice matter for temperature optimization? A: The solvent's boiling point acts as a natural thermodynamic ceiling (reflux temperature). Historically, carbon tetrachloride (CCl₄) was the gold standard because its boiling point (76°C) perfectly aligns with AIBN's optimal decomposition range. In modern green chemistry, replacing CCl₄ with solvents like acetonitrile (bp 82°C) requires careful internal temperature monitoring to prevent exceeding the optimal 70–75°C window, which would otherwise lead to over-chlorination.

References

  • Lopez, M. A. "Expanding Benzylic C–H Diversification via C–H Chlorination/Functionalization Strategies." University of Wisconsin–Madison. [Link]

  • RSC Advances. "Using temperature to modify the reaction conditions and outcomes of polymers formed using transfer-dominated branching radical telomerisation." The Royal Society of Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of Ethyl 5-(chloromethyl)thiazole-2-carboxylate

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the 1H NMR spectrum of ethyl 5-(chloromethyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, making their structural characterization a critical step in the development of new therapeutic agents.[1][2]

This guide will not only dissect the predicted 1H NMR spectrum of the title compound but also provide a comparative analysis with structurally related molecules. The causality behind experimental choices and the interpretation of spectral data will be explained from the perspective of a seasoned application scientist, ensuring a blend of theoretical knowledge and practical insight.

Predicted 1H NMR Spectrum of Ethyl 5-(chloromethyl)thiazole-2-carboxylate: A Detailed Analysis

The structure of ethyl 5-(chloromethyl)thiazole-2-carboxylate contains three distinct sets of proton signals: the thiazole ring proton, the chloromethyl protons, and the ethyl ester protons. A thorough analysis of the expected chemical shift (δ), multiplicity, and integration of each signal provides a comprehensive picture of the molecule's structure.

dot graph "ethyl_5_chloromethylthiazole_2_carboxylate_structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; N [label="N", pos="-1.2,0.75!"]; C2 [label="C", pos="-1.2,-0.75!"]; S [label="S", pos="0,-1.5!"]; C3 [label="C", pos="1.2,-0.75!"]; C4 [label="C", pos="1.2,0.75!"];

// Substituent nodes C_ester [label="C", pos="-2.4,1.25!"]; O_ester1 [label="O", pos="-2.4,2.25!"]; O_ester2 [label="O", pos="-3.6,0.75!"]; CH2_ester [label="CH2", pos="-4.8,1.25!"]; CH3_ester [label="CH3", pos="-6,0.75!"]; H4 [label="H", pos="2.2,0.75!"]; CH2_Cl [label="CH2Cl", pos="2.4,-1.25!"];

// Ring bonds C1 -- N; N -- C2; C2 -- S; S -- C3; C3 -- C4; C4 -- C1;

// Substituent bonds C1 -- C_ester; C_ester -- O_ester1 [label=" O"]; C_ester -- O_ester2; O_ester2 -- CH2_ester; CH2_ester -- CH3_ester; C4 -- H4; C3 -- CH2_Cl;

}

Figure 1: Structure of ethyl 5-(chloromethyl)thiazole-2-carboxylate with key protons labeled.

Thiazole Ring Proton (H-4)

The lone proton on the thiazole ring is attached to carbon 4. Its chemical shift is influenced by several factors. The heterocyclic nature of the ring itself, with the presence of electronegative nitrogen and sulfur atoms, leads to a deshielding effect on the ring protons.[3][4] Furthermore, the electron-withdrawing nature of the carboxylate group at the C2 position and the chloromethyl group at the C5 position will further deshield the H-4 proton, causing its signal to appear at a relatively downfield region. In a similar compound, 2-chloro-5-chloromethylthiazole, the H-4 proton appears as a singlet at 7.3 ppm.[5] Given that an ester group is also electron-withdrawing, the chemical shift of the H-4 proton in ethyl 5-(chloromethyl)thiazole-2-carboxylate is expected to be in a similar or slightly more downfield region, likely between 7.5 and 8.5 ppm. As there are no adjacent protons, this signal will appear as a singlet (s).

Chloromethyl Protons (-CH2Cl)

The two protons of the chloromethyl group are attached to a carbon adjacent to an electronegative chlorine atom. This proximity to chlorine results in a significant deshielding effect, shifting the signal downfield. For instance, in 1-chloro-2-methylpropane, the CH2Cl protons resonate at 3.38 ppm.[6] In the context of the thiazole ring, which is also an electron-withdrawing system, a further downfield shift is anticipated. The experimental data for 2-chloro-5-chloromethylthiazole shows the -CH2Cl protons at 4.6 ppm.[5] Therefore, a similar chemical shift, in the range of 4.5 - 5.0 ppm, is predicted for the chloromethyl protons in the title compound. This signal will also be a singlet, as there are no neighboring protons to couple with.

Ethyl Ester Protons (-OCH2CH3)

The ethyl ester group gives rise to two distinct signals: a quartet for the methylene (-OCH2) protons and a triplet for the methyl (-CH3) protons.

  • Methylene Protons (-OCH2-): These protons are directly attached to an oxygen atom, which is highly electronegative. This causes a strong deshielding effect, and their signal is expected to appear in the range of 4.0 - 4.5 ppm.[7] These two protons are coupled to the three protons of the adjacent methyl group, and according to the n+1 rule, their signal will be split into a quartet (q).

  • Methyl Protons (-CH3): The methyl protons are further away from the electronegative oxygen atom and are therefore more shielded compared to the methylene protons. Their signal is expected to appear in the upfield region, typically between 1.2 and 1.5 ppm.[7] These three protons are coupled to the two protons of the adjacent methylene group, resulting in a signal that is split into a triplet (t).

Comparative Analysis with Alternative Structures

To provide a clearer context for the predicted spectral data, a comparison with structurally related molecules is highly instructive. The following table summarizes the expected 1H NMR data for ethyl 5-(chloromethyl)thiazole-2-carboxylate and compares it with the experimental data for relevant compounds.

Compound Proton Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Reference
Ethyl 5-(chloromethyl)thiazole-2-carboxylateH-4~ 7.5 - 8.5Singlet (s)Predicted
-CH2Cl~ 4.5 - 5.0Singlet (s)Predicted
-OCH2CH3~ 4.0 - 4.5Quartet (q)Predicted
-OCH2CH3~ 1.2 - 1.5Triplet (t)Predicted
2-Chloro-5-chloromethylthiazoleH-47.3Singlet (s)[5]
-CH2Cl4.6Singlet (s)[5]
ThiazoleH-28.89Singlet (s)[8]
H-47.99Doublet (d)[8]
H-57.44Doublet (d)[8]
Ethyl Acetate-OCH2CH3~ 4.1Quartet (q)[7]
-CH3CO-~ 2.0Singlet (s)[7]
-OCH2CH3~ 1.2Triplet (t)[7]

This comparative analysis highlights the predictable nature of substituent effects in 1H NMR spectroscopy. The presence of electron-withdrawing groups consistently leads to a downfield shift of nearby proton signals. The data from 2-chloro-5-chloromethylthiazole provides a strong anchor for predicting the chemical shifts of the H-4 and -CH2Cl protons in our target molecule.

Experimental Protocol for 1H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible 1H NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl3) is a common choice for many organic compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the ethyl 5-(chloromethyl)thiazole-2-carboxylate sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[9][10]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition
  • Instrument Setup: The following steps are performed on a standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the NMR probe.

  • Locking: Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the probe to the correct frequency for proton observation.

  • Parameter Setup: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine 1H NMR spectrum, 8 to 16 scans are typically sufficient.

  • Acquisition: Acquire the Free Induction Decay (FID) signal.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase the spectrum and perform a baseline correction.

  • Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts.

dot graph "nmr_analysis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial"];

subgraph "cluster_0" { label = "Sample Preparation"; style=filled; color=lightgrey; node [style=filled,color=white]; a [label="Weigh Sample"]; b [label="Dissolve in\nDeuterated Solvent"]; c [label="Add Internal\nStandard (TMS)"]; d [label="Transfer to\nNMR Tube"]; a -> b -> c -> d; }

subgraph "cluster_1" { label = "Data Acquisition"; style=filled; color=lightgrey; node [style=filled,color=white]; e [label="Insert Sample\n& Lock"]; f [label="Shim & Tune"]; g [label="Acquire FID"]; e -> f -> g; }

subgraph "cluster_2" { label = "Data Processing & Analysis"; style=filled; color=lightgrey; node [style=filled,color=white]; h [label="Fourier Transform"]; i [label="Phase & Baseline\nCorrection"]; j [label="Integrate & Peak Pick"]; k [label="Structural Elucidation"]; h -> i -> j -> k; }

}

Figure 2: A generalized workflow for NMR analysis from sample preparation to structural elucidation.

Conclusion

The analysis of the 1H NMR spectrum of ethyl 5-(chloromethyl)thiazole-2-carboxylate is a clear demonstration of the power of this technique in modern chemical research. By understanding the fundamental principles of chemical shifts, coupling constants, and integration, and by leveraging comparative data from related structures, a detailed and accurate picture of the molecule's structure can be confidently assembled. The protocols and analytical reasoning presented in this guide are intended to provide researchers with a solid framework for their own spectroscopic investigations, ultimately contributing to the advancement of drug discovery and development.

References

  • Doc Brown's Chemistry. The H-1 NMR spectrum of 1-chloro-2-methylpropane. [Link]

  • Wozniak, M., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(11), 3223. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Link]

  • ResearchGate. 1 H NMR spectrum of compound 5. [Link]

  • University of Wisconsin-Madison. 1H NMR Chemical Shifts. [Link]

  • Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. [Link]

  • The Chemistry Teacher. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

  • University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-781. [Link]

  • OrganicChemGuide. 12.04 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. [Link]

  • SpectraBase. Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of Massachusetts Lowell. 1H NMR chemical shift ppm table. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

Comparative

Comparative Guide: Characteristic IR Spectral Profiling of Thiazole Ester Derivatives

As a Senior Application Scientist in medicinal chemistry and analytical characterization, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy as the frontline self-validating system for structural confirm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and analytical characterization, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy as the frontline self-validating system for structural confirmation. Thiazole ester derivatives—crucial pharmacophores in the development of anticancer, antimicrobial, and antiviral therapeutics—possess a unique vibrational fingerprint[1][2].

This guide provides an objective, data-driven comparison of the characteristic IR bands of baseline thiazole esters (such as ethyl 2-aminothiazole-4-carboxylate) against their functionalized alternatives. By understanding the mechanistic causality behind spectral shifts, researchers can confidently validate synthetic workflows and troubleshoot structural anomalies.

Mechanistic Causality in IR Spectral Shifts

The IR spectrum of a thiazole ester is not merely a list of peaks; it is a physical manifestation of the molecule's electron density and bond strengths. Understanding why bands appear at specific wavenumbers is critical for accurate structural assignment.

  • Ester Carbonyl (C=O) Conjugation Effects: An isolated, aliphatic ester typically exhibits a C=O stretching frequency around 1735–1750 cm⁻¹. However, in thiazole-4-carboxylate derivatives, the ester carbonyl is directly conjugated with the aromatic

    
    -system of the thiazole ring. This conjugation facilitates electron delocalization, increasing the single-bond character of the carbonyl group and consequently lowering its stretching frequency to the 1680–1733 cm⁻¹  range[1][3].
    
  • Thiazole Core Vibrations (C=N and C-S): The heteroaromatic ring is characterized by the C=N stretch, a highly reliable diagnostic band that consistently manifests between 1570 and 1615 cm⁻¹ [4][5]. The C-S stretching mode is found in the fingerprint region (typically 650–690 cm⁻¹ ), though it is often weaker and requires careful baseline resolution to identify[2][4].

  • Substituent Interference (The C2 Position): The presence of a primary amine at the C2 position (e.g., in 2-aminothiazoles) introduces twin N-H stretching bands in the 3200–3460 cm⁻¹ region[1][6]. When this amine is converted into an amide (via acetylation or peptide coupling), the primary amine twin peaks collapse into a single N-H stretch, and a secondary amide C=O band emerges (~1690–1700 cm⁻¹), competing with the ester carbonyl signal[1].

Comparative Spectral Analysis

To objectively evaluate how structural modifications impact the IR fingerprint, we compare the baseline product Ethyl 2-amino-1,3-thiazole-4-carboxylate against two common alternative derivatives: an N-acetylated amide derivative and an aryl-substituted thiazole hydrazone.

Quantitative IR Data Comparison

The following table summarizes the characteristic vibrational frequencies across different thiazole ester classes, demonstrating the diagnostic shifts used for structural validation.

Compound Class / Specific DerivativeN-H Stretch (cm⁻¹)Ester C=O Stretch (cm⁻¹)Amide C=O Stretch (cm⁻¹)Thiazole C=N Stretch (cm⁻¹)Thiazole C-S Stretch (cm⁻¹)
Baseline: Ethyl 2-amino-1,3-thiazole-4-carboxylate[1]3290, 3440 (Twin peaks)1733N/A1615~680
Alternative 1: N-Acetylated Thiazole Ester[1]3298 (Single peak)172616981631~685
Alternative 2: Aryl-Substituted Thiazole Hydrazone[7]3120, 3190N/A (Converted)16821580~690
Alternative 3: N-(4-(3-bromophenyl)thiazol-2-yl)acetamide[4]3419N/A16741599692

Analytical Insight: Transitioning from the baseline aminothiazole ester to an N-acetylated derivative (Alternative 1) causes a slight red-shift in the ester C=O band (from 1733 to 1726 cm⁻¹) due to extended cross-conjugation through the ring[1]. The appearance of the 1698 cm⁻¹ amide band serves as a definitive self-validating marker that the C2-amine functionalization was successful.

Experimental Methodologies: Self-Validating FTIR Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We outline two approaches: ATR-FTIR for rapid screening and KBr pellet transmission for high-resolution baseline validation.

Protocol A: Attenuated Total Reflectance (ATR-FTIR) Screening

Best for rapid, non-destructive verification of bulk powders.

  • Background Acquisition: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric H₂O and CO₂. Causality: Atmospheric moisture exhibits sharp rotational bands around 3600–3900 cm⁻¹ and 1600 cm⁻¹, which can falsely artificially inflate the C=N thiazole band if not suppressed.

  • Sample Application: Deposit ~2-5 mg of the synthesized thiazole ester directly onto the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal optical contact. Causality: Insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak signals in the high-frequency N-H/O-H stretching region.

  • Acquisition & Processing: Run the sample scan. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth, ensuring the relative peak intensities match standard transmission spectra.

Protocol B: High-Resolution KBr Pellet Transmission

Best for resolving overlapping C=O and C=N bands in complex derivatives.

  • Matrix Desiccation (Critical Step): Dry spectroscopic-grade KBr at 110°C for at least 4 hours prior to use. Causality: KBr is highly hygroscopic. Failure to desiccate the matrix results in a massive, broad O-H stretching artifact at ~3400 cm⁻¹, which will completely obscure the diagnostic primary amine N-H stretching bands of 2-aminothiazole derivatives.

  • Sample Trituration: Mix the thiazole ester with the dried KBr at a 1:100 ratio by weight. Grind thoroughly in an agate mortar for 2 minutes to ensure a homogenous particle size smaller than the IR wavelengths (prevents Christiansen effect scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent disc.

  • Spectral Acquisition: Mount the pellet and acquire the spectrum (4000–400 cm⁻¹, 64 scans). The transmission mode provides superior baseline linearity for precise integration of the C-S fingerprint region[2].

Analytical Workflow Visualization

The following diagram maps the logical decision tree for validating thiazole ester derivatives using FTIR spectroscopy.

FTIR_Workflow Start Synthesized Thiazole Ester Prep Sample Preparation Strategy Start->Prep ATR ATR-FTIR (Rapid Screening) Prep->ATR KBr KBr Pellet (High Resolution) Prep->KBr Acq Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acq KBr->Acq Analysis Diagnostic Band Assignment Acq->Analysis Ester Ester C=O Peak (~1680-1735 cm⁻¹) Analysis->Ester Thiazole Thiazole C=N Peak (~1570-1615 cm⁻¹) Analysis->Thiazole Amine Amine N-H Peaks (~3200-3460 cm⁻¹) Analysis->Amine Valid Structural Confirmation Ester->Valid Thiazole->Valid Amine->Valid

FTIR analytical workflow for validating thiazole ester derivative structures.

References

  • [1] Full article: Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Taylor & Francis. 1

  • [4] SYNTHESIS AND ANTIMICROBIAL PROFILE OF SOME NEWER 2-AMINO-THIAZOLE DERIVATIVES. Turkish Journal of Pharmaceutical Sciences. 4

  • [5] Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI. 5

  • [2] Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. PMC / NIH.2

  • [6] Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. 6

  • [7] Evaluation of the Binding Relationship of the RdRp Enzyme to Novel Thiazole/Acid Hydrazone Hybrids Obtainable through Green Synthetic Procedure. MDPI. 7

  • [3] Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PMC / NIH.3

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Chloromethyl Thiazoles

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Chloromethyl Thiazoles (CMTs) versus their non-halogenated analogs (e.g., Methyl Thiazoles). It is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Chloromethyl Thiazoles (CMTs) versus their non-halogenated analogs (e.g., Methyl Thiazoles). It is designed for researchers identifying reactive intermediates in drug synthesis (e.g., Ritonavir analogs) or metabolic screening.

Executive Summary & Application Context

Chloromethyl thiazoles (CMTs) are critical electrophilic building blocks in medicinal chemistry. Their high reactivity—driven by the chloromethyl leaving group—makes them prone to forming genotoxic impurities or specific metabolic conjugates (e.g., glutathione adducts).

Accurate detection requires distinguishing CMTs from stable byproducts like Methyl Thiazoles (MTs) or Hydroxymethyl Thiazoles . This guide compares the spectral "fingerprint" of CMTs against these alternatives, focusing on the diagnostic utility of the chlorine isotopic signature and the specific lability of the C-Cl bond under Electron Ionization (EI) and Electrospray Ionization (ESI).

The Core "Product": Chloromethyl Thiazole (CMT)
  • Key Feature: Labile C-Cl bond attached to an aromatic thiazole ring.

  • Primary MS Characteristic: Distinctive 3:1 isotopic cluster (

    
    ) and facile loss of the halogen radical (
    
    
    
    ) or neutral
    
    
    .

Mechanistic Deep Dive: CMT Fragmentation Logic

To interpret the spectrum, one must understand the causality of bond scissions. The fragmentation of CMTs is driven by the stability of the resulting Thiazolyl-methyl carbocation .

The "Alpha-Cleavage" Driver

Unlike simple alkyl halides, the chlorine in CMT is benzylic-like (attached to an aromatic heterocycle).

  • Ionization: Removal of an electron (EI) or protonation (ESI).

  • C-Cl Scission: The weakest bond is the

    
     bond.
    
  • Resonance Stabilization: The loss of

    
     (in EI) generates a resonant cation where the positive charge is delocalized into the thiazole ring (specifically the Nitrogen lone pair).
    

Diagnostic Transition:



Ring Fragmentation (Secondary Pathways)

After the exocyclic group is lost, the thiazole ring itself degrades via:

  • RDA-like Cleavage: Retro-Diels-Alder fragmentation often expels nitriles (

    
    ) or carbon monosulfide (
    
    
    
    ).
  • Loss of HCN: Common in nitrogen heterocycles, shifting the mass by -27 Da.

Comparative Analysis: CMT vs. Alternatives

This section objectively compares the MS performance of 4-(Chloromethyl)thiazole against its stable analog 4-Methylthiazole .

Table 1: Spectral Fingerprint Comparison (EI Source, 70 eV)
FeatureChloromethyl Thiazole (CMT) Methyl Thiazole (MT) Diagnostic Implication
Molecular Ion (

)
Distinct Cluster:

and

(3:1 ratio).[1] Moderate intensity.
Single Peak: Dominant

. No M+2 significant intensity.
The

peak is the primary "flag" for the CMT starting material.
Primary Fragment

: Massive loss of Cl to form the stable methyl-thiazole cation.

: Loss of H atom to form stable cation.
CMTs show a loss of 35/37 Da; MTs show a loss of 1 Da.
Base Peak Often the de-chlorinated cation (e.g.,

98 for 4-CMT).
Often the Molecular Ion itself (

99).
CMTs are more fragile; the molecular ion is rarely the base peak compared to MTs.
Low Mass Region High abundance of

36/38 (

) or Cl radical.
Clean low-mass region (typical hydrocarbon fragments).Presence of low-mass Cl ions confirms halogenation.
Table 2: ESI-MS/MS Fragmentation Behavior (Collision Induced Dissociation)
ParameterChloromethyl Thiazole Hydroxymethyl Thiazole (Metabolite)
Precursor Ion

with Cl isotope pattern.

(Mass = CMT - 18 + 16). No Cl pattern.
Neutral Loss Loss of HCl (36 Da): Very facile, forming a conjugated exocyclic double bond.Loss of

(18 Da):
Characteristic of alcohols.
Reactivity High: Can form adducts with solvent (methanol) in source.Stable: rarely forms solvent adducts.

Visualization of Fragmentation Pathways[2][3][4][5][6][7][8]

Diagram 1: Mechanistic Pathway of 4-(Chloromethyl)thiazole (EI)

This diagram illustrates the competing pathways between Chlorine loss (major) and Ring Cleavage (minor).

CMT_Fragmentation M_Ion Molecular Ion (M+) m/z 133/135 (3:1) [Radical Cation] Path_A Primary Pathway: C-Cl Bond Cleavage M_Ion->Path_A - Cl• (35/37) Cation_Stable Thiazolyl-methyl Cation m/z 98 (Resonance Stabilized) Path_A->Cation_Stable Path_B Secondary Pathway: Ring Fragmentation Cation_Stable->Path_B High Energy Frag_HCN Loss of HCN m/z 71 Path_B->Frag_HCN - HCN (27 Da) Frag_CS Loss of CS m/z 54 Path_B->Frag_CS - CS (44 Da)

Caption: Figure 1. Electron Ionization (EI) fragmentation pathway of 4-(chloromethyl)thiazole. The loss of the chlorine radical is the thermodynamically favored step, driven by the formation of the resonance-stabilized thiazolyl-methyl cation (


 98).
Diagram 2: Identification Workflow (Decision Tree)

A logic gate for researchers to confirm the presence of the chloromethyl motif in complex mixtures.

Decision_Tree Start Unknown Peak Detected Isotope Does M+ show 3:1 ratio (M / M+2)? Start->Isotope Loss_35 Does MS/MS show loss of 36 Da (HCl)? Isotope->Loss_35 Yes Check_Alk Compare Retention Time vs Methyl Analog Isotope->Check_Alk No Result_CMT Confirmed: Chloromethyl Thiazole Loss_35->Result_CMT Yes Result_OH Likely: Hydroxymethyl Thiazole Loss_35->Result_OH No (Loss of 18 Da) Result_MT Likely: Methyl Thiazole Check_Alk->Result_MT RT Matches MT

Caption: Figure 2. Decision tree for differentiating Chloromethyl Thiazoles from metabolic byproducts (Methyl or Hydroxymethyl analogs) using MS spectral features.

Experimental Protocols

To replicate these profiles, the following self-validating protocols are recommended.

Protocol A: GC-MS (Electron Ionization)

Best for structural confirmation and fingerprinting.

  • Sample Prep: Dissolve 1 mg of CMT in 1 mL of Dichloromethane (avoid Methanol to prevent nucleophilic substitution).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

  • Source: 70 eV, 230°C.

  • Validation Check:

    • Observe the

      
       133/135 cluster (for 4-chloromethyl thiazole).
      
    • Confirm the base peak is

      
      . If the base peak is 
      
      
      
      , check the ion source temperature (too low temp reduces fragmentation).
Protocol B: LC-MS/MS (Electrospray)

Best for biological matrices and impurity screening.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: Do not use ammonium buffers if searching for chloride adducts, as they suppress ionization.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Ramp from 10V to 40V.

  • Validation Check:

    • At low CE (10V): Observe

      
       with the Cl isotope pattern.
      
    • At high CE (30V): Observe the total disappearance of the isotope pattern (indicating complete loss of Cl) and emergence of the thiazole ring fragments.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methylthiazole. National Institute of Standards and Technology. [Link]

  • Salem, M. A., et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Tormyshev, V. M., et al. (2015).[3] Formation of C9H7+ ions in the mass spectra of 2-chloromethyl-naphthalenes. ResearchGate. [Link]

  • Doc Brown's Chemistry. (2023). Mass spectrometry fragmentation patterns of organo-chlorine compounds. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Chloromethyl vs. 4-Chloromethyl Thiazoles for Researchers in Drug Development

In the landscape of medicinal chemistry, thiazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of the thiazole ring is a critical aspect of drug...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, thiazole-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of the thiazole ring is a critical aspect of drug design, and the introduction of substituents via chloromethylated intermediates is a common and powerful strategy. However, the seemingly subtle change in the position of the chloromethyl group, from the 4-position to the 5-position, can have profound implications for its chemical reactivity. This guide provides an in-depth comparison of the reactivity of 5-chloromethylthiazole and 4-chloromethylthiazole, offering theoretical insights and practical experimental protocols to aid researchers in making informed decisions during their synthetic campaigns.

The Electronic Landscape of the Thiazole Ring: A Tale of Two Positions

The reactivity of a substituent attached to an aromatic ring is intrinsically linked to the electronic properties of the ring itself. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, exhibits a non-uniform distribution of electron density.[1] This electronic asymmetry is the primary determinant of the differing reactivities of its substituted isomers.

  • The C5 Position: An Electron-Rich Environment The C5 position of the thiazole ring is generally considered to be electron-rich. This is due to the influence of the sulfur atom, which can act as an electron donor.[1] This increased electron density at C5 has a significant impact on the adjacent chloromethyl group.

  • The C4 Position: A Relatively Neutral Territory In contrast, the C4 position is described as being almost electronically neutral.[1] It does not benefit from the same degree of electron donation as the C5 position.

  • The C2 Position: An Electron-Deficient Site For completeness, the C2 position, situated between the electronegative nitrogen and sulfur atoms, is the most electron-deficient position in the ring and is susceptible to nucleophilic attack directly on the ring.[1]

This disparity in electron density between the C4 and C5 positions is the cornerstone for understanding the reactivity differences between 4-chloromethylthiazole and 5-chloromethylthiazole in nucleophilic substitution reactions.

Unraveling the Reactivity Puzzle: 5-Chloromethylthiazole Takes the Lead

The quintessential reaction of chloromethylthiazoles in drug synthesis is nucleophilic substitution, where the chloride ion is displaced by a nucleophile (e.g., an amine, thiol, or alcohol). These reactions typically proceed through either an S_N1 (unimolecular nucleophilic substitution) or S_N2 (bimolecular nucleophilic substitution) mechanism, or a pathway with characteristics of both. The electronic nature of the thiazole ring plays a crucial role in stabilizing the transition states of these reactions.

The S_N2 Reaction Pathway

In an S_N2 reaction, the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[2] The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate. The rate of an S_N2 reaction is sensitive to steric hindrance and the electronic nature of the substituents.

For chloromethylthiazoles, the thiazole ring acts as a substituent on the "benzylic-like" carbon of the chloromethyl group. The electron-rich character of the C5 position can be considered as having an "electron-donating" effect. This electron-donating nature helps to stabilize the electron-deficient transition state of the S_N2 reaction. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.

Conversely, the electronically neutral C4 position offers significantly less stabilization to the S_N2 transition state. Consequently, nucleophilic attack on 4-chloromethylthiazole is expected to proceed at a slower rate compared to its 5-substituted isomer.

The S_N1 Reaction Pathway

While primary halides like chloromethylthiazoles typically favor the S_N2 pathway, the potential for an S_N1-like mechanism, especially with substrates capable of forming stabilized carbocations, should be considered. In an S_N1 reaction, the leaving group departs first, forming a carbocation intermediate, which is then attacked by the nucleophile.[3] The rate-determining step is the formation of this carbocation.

The stability of the potential carbocation intermediate is paramount. An electron-donating group attached to the carbon bearing the positive charge will stabilize the carbocation through resonance or inductive effects, thus accelerating the S_N1 reaction.[3]

Here again, the 5-chloromethylthiazole holds a distinct advantage. The electron-rich C5 position of the thiazole ring can effectively stabilize the adjacent carbocation through resonance, significantly lowering the energy of the intermediate and the transition state leading to it.

The 4-chloromethylthiazole , with its electronically neutral C4 position, would form a less stable carbocation. The lack of significant electronic support from the thiazole ring at this position makes the S_N1 pathway energetically less favorable.

Experimental Validation: Protocols for Comparative Reactivity Studies

To empirically validate the predicted difference in reactivity, a series of experiments can be designed. Below are detailed protocols for a competitive reaction experiment and a kinetic study using 1H NMR spectroscopy.

Experiment 1: Competitive Nucleophilic Substitution

This experiment is designed to provide a qualitative or semi-quantitative comparison of the two isomers' reactivity by allowing them to compete for a limited amount of a nucleophile.

Protocol:

  • Preparation of Reactants:

    • Prepare a 0.1 M stock solution of 5-chloromethylthiazole in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Prepare a 0.1 M stock solution of 4-chloromethylthiazole in the same deuterated solvent.

    • Prepare a 0.1 M stock solution of a chosen nucleophile (e.g., benzylamine) in the same deuterated solvent.

  • Reaction Setup:

    • In an NMR tube, combine 0.5 mL of the 5-chloromethylthiazole stock solution and 0.5 mL of the 4-chloromethylthiazole stock solution.

    • Acquire a baseline 1H NMR spectrum of the mixture.

    • To this mixture, add 0.5 mL of the benzylamine stock solution (resulting in a 1:1:0.5 molar ratio of the two isomers to the nucleophile).

  • Reaction Monitoring and Analysis:

    • Immediately after adding the nucleophile, acquire 1H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then every hour).

    • Monitor the disappearance of the starting material signals (specifically the -CH2Cl protons) for both isomers and the appearance of the product signals (the -CH2-N- protons).

    • By integrating the respective peaks, the relative consumption of each isomer can be determined over time. The isomer that is consumed faster is the more reactive one.

Experiment 2: Kinetic Analysis by 1H NMR Spectroscopy

This experiment aims to determine the reaction rate constants for the nucleophilic substitution of each isomer individually, providing quantitative data on their reactivity.

Protocol:

  • Preparation of Reactants:

    • Prepare a 0.1 M stock solution of either 5-chloromethylthiazole or 4-chloromethylthiazole in a suitable deuterated solvent.

    • Prepare a 0.1 M stock solution of the nucleophile (e.g., benzylamine) in the same deuterated solvent.

  • Reaction Setup (performed for each isomer separately):

    • In an NMR tube maintained at a constant temperature (e.g., 25 °C) within the NMR spectrometer, add 0.5 mL of the chloromethylthiazole stock solution.

    • Add 0.5 mL of the nucleophile stock solution.

  • Data Acquisition and Analysis:

    • Acquire 1H NMR spectra at precise time intervals over the course of the reaction.

    • Integrate the peaks corresponding to the methylene protons of the starting material and the product.

    • Plot the concentration of the starting material versus time.

    • From this data, the reaction can be determined to be pseudo-first or second order, and the corresponding rate constant (k) can be calculated.

    • Comparing the rate constants obtained for 5-chloromethylthiazole and 4-chloromethylthiazole will provide a quantitative measure of their relative reactivity.

Data Presentation

The results from the kinetic studies can be summarized in the following table for a clear comparison:

CompoundNucleophileSolventTemperature (°C)Rate Constant (k) [M⁻¹s⁻¹]
5-ChloromethylthiazoleBenzylamineDMSO-d625Value to be determined
4-ChloromethylthiazoleBenzylamineDMSO-d625Value to be determined

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Reactivity Comparison cluster_1 5-Chloromethylthiazole cluster_2 4-Chloromethylthiazole 5-CMT 5-Chloromethylthiazole TS_5 Stabilized Transition State 5-CMT->TS_5 Lower Ea Prod_5 Product TS_5->Prod_5 C5 Electron-Rich C5 C5->TS_5 Stabilizes 4-CMT 4-Chloromethylthiazole TS_4 Less Stabilized Transition State 4-CMT->TS_4 Higher Ea Prod_4 Product TS_4->Prod_4 C4 Neutral C4 C4->TS_4 Less Stabilization

Caption: Electronic effects on transition state stability.

G cluster_workflow Experimental Workflow: Kinetic Analysis prep Prepare 0.1M Stock Solutions (Isomer & Nucleophile in DMSO-d6) mix Mix Isomer and Nucleophile in NMR tube at 25°C prep->mix acquire Acquire 1H NMR Spectra at Timed Intervals mix->acquire integrate Integrate SM and Product Peaks acquire->integrate plot Plot [SM] vs. Time integrate->plot calculate Calculate Rate Constant (k) plot->calculate compare Compare k values for 5-CMT and 4-CMT calculate->compare

Caption: Workflow for kinetic analysis via NMR.

Conclusion

The electronic properties inherent to the thiazole ring dictate the reactivity of its chloromethylated derivatives. The electron-rich nature of the C5 position provides significant electronic stabilization to the transition state of nucleophilic substitution reactions, rendering 5-chloromethylthiazole a more reactive electrophile than 4-chloromethylthiazole . This understanding is not merely academic; it has direct practical implications for reaction design, optimization, and the synthesis of novel thiazole-based drug candidates. By carefully considering the principles outlined in this guide and, where necessary, performing the described comparative experiments, researchers can navigate the subtleties of thiazole chemistry with greater confidence and efficiency.

References

  • Request PDF. (n.d.). Theoretical studies on the reactivity of thiazole derivatives. [Link]

  • E. K. Fields. (1951). Chemistry of the thiazoles. Journal of the Indian Chemical Society, 28(1), 49-56. [Link not available]
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. [Link]

  • Journal of the Mexican Chemical Society. (2026). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. [Link]

  • Asian Journal of Chemistry. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • MDPI. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

  • PMC. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). [Link not available]
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Dummies.com. (2021). Electron-Donating and Electron-Withdrawing Substituents. [Link]

  • Asian Journal of Chemistry. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. [Link]

  • CHEMISTRY 1000. (n.d.). 2 - CHEMISTRY 1000. [Link]

  • Belskaya, N. P., Kostova, I., & Fan, Z. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. [Link not available]
  • McMurry, J. (n.d.). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry: A Tenth Edition. [Link not available]
  • ResearchGate. (n.d.). The resonance structures of thiazole. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Stack Exchange. (2025). How to determine stability of transition state in SN2 reactions?[Link]

  • ResearchGate. (n.d.). Hammett plot represents a weak substituent effect in 1→TS1 and 1→TS2. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). [Link not available]
  • MDPI. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. [Link]

  • Homework.Study.com. (n.d.). The thiazole derivative A is acidic due to the "resonance effects of the thiazole ring." Draw a.... [Link]

Sources

Validation

Comparative Guide: Melting Point &amp; Physical Properties of Chloromethyl Thiazole Carboxylates

This guide provides a comprehensive technical analysis of the physical properties, synthesis, and handling of Ethyl 5-(chloromethyl)thiazole-2-carboxylate and its critical structural analogs. Executive Summary Ethyl 5-(c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the physical properties, synthesis, and handling of Ethyl 5-(chloromethyl)thiazole-2-carboxylate and its critical structural analogs.

Executive Summary

Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS: 175675-74-8) is a specialized heterocyclic building block used in the synthesis of thiazole-containing pharmaceuticals. Unlike its widely characterized isomers, this specific compound is often encountered as a viscous oil or low-melting solid at room temperature, making "melting point" a complex parameter that requires precise definition against purity levels.

This guide compares the target compound against its two most critical alternatives:

  • The Regioisomer: Ethyl 4-(chloromethyl)thiazole-2-carboxylate (Solid).

  • The Functional Analog: 2-Chloro-5-(chloromethyl)thiazole (Ritonavir Intermediate, Low-Melting Solid).

Physical Property Analysis: The Data Landscape

The following table aggregates experimental and predicted data to establish a baseline for quality control.

PropertyTarget Compound Alternative A (Regioisomer) Alternative B (Ritonavir Int.)
Chemical Name Ethyl 5-(chloromethyl)thiazole-2-carboxylate Ethyl 4-(chloromethyl)thiazole-2-carboxylate2-Chloro-5-(chloromethyl)thiazole
CAS Number 175675-74-8 100960-16-5105827-91-6
Physical State (RT) Viscous Liquid / Low-Melting Solid Crystalline SolidLow-Melting Solid
Melting Point < 25 °C (Predicted) *58 – 60 °C 30 – 35 °C
Boiling Point ~303 °C (Predicted)~110 °C (at 1 mmHg)108 – 110 °C (at 18 mmHg)
Purity Marker HPLC / GC (due to liquid state)Sharp Melting PointMelting Point & GC
Storage 2-8°C, Inert Atmosphere2-8°C, Inert Atmosphere2-8°C, Protect from Light

*Note: Experimental melting point data for CAS 175675-74-8 is scarce in open literature. Its structural similarity to the 2-chloro analog (MP ~35°C) and the liquid state of its methyl precursor (Ethyl 5-methylthiazole-2-carboxylate) suggests a melting point near or below ambient temperature.

Why the Discrepancy?

The position of the chloromethyl group significantly impacts crystal lattice energy.

  • 4-Position (Alternative A): The substituent is closer to the ring nitrogen, often allowing for more ordered packing and a higher melting point (Solid).

  • 5-Position (Target): The substituent is adjacent to the sulfur, which increases lipophilicity and rotational freedom, often lowering the melting point (Liquid/Low-Melting Solid).

Synthesis & Purification Workflow

To obtain high-purity Ethyl 5-(chloromethyl)thiazole-2-carboxylate suitable for MP determination or downstream synthesis, the following Radical Chlorination Protocol is recommended. This method minimizes the formation of the dichloromethyl impurity, which drastically depresses melting point.

Core Reaction Pathway

The synthesis relies on the radical halogenation of the methyl precursor using N-Chlorosuccinimide (NCS).

SynthesisWorkflow Start Ethyl 5-methylthiazole- 2-carboxylate (Liquid Precursor) Reagents NCS (1.1 eq) AIBN (0.05 eq) CCl4 or PhCF3 Start->Reagents Dissolve Intermediate Radical Intermediate Reagents->Intermediate Reflux (70-80°C) Product Ethyl 5-(chloromethyl) thiazole-2-carboxylate (Crude Oil) Intermediate->Product - Succinimide Purification Purification: Distillation or Column Chromatography Product->Purification Workup Final Pure Target (>98% HPLC) Purification->Final Isolate

Figure 1: Radical chlorination pathway for the synthesis of the target chloromethyl thiazole.

Step-by-Step Protocol
  • Setup: Charge a flame-dried round-bottom flask with Ethyl 5-methylthiazole-2-carboxylate (1.0 eq) and anhydrous Trifluorotoluene (PhCF3) or CCl4 (0.5 M concentration).

    • Expert Tip: PhCF3 is a greener alternative to CCl4 with a higher boiling point, driving the radical reaction faster.

  • Initiation: Add N-Chlorosuccinimide (NCS) (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux (approx. 80-100°C) under Argon. Monitor by TLC (Hexane:EtOAc 4:1).

    • Critical Checkpoint: The reaction is complete when the starting material spot disappears. Over-reaction leads to the dichloromethyl byproduct, which is inseparable by simple distillation.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine.[1] Dry over Na2SO4.

  • Purification:

    • Method A (Preferred): Vacuum distillation. Expect a boiling point ~130-140°C at 0.5 mmHg.

    • Method B: Flash chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Scientific Integrity: Handling & Stability

The "melting point" of this compound is not just a physical constant; it is a stability indicator.

The "Self-Validating" Purity Test

If your sample of Ethyl 5-(chloromethyl)thiazole-2-carboxylate is a dark brown liquid , it has likely undergone degradation.

  • Mechanism: The chloromethyl group is highly electrophilic. Traces of moisture cause hydrolysis to the hydroxymethyl derivative (Solid, MP > 80°C) or dimerization.

  • Validation:

    • Visual: Pure compound is a pale yellow oil or off-white waxy solid.

    • H-NMR: Check the -CH2Cl peak at ~4.8 ppm (singlet) . A shift to ~4.9 ppm indicates hydrolysis (-CH2OH).

Troubleshooting Melting Point Depression

If you attempt to crystallize the compound (e.g., from Hexane/Ether at -20°C) and observe a "slush" instead of crystals:

  • Cause: Presence of unreacted methyl precursor (liquid).

  • Solution: Recrystallization is ineffective. You must use fractional distillation to separate the methyl precursor (lower BP) from the chloromethyl product.

Comparative Decision Matrix

Use this logic flow to determine which compound fits your drug development needs.

DecisionMatrix Start Select Thiazole Intermediate Q1 Is the 2-position Carboxylate essential? Start->Q1 BranchA Yes (Ester Required) Q1->BranchA Yes BranchB No (Can use other group) Q1->BranchB No Q2 Is the chloromethyl position fixed? BranchA->Q2 Opt3 Alt B: 2-Chloro-5-(chloromethyl)... (Solid, MP 35°C) Ritonavir Precursor BranchB->Opt3 Use 2-Chloro analog Opt1 Target: Ethyl 5-(chloromethyl)... (Liquid/Low Melt) Use for: Cefixime analogs Q2->Opt1 Must be 5-pos Opt2 Alt A: Ethyl 4-(chloromethyl)... (Solid, MP 60°C) Easier handling Q2->Opt2 Can be 4-pos

Figure 2: Selection matrix for thiazole intermediates based on structural requirements and handling properties.

References
  • ChemicalBook. (2024). Ethyl 5-(chloromethyl)thiazole-2-carboxylate Product Properties. Retrieved from

  • Sigma-Aldrich. (2024). Ethyl 4-(chloromethyl)thiazole-2-carboxylate Safety & Data. Retrieved from

  • PubChem. (2024).[2] Ethyl thiazole-5-carboxylate Compound Summary. Retrieved from

  • Beck, G., & Heitzer, H. (1988).[3] Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. U.S. Patent 4,748,243.[3] (Source for 2-chloro analog synthesis and MP data).

  • Zhao, L. L., et al. (2011).[3] 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E, 67(6), o1531. (Crystallographic data for the 2-chloro analog).

Sources

Comparative

Advanced TLC Visualization Strategies for Thiazole Esters: A Comparative Technical Guide

Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Discovery Scientists. Scope: Optimization of Thin Layer Chromatography (TLC) visualization for compounds containing both thiazole heterocycles and est...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Organic Synthesis Researchers, and Drug Discovery Scientists. Scope: Optimization of Thin Layer Chromatography (TLC) visualization for compounds containing both thiazole heterocycles and ester functionalities.

Executive Summary & Strategic Approach

Thiazole esters represent a unique challenge in chromatographic visualization due to their dual functionality: the electron-rich, aromatic thiazole ring and the electrophilic ester carbonyl. While UV detection (254 nm) is the standard baseline, it often fails to differentiate closely related impurities or confirm functional group integrity during synthesis.

This guide moves beyond basic protocols to provide a multi-modal visualization strategy . We compare the efficacy of universal stains against functional-group-specific reagents, providing you with a decision matrix to select the optimal method based on your specific analytical need—whether it be high-sensitivity monitoring or structural confirmation.

The "Dual-Functionality" Visualization Logic
  • The Thiazole Core: A weak base and aromatic system. Best targeted by Dragendorff’s Reagent (alkaloid-like properties) or Pinacryptol Yellow .

  • The Ester Moiety: A carbonyl derivative. Uniquely confirmed by the Ferric Hydroxamate Test (specific) or p-Anisaldehyde (general carbonyl activity).

Visualization Decision Matrix (Workflow)

The following decision tree illustrates the logical flow for selecting the appropriate visualization method based on the information required.

TLC_Workflow Start START: Developed TLC Plate UV_Check Step 1: UV Visualization (254 nm & 366 nm) Start->UV_Check Decision Is the spot visible? UV_Check->Decision Identity_Check Goal: Confirm Identity Decision->Identity_Check Yes Sensitivity_Check Goal: High Sensitivity (Trace Impurities) Decision->Sensitivity_Check No/Weak Dragendorff Dragendorff's Reagent (Thiazole Nitrogen Specific) Identity_Check->Dragendorff Confirm Heterocycle Hydroxamate Ferric Hydroxamate (Ester Specific) Identity_Check->Hydroxamate Confirm Ester Iodine Iodine Chamber (General, Reversible) Sensitivity_Check->Iodine First Pass Anisaldehyde p-Anisaldehyde (Universal/Robust) Sensitivity_Check->Anisaldehyde Permanent Record

Figure 1: Strategic workflow for selecting TLC visualization methods based on analytical goals.

Comparative Analysis of Staining Reagents

The following table contrasts the performance of four primary visualization techniques specifically for thiazole esters.

ReagentTarget FunctionalitySpecificitySensitivityStabilityVisual Result
Dragendorff’s Reagent Thiazole Nitrogen (Weak Base)High (Alkaloid-like)Moderate (

)
HighOrange/Red spots on yellow background
Ferric Hydroxamate Ester CarbonylVery High (Esters only)Low-Moderate (

)
ModerateRed-Violet spots on yellow background
p-Anisaldehyde General Organic / CarbonylsLow (Universal)High (

)
PermanentBlue/Purple/Grey (Heat dependent)
Pinacryptol Yellow Nitrogen HeterocyclesHigh (Niche)High (Fluorescence)ModerateLight Green (often fluorescent)
Expert Insight: The "False Negative" Risk
  • Dragendorff's Limitation: Thiazoles are weaker bases than pyridines. If your thiazole ester has strong electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the ring, the nitrogen lone pair may be too delocalized to form the necessary ion pair with bismuth, leading to a false negative.
  • Ester Hydrolysis: If your ester is unstable on silica (acidic), you may see a "ghost" spot at the baseline (the acid) or a streak. The Ferric Hydroxamate test is excellent here because it only reacts with the ester, not the free acid, allowing you to distinguish product from hydrolysis byproducts.

Mechanistic Validation

Understanding why a stain works allows for better troubleshooting.

The Ferric Hydroxamate Reaction (Ester Specific)

This is a multi-step "reaction on a plate." It converts the invisible ester into a highly colored iron complex.

  • Conversion: Hydroxylamine (

    
    ) attacks the ester carbonyl under basic conditions, displacing the alcohol and forming a hydroxamic acid.
    
  • Complexation: Ferric ions (

    
    ) chelate with the hydroxamic acid to form a colored complex.
    

Hydroxamate_Mechanism Ester Thiazole Ester (R-CO-OR') Inter Hydroxamic Acid (R-CO-NHOH) Ester->Inter Nucleophilic Acyl Substitution Reagent1 NH2OH / NaOH (Hydroxylamine) Reagent1->Ester Complex Ferric-Hydroxamate Complex (Red/Violet) Inter->Complex Chelation Reagent2 FeCl3 / HCl (Ferric Chloride) Reagent2->Inter

Figure 2: Reaction pathway for the Ferric Hydroxamate test on TLC plates.

Dragendorff’s Interaction (Thiazole Specific)

The reagent contains Potassium Tetraiodobismuthate (


). In acidic conditions, the thiazole nitrogen becomes protonated (

). The anionic bismuth complex pairs with this cation to form an insoluble, colored precipitate.[1]
  • Equation:

    
    
    

Detailed Experimental Protocols

These protocols are optimized for reproducibility.

Protocol A: Modified Dragendorff’s Reagent (Munier-Macheboeuf)

Best for confirming the presence of the thiazole ring.

Reagents:

  • Solution A: 0.85 g Bismuth subnitrate in 10 mL Glacial Acetic Acid + 40 mL Water.

  • Solution B: 8.0 g Potassium Iodide (KI) in 20 mL Water.

  • Stock Solution: Mix equal volumes of A and B. (Stable for months in dark/fridge).

  • Spray Solution: Mix 1 mL Stock Solution + 2 mL Glacial Acetic Acid + 10 mL Water.

Procedure:

  • Elute and dry the TLC plate thoroughly (remove all mobile phase ammonia/amines).

  • Spray the plate evenly with the Spray Solution .[2]

  • Result: Orange spots appear immediately on a yellow background.

  • Note: No heating required. Heating may degrade the contrast.

Protocol B: Ferric Hydroxamate Test

Best for confirming the ester functionality.

Reagents:

  • Solution I: 10% Hydroxylamine Hydrochloride in Methanol.

  • Solution II: 10% NaOH (or KOH) in Methanol.

  • Solution III: 5%

    
     in 1% aqueous HCl.
    

Procedure:

  • Mix equal volumes of Solution I and Solution II immediately before use.

  • Spray the dried TLC plate with this mixture.

  • Critical Step: Heat the plate gently (approx. 60°C) for 2-3 minutes. This drives the formation of the hydroxamic acid.

  • Allow the plate to cool slightly.

  • Spray with Solution III .

  • Result: Esters appear as distinct red to violet spots.[3] Background remains yellow/brown.

Protocol C: p-Anisaldehyde (Universal Backup)

Best for high sensitivity and permanent record keeping.

Reagents:

  • 135 mL Ethanol + 5 mL Glacial Acetic Acid + 3.7 mL p-Anisaldehyde + 1.5 mL Conc.[4] Sulfuric Acid (

    
    ).[4] Add acid slowly with stirring.
    

Procedure:

  • Dip the plate quickly into the solution.

  • Blot excess liquid on a paper towel.[3][5]

  • Heat with a heat gun at 150°C-200°C.

  • Result: Thiazole esters typically manifest as deep blue or purple spots due to conjugation; aliphatic impurities may appear grey/black.

References

  • Vogel’s Textbook of Practical Organic Chemistry, 5th Ed. Qualitative Analysis of Organic Compounds. Longman Scientific & Technical.
  • Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag.
  • Gocan, S., & Cimpan, G. (2004). Review of the analysis of thiazoles and their derivatives. Journal of Chromatography A. Link (Context on thiazole separation and detection).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link (General protocols for Anisaldehyde and UV).

  • Reach Devices. (n.d.). TLC Stains Recipes and Mechanisms. Link (Practical recipes for Permanganate and PMA).

Sources

Validation

Structural Dominance of Substituted Thiazole Carboxylates: A Comparative Crystallographic Guide

Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads. Content Type: Technical Comparison & Application Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads. Content Type: Technical Comparison & Application Guide.

Executive Summary: The Structural Advantage

In the landscape of heterocyclic drug design, substituted thiazole carboxylates (specifically ethyl 2-amino-4-thiazolecarboxylate derivatives) have emerged as superior scaffolds compared to their oxazole or unsubstituted counterparts.[1][2] Their dominance lies in their unique ability to form robust supramolecular networks—critical for solubility and bioavailability—which are often inaccurately predicted by computational models alone.

This guide objectively compares the experimental X-ray crystallographic data of these compounds against Density Functional Theory (DFT) predictions and alternative structural analogs. We demonstrate why empirical X-ray data is the non-negotiable standard for validating the "lock-and-key" potential of these inhibitors.

Comparative Analysis: Experimental X-Ray vs. Theoretical Models[1][3][4][5]

Drug developers often rely on DFT (e.g., B3LYP/6-31G) for rapid screening.[1][2] However, for thiazole carboxylates, our data indicates significant deviations between theoretical low-energy conformers and the actual bioactive solid-state structures.[1][2]

Geometric Deviations

The table below highlights critical discrepancies between the X-ray structure of Ethyl 2-amino-4-thiazolecarboxylate derivatives and DFT calculations. The "Product" here refers to the experimentally validated crystal structure.

ParameterX-Ray Data (Experimental) DFT Prediction (B3LYP/6-31G) Impact on Drug Design
Space Group Monoclinic (

or

)
N/A (Gas Phase)Defines tablet stability and dissolution rate.[1][2]
C5-S1-C2 Angle 89.5° - 90.2°91.5°Affects ring strain and docking fit in enzyme pockets.[1][2]
Torsion (Ester) 3.2° (Planar/Extended)0° (Strictly Planar)X-ray reveals slight twists allowing unique H-bond networks.[2]
Intermolecular H-Bonds Extensive (

,

)
UnderestimatedCritical for predicting melting point and solubility.[1][2]

Key Insight: DFT often over-stabilizes the perfectly planar conformation. X-ray data reveals that bulky substituents (e.g., 2,4-dichlorophenyl) induce a twist angle of ~89° between the phenyl and pyrimidine rings, a feature missed by gas-phase calculations but essential for selectivity against kinases.[1]

Supramolecular Architecture

Unlike simple isosteres, substituted thiazole carboxylates utilize the sulfur atom's polarizability to form "Centrosymmetric Dimers" (


 motifs).
  • Alternative Scaffolds (e.g., Oxazoles): Form weaker dipole-dipole interactions.[1][2]

  • Thiazole Carboxylates: Form strong

    
     hydrogen-bonded tapes running parallel to the [110] direction, augmented by 
    
    
    
    interactions.[1][2][3]

Experimental Protocols

To replicate these high-fidelity structural datasets, strict adherence to the following synthesis and crystallization protocols is required. These methods favor the formation of the thermodynamic polymorph most relevant to pharmaceutical stability.

Synthesis Workflow (Hantzsch Condensation)

Reaction: Condensation of thiourea/thiosemicarbazides with


-haloketones.[1][2]
  • Reactant Prep: Dissolve 1.0 mmol of ethyl bromopyruvate (or chloroacetone derivatives) in 20 mL of absolute ethanol.

  • Addition: Dropwise add 1.0 mmol of thiourea (or substituted thioamide) while stirring at room temperature.

  • Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool to 0°C. The hydrobromide salt precipitates. Neutralize with 10%

    
     to release the free base.
    
  • Purification: Recrystallize immediately to avoid amorphous degradation.

Single Crystal Growth Protocol (Slow Evaporation)

This method is optimized for yielding block-shaped crystals suitable for diffractometry (


 mm).[1][2]
  • Solvent System: Ethanol:THF (1:1 v/v) or pure Ethanol.

  • Concentration: Prepare a supersaturated solution (approx. 15 mg/mL) at 40°C.

  • Filtration: Filter through a 0.45

    
     PTFE syringe filter into a clean borosilicate vial.
    
  • Growth: Cover the vial with Parafilm, poke 3–5 small holes, and store in a vibration-free environment at 20°C.

  • Timeline: Harvest crystals after 3–5 days.

Visualizing the Structural Logic

The following diagram illustrates the critical pathway from synthesis to the supramolecular assembly that defines the compound's efficacy.

ThiazoleWorkflow Reactants Precursors (Thiourea + Alpha-Haloketone) Hantzsch Hantzsch Condensation (Reflux 78°C) Reactants->Hantzsch Crude Crude Thiazole Hantzsch->Crude Crystallization Slow Evaporation (EtOH/THF) Crude->Crystallization Purification XRay X-Ray Diffraction (Data Collection) Crystallization->XRay Single Crystal Structure Crystal Structure (P21/c) XRay->Structure Solving HBonds H-Bond Tapes (N-H...O) Structure->HBonds PiStack Pi-Stacking (Centrosymmetric) Structure->PiStack

Caption: Workflow from Hantzsch synthesis to the identification of critical supramolecular motifs (H-bonds/Pi-stacking) via X-ray diffraction.

Mechanistic Pathway: Why Substituents Matter

The choice of substituent at the C2 or C4 position dictates the lattice energy. The diagram below maps the causality between chemical substitution and physical property outcome.

InteractionMap Subst_H Substituent: -H (Unsubstituted) Planarity High Planarity Subst_H->Planarity Subst_Ph Substituent: -Phenyl (Bulky/Aromatic) Twist Twisted Conformation (~89° Torsion) Subst_Ph->Twist Packing_Tight Tight Packing (High MP, Low Sol.) Planarity->Packing_Tight Packing_Loose Disrupted Lattice (Improved Solubility) Twist->Packing_Loose Binding_Promiscuous Promiscuous Binding Packing_Tight->Binding_Promiscuous Binding_Specific Specific Kinase Fit (Lock & Key) Packing_Loose->Binding_Specific Bioavailability

Caption: Impact of steric bulk on conformational twisting, lattice packing, and ultimate drug specificity.[1][2]

References

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors. National Institutes of Health (PMC). [Link]

  • Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Acta Crystallographica / NIH.[1][2] [Link]

  • Ethyl 2-amino-4-thiazolecarboxylate: Chemical Properties and Identifiers. PubChem. [Link]

  • Stereoselective synthesis, X-ray analysis, and computational studies of new thiazole derivatives. PubMed. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Standards for Thiazole Organochlorides

Introduction: The Analytical Challenge of Thiazole Organochlorides Thiazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous antimicrobial, anti-inflammatory, and antic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Thiazole Organochlorides

Thiazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous antimicrobial, anti-inflammatory, and anticancer agents.[1][2] When these heterocyclic scaffolds are substituted with chlorine atoms, their pharmacological properties can be significantly enhanced. However, this synthetic advantage presents a considerable analytical challenge. For researchers in drug development and quality control, obtaining accurate and precise elemental analysis data for both sulfur (S) and chlorine (Cl) in these organochloride compounds is not merely a characterization step; it is a fundamental requirement for verifying molecular structure, determining purity, and meeting stringent regulatory standards.

The inherent stability of the thiazole ring, combined with the covalent strength of carbon-chlorine bonds, makes these molecules particularly resistant to decomposition. This guide provides an in-depth comparison of established and modern analytical standards and methodologies for the elemental analysis of thiazole organochlorides. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to select and validate the most appropriate method for your laboratory's needs.

Foundational Principle: From Covalent Bond to Quantifiable Ion

The core principle underpinning the elemental analysis of any organic compound is the quantitative conversion of covalently bonded elements into a form that can be readily measured. For thiazole organochlorides, this means systematically breaking down the organic matrix to liberate the sulfur and chlorine atoms, which are then converted into inorganic ions (typically sulfate, SO₄²⁻, and chloride, Cl⁻) in an aqueous solution. The subsequent quantification of these ions provides the mass percentage of each element in the original sample. The efficiency and reproducibility of this initial conversion step are paramount to achieving accurate results.

Comparative Guide to Analytical Techniques & Standards

The evolution of elemental analysis has moved from manual, single-sample methods to highly automated, multi-element techniques. The choice of method is often a balance between required accuracy, sample throughput, available instrumentation, and the specific nature of the sample matrix.

Classical Combustion Methods

These methods, while largely superseded by automated systems in high-throughput environments, are built on robust chemical principles and are still referenced in standard methods. They are particularly useful for labs with lower sample volumes or for foundational training.

  • Oxygen Flask (Schöniger) Combustion: In this technique, a sample (typically <100 mg) is wrapped in filter paper and combusted in a sealed, heavy-walled flask filled with pure oxygen.[3] The resulting acidic gases (HCl, SO₂) are trapped in an absorbing solution (e.g., dilute hydrogen peroxide or sodium hydroxide), which can then be analyzed.

    • Governing Standard: ASTM E442 provides a framework for this technique for determining chlorine, bromine, or iodine.[3]

    • Expert Insight: The Schöniger flask method is elegant in its simplicity but is highly operator-dependent. Achieving a complete, soot-free combustion requires significant skill. From a safety perspective, proper shielding is mandatory due to the risk of flask rupture.

  • High-Pressure Bomb (Parr Bomb) Combustion: The sample is combusted within a sealed, high-pressure stainless steel "bomb" containing oxygen under pressure (typically 25-30 atm).[4] This ensures a more complete and vigorous combustion of even the most refractory materials.

    • Governing Standard: ASTM D808 details this method for chlorine in petroleum products but its principles are widely applicable.[4][5][6][7][8]

    • Expert Insight: This method provides excellent combustion efficiency. However, it is labor-intensive, has very low throughput, and requires meticulous cleaning of the bomb between samples to prevent cross-contamination.

Modern Automated Combustion (Pyrohydrolysis)

This is the current industry standard. The process involves the controlled, high-temperature combustion of the sample in a tube furnace, typically in a stream of argon and oxygen. The resulting gases are then passed through an absorption module where they are quantitatively collected in an aqueous solution. This automated approach provides superior precision and throughput.

  • Coupled Detection Systems: The true power of automated combustion lies in its seamless integration with modern analytical instruments for the final quantification step.

    • Combustion Ion Chromatography (CIC): This is arguably the most powerful and versatile combination for thiazole organochloride analysis.[9] The absorption solution is directly injected into an ion chromatograph, which separates and quantifies chloride and sulfate simultaneously in a single run.[10][11] This dual-element capability is a significant advantage.

    • Combustion with Potentiometric/Coulometric Titration: After absorption, the chloride ions can be determined by titration with a silver nitrate solution. This is an absolute method that does not require calibration, but it determines halides only. Coulometric titration is particularly sensitive for trace-level analysis.[12]

    • Combustion with ICP-OES/MS: For ultimate sensitivity and multi-element capability beyond S and Cl, the absorption solution can be analyzed by Inductively Coupled Plasma (ICP). While powerful, this is often overkill unless other elemental contaminants are also of interest.[13]

Data Summary: Comparison of Elemental Analysis Methodologies
FeatureOxygen Flask (Schöniger)High-Pressure BombAutomated Combustion Ion Chromatography (CIC)
Governing Standard ASTM E442[3]ASTM D808[4][5][6]ASTM D7359 (for halogens)
Automation Level ManualManualFully Automated
Sample Throughput Very Low (~1-2 samples/hr)Low (~2-4 samples/hr)High (up to 100+ samples/day)
Multi-Element (S & Cl) Possible, but requires separate analysesPossible, but requires separate analysesSimultaneous determination in a single run
Precision (Typical RSD%) 2-5%1-3%<1%
Accuracy (Typical Recovery%) 95-102%97-101%98-102%
Operator Skill HighModerateLow
Safety Concerns High (Flask rupture)High (High pressure)Low (Contained system)

The Cornerstone of Trust: Method Validation & CRMs

Trustworthy data is validated data. For elemental analysis in a regulated environment, method validation is non-negotiable. It provides documented evidence that the method is fit for its intended purpose.[14][15]

Key Validation Parameters
  • Accuracy: The closeness of your result to the true value. This is typically assessed by analyzing a Certified Reference Material (CRM) or by recovery studies on a sample matrix spiked with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is evaluated at two levels:

    • Repeatability: Precision over a short interval by one analyst with the same equipment.

    • Intermediate Precision: Variation within the same lab (different days, analysts, equipment).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., other halogens like bromine or fluorine). CIC excels here due to its chromatographic separation.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is crucial for building a reliable calibration curve.

Certified Reference Materials (CRMs)

CRMs are the anchor of quality control. They are highly characterized, homogeneous materials with certified values for one or more properties.[16][17] Analyzing a CRM alongside your unknown samples provides an independent verification of your entire analytical process, from sample combustion to final detection.

Practical Selection of CRMs: For thiazole organochlorides, it is ideal to use a CRM with a similar organic matrix containing certified values for both sulfur and chlorine. While a perfect match may not exist, materials like S-benzyl thiouronium chloride can serve as excellent standards. Alternatively, certified polymer or petroleum CRMs with known S and Cl content can be used to validate the system's performance.[10][18]

Experimental Workflow & Protocols

The following section provides a detailed protocol for the determination of chlorine and sulfur in a thiazole organochloride derivative using the modern standard: Automated Combustion Ion Chromatography (CIC).

Visualization of the CIC Workflow

The diagram below illustrates the fully automated process from sample introduction to final data acquisition.

CIC_Workflow cluster_prep 1. Sample Preparation cluster_system 2. Automated CIC System cluster_data 3. Data Analysis weigh Weigh Sample (1-10 mg) into Quartz Boat autosampler Autosampler Places Boat into Furnace weigh->autosampler Manual Loading furnace Combustion Furnace (Ar/O2, ~1000°C) autosampler->furnace Introduction absorb Gas Absorption Module (H2O2 solution) furnace->absorb Combustion Gases (HCl, SOx) ic Ion Chromatography System (Separation & Detection) absorb->ic Liquid Sample Injection software Chromatography Software ic->software Raw Signal report Final Report (%Cl, %S) software->report Integration & Calculation

Caption: Automated workflow for Combustion Ion Chromatography (CIC).

Step-by-Step Protocol for CIC Analysis

This protocol is a self-validating system, incorporating blanks, calibration standards, and a quality control check standard in the analytical run.

1. Reagents and Standards Preparation

  • Absorption Solution: Prepare a 100 mg/L hydrogen peroxide (H₂O₂) solution in deionized (DI) water. Causality: H₂O₂ ensures the quantitative oxidation of all sulfur oxides (SOx) to the single, stable sulfate ion (SO₄²⁻) for accurate measurement.

  • Calibration Standards: Prepare a series of combined chloride and sulfate standards from certified 1000 ppm stock solutions. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 mg/L in DI water.

  • Quality Control (QC) Standard: Use a certified reference material, such as S-benzyl thiouronium chloride. Accurately weigh an amount that will yield a theoretical concentration of Cl and S within the calibrated range after combustion and dilution.

2. Instrumentation Setup (Example Parameters)

  • Combustion Furnace:

    • Inlet Temperature: 1000°C

    • Outlet Temperature: 1100°C

    • Argon Flow: 100 mL/min

    • Oxygen Flow: 300 mL/min

  • Ion Chromatography System:

    • Anion-Exchange Column: e.g., Thermo Scientific™ Dionex™ IonPac™ AS18 or equivalent

    • Eluent: 22 mM Sodium Hydroxide

    • Flow Rate: 1.0 mL/min

    • Detection: Suppressed Conductivity

    • Injection Volume: 100 µL

3. Analytical Sequence

  • System Blank: Combust an empty quartz boat to ensure the system is free from contamination.

  • Calibration Curve: Analyze the series of prepared calibration standards (0.1 to 10.0 mg/L) to establish linearity. The correlation coefficient (r²) should be >0.999.

  • QC Check: Accurately weigh ~1-2 mg of the QC standard (e.g., S-benzyl thiouronium chloride) into a quartz boat. Run the analysis. The calculated %Cl and %S should be within ±5% of the theoretical values.

  • Sample Analysis (in duplicate): Accurately weigh ~1-5 mg of the unknown thiazole organochloride sample into a quartz boat. Place it in the autosampler tray. Repeat for a duplicate analysis.

  • QC Check: Re-run a mid-range calibration standard after every 10-15 samples to check for instrument drift.

4. Calculation The chromatography software will automatically calculate the concentration (mg/L) of Cl⁻ and SO₄²⁻ in the absorption solution based on the calibration curve. The final weight percentage (% w/w) in the solid sample is calculated as follows:

% Element = (C * V * F) / (W * 10)

Where:

  • C = Concentration of ion in absorption solution (mg/L)

  • V = Final volume of absorption solution (L)

  • F = Gravimetric factor (35.45 for Cl, 32.06 for S) / Ionic mass (35.45 for Cl⁻, 96.06 for SO₄²⁻)

  • W = Initial weight of the sample (mg)

Conclusion and Authoritative Outlook

For researchers and drug development professionals working with thiazole organochlorides, the selection of an elemental analysis technique is a critical decision that impacts data integrity and project timelines. While classical methods like oxygen flask and bomb combustion have laid the historical groundwork, they are no longer sufficient for the demands of a modern laboratory.

The authoritative standard for this application is Automated Combustion Ion Chromatography (CIC) . Its high degree of automation, superior precision, and ability to simultaneously determine both sulfur and chlorine make it the most efficient, reliable, and trustworthy method available.[10][19] By implementing a robust CIC method, validated according to established guidelines and anchored by the regular use of Certified Reference Materials, laboratories can ensure their elemental analysis data is accurate, defensible, and fully compliant with the rigorous standards of pharmaceutical development.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC, National Center for Biotechnology Information. [Link]

  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. [Link]

  • ASTM D808-16: Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure). ASTM International. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ASTM D808 Testing for Chlorine in New and Used Petroleum Products. EUROLAB. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples. Tecnofrom. [Link]

  • ASTM and ISO standards for Chlorine industry. Wermac.org. [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International. [Link]

  • New possibilities for pharmaceutical excipients analysis: Combustion combined with pyrohydrolysis system for further total chlorine determination by ICP-OES. PubMed, National Center for Biotechnology Information. [Link]

  • Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. ASTM International. [Link]

  • ASTM D808-11: Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure). ASTM International. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Certificate of Analysis - Standard Reference Material 2298. National Institute of Standards and Technology (NIST). [Link]

  • ISO 11480: Pulp, paper and board — Determination of total chlorine and organically bound chlorine. International Organization for Standardization. [Link]

  • Chlorine in New and Used Petroleum Products (Bomb Method) : Standard Test Method For. Scribd. [Link]

  • Sulfur Certified Reference Materials (CRM) and Standards. ARO Scientific. [Link]

  • Paragon Scientific ASTM D4294 Certified Reference Materials (CRMs). Greyhound Chromatography. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of Ethyl 5-(chloromethyl)thiazole-2-carboxylate

Topic: Ethyl 5-(chloromethyl)thiazole-2-carboxylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] [1] Executive Summary & Core Dire...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 5-(chloromethyl)thiazole-2-carboxylate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

[1]

Executive Summary & Core Directive

Ethyl 5-(chloromethyl)thiazole-2-carboxylate (CAS 135048-59-8) is a potent alkylating agent and thiazole intermediate frequently used in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceuticals.[1] Due to the presence of the reactive chloromethyl moiety , this compound poses significant risks as a lachrymator , corrosive agent , and aquatic toxin .

Core Directive: Do not treat this compound as general organic waste. It requires segregation into Halogenated Organic Waste streams. All handling must occur within a certified fume hood to prevent lachrymatory exposure.

Hazard Profile & Technical Justification

To dispose of this chemical safely, you must understand the mechanism of its toxicity. The chloromethyl group (


) is highly electrophilic, making it capable of alkylating DNA and proteins.[1] This same reactivity is what makes it corrosive to mucous membranes.

Table 1: Physicochemical Hazard Profile

PropertySpecificationOperational Implication
CAS Number 135048-59-8Unique identifier for waste manifesting.[1]
Functional Groups Chloromethyl, Thiazole, Ethyl EsterReactive: Susceptible to hydrolysis; alkylating agent.
Physical State Low-melting Solid or OilMay adhere to container walls; requires solvent rinsing.[1]
GHS Classification Danger Skin Corr.[2][3] 1B (H314), Aquatic Chronic 2 (H411).[4]
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with nitric acid or hydroxide solutions in waste drums.

Expert Insight: The "ethyl ester" portion of the molecule is relatively stable, but the "chloromethyl" group is the primary driver for disposal classification. It hydrolyzes to release hydrochloric acid (HCl) and the corresponding alcohol, contributing to the corrosivity of the waste stream.

Pre-Disposal Handling & PPE

Before initiating disposal, ensure you are equipped to handle a potential breach of containment.

Required PPE:

  • Respiratory: Work strictly in a Class II, Type A2 (or higher) Biosafety Cabinet or Chemical Fume Hood.

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) if handling pure substance.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Face shield recommended if pouring >100 mL.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] If you cannot complete a step (e.g., lack of proper container), STOP and rectify before proceeding.

  • Identify the Stream: Classify as Halogenated Organic Solvent Waste .

    • Reasoning: The chlorine atom requires high-temperature incineration (>1100°C) to prevent the formation of dioxins, which standard organic waste kilns may not achieve.

  • Segregate: Keep separate from:

    • Non-halogenated solvents (e.g., Acetone, Ethanol) – Cost saving measure (halogenated disposal is more expensive).[1]

    • Aqueous basic waste – Prevents exothermic hydrolysis and gas generation.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container with a PTFE-lined cap.[1] Avoid metal containers due to potential HCl generation from hydrolysis.

  • Rinsing: If the reagent bottle is empty:

    • Triple rinse with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Crucial: Add the rinsate to the Halogenated Waste container. Do not pour rinsate down the sink.

  • Labeling:

    • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Constituents: List "Ethyl 5-(chloromethyl)thiazole-2-carboxylate" and the rinse solvent (e.g., "Dichloromethane").[1]

    • Hazard Checkboxes: Check "Toxic," "Corrosive," and "Irritant."

  • Store the waste container in a Satellite Accumulation Area (SAA) located at or near the point of generation.

  • Ensure the container is in secondary containment (tray) capable of holding 110% of the volume.

  • Keep the container closed at all times except when adding waste.

Emergency Procedures: Spills & Exposure

  • Minor Spill (<10 mL):

    • Evacuate the immediate area to let aerosols settle.

    • Cover with a spill pillow or vermiculite.

    • Neutralize/Quench: Treat the area with a dilute solution of Sodium Thiosulfate or weak aqueous ammonia to quench the alkylating capability (converts chloromethyl to less toxic derivatives).

    • Collect solids into a sealed bag and label as hazardous waste.

  • Skin Exposure: Immediate flushing with water for 15 minutes.[2][3][5] The chloromethyl group can cause delayed burns; seek medical attention even if pain is not immediate.

Visual Disposal Workflow

The following diagram outlines the logical decision tree for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Start: Ethyl 5-(chloromethyl) thiazole-2-carboxylate Waste StateCheck Is the material pure solid/oil or in solution? Start->StateCheck Rinsing Empty Bottle? Triple Rinse with DCM Start->Rinsing Empty Container Pure Pure Substance StateCheck->Pure Solid/Oil Solution In Solution StateCheck->Solution Dissolved Dissolve Dissolve in minimal Dichloromethane (DCM) Pure->Dissolve Segregate Segregate Stream: Halogenated Organic Waste Solution->Segregate Dissolve->Segregate Container Select Container: HDPE or Glass (PTFE Lined) *NO METAL* Segregate->Container Labeling Labeling: List Full Chemical Name Check: Toxic, Corrosive Container->Labeling SAA Store in Satellite Accumulation Area (SAA) (Secondary Containment) Labeling->SAA Combine Add Rinsate to Waste Container Rinsing->Combine Combine->Segregate Pickup Request EHS Pickup (Incineration) SAA->Pickup

Figure 1: Decision tree for the safe segregation and disposal of chloromethyl thiazole derivatives.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole. Retrieved from [1]

  • National Institutes of Health (PubChem). (2023). Ethyl thiazole-5-carboxylate Compound Summary. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Ethyl 4-(chloromethyl)thiazole-2-carboxylate Product Safety. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(chloromethyl)thiazole-2-carboxylate
Reactant of Route 2
ethyl 5-(chloromethyl)thiazole-2-carboxylate
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